molecular formula C3H7NOS B1587535 O-Ethyl thiocarbamate CAS No. 625-57-0

O-Ethyl thiocarbamate

Cat. No.: B1587535
CAS No.: 625-57-0
M. Wt: 105.16 g/mol
InChI Key: PWZUZQNZVZKCBI-UHFFFAOYSA-N
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Description

O-Ethyl thiocarbamate (CAS 625-57-0), also known as O-ethyl carbamothioate, is a sulfur-containing organic compound with the molecular formula C 3 H 7 NOS and a molecular weight of 105.16 g/mol . This compound is a solid at room temperature with a melting point of 39 °C . Its structure serves as a key precursor and model compound for investigating novel carbamoyl disulfanes and related organosulfur compounds of research interest . In industrial research, O-ethyl thiocarbamate belongs to the thiocarbamate collector family used in froth flotation processes for mineral beneficiation . Thiocarbamate collectors demonstrate particular effectiveness in the selective separation of sulfide minerals, especially for recovering chalcopyrite from pyrite in both alkaline and neutral pH conditions . Research indicates that derivatives of thiocarbamates can be designed with varying hydrocarbon chains and N-substituents to optimize collector performance and selectivity for specific mineral separation processes . The mechanism of action in flotation applications involves adsorption onto mineral surfaces through interactions between the thiocarbamate group and metal sites . Experimental and computational studies suggest that thiocarbamate collectors preferentially coordinate with copper atoms on mineral surfaces, forming stable adsorption complexes that increase surface hydrophobicity and facilitate mineral recovery in flotation processes . Beyond flotation science, this compound provides entries to pharmaceutically relevant heterocycles and finds application as a precursor to compounds of interest to the agrochemical industry . Handling Notes: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation when handling. Refer to the Safety Data Sheet for comprehensive handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-ethyl carbamothioate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7NOS/c1-2-5-3(4)6/h2H2,1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PWZUZQNZVZKCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3073218
Record name O-Ethyl thiocarbamate
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Molecular Weight

105.16 g/mol
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CAS No.

625-57-0
Record name O-Ethyl carbamothioate
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Record name Carbamic acid, thio-, O-ethyl ester
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Foundational & Exploratory

O-Ethyl thiocarbamate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to O-Ethyl Thiocarbamate: Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of O-Ethyl thiocarbamate, a versatile molecule with significant applications in mineral processing and as a precursor in the synthesis of agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and reactivity. The information presented herein is a synthesis of established knowledge, supported by authoritative references to ensure scientific integrity.

Molecular Structure and Identification

O-Ethyl thiocarbamate, systematically named O-ethyl carbamothioate, is an organosulfur compound and the ester of carbamothioic acid.[1] Its structure is characterized by a central thiocarbonyl group (C=S) bonded to both an amino group (-NH₂) and an ethoxy group (-OCH₂CH₃). The presence of the sulfur atom in place of oxygen (as seen in its carbamate analogue) significantly influences its electronic properties and reactivity.[1]

The molecular formula of O-Ethyl thiocarbamate is C₃H₇NOS.[2] Its structure can be represented by the SMILES notation CCOC(=S)N.[1] The planarity of the thiocarbamate moiety is a critical feature, allowing for electronic delocalization.[1] X-ray crystallographic studies have revealed that the C=S bond length is approximately 1.654 Å, indicating partial double-bond character due to resonance.[1]

Key Identifiers:

  • IUPAC Name: O-ethyl carbamothioate[1]

  • CAS Number: 625-57-0

  • Molecular Formula: C₃H₇NOS[2]

  • Molecular Weight: 105.16 g/mol [2]

  • InChI Key: PWZUZQNZVZKCBI-UHFFFAOYSA-N[1]

Physicochemical Properties

O-Ethyl thiocarbamate is a solid at room temperature with a distinct set of physical properties that are crucial for its handling, storage, and application. A summary of its key physicochemical properties is provided in the table below. While specific solubility data is not widely published, its structural analogues are generally soluble in organic solvents such as benzene, ethanol, and ether, with limited solubility in water.[3]

PropertyValueReference(s)
Melting Point39 °C[1]
Boiling Point136.2 °C at 760 mmHg[1]
Density1.129 g/cm³[1]
Refractive Index1.524[1]
Flash Point36.2 °C[1]

Spectroscopic Characterization

The structural elucidation of O-Ethyl thiocarbamate is routinely achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of O-Ethyl thiocarbamate by providing information about the chemical environment of the hydrogen and carbon atoms.[1]

  • ¹H NMR: The proton NMR spectrum exhibits a characteristic singlet for the NH proton at approximately δ 9.55 ppm; its downfield shift is indicative of hydrogen bonding. The ethoxy group presents a quartet at roughly δ 4.36 ppm for the -OCH₂- protons and a triplet at around δ 1.23 ppm for the -CH₃ protons, with a coupling constant (J) of 7.1 Hz.[1]

  • ¹³C NMR: The carbon NMR spectrum is distinguished by the thiocarbonyl carbon resonance at approximately δ 191.0 ppm, reflecting its electron-deficient nature. The carbons of the ethoxy group appear at δ 65.6 ppm (-OCH₂-) and δ 14.5 ppm (-CH₃).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in O-Ethyl thiocarbamate. The key vibrational modes are summarized below.[1]

Wavenumber (cm⁻¹)Vibrational Mode
3300-3400 (broad)N-H stretch
1400-1500C-N stretch (thioureide band)
1200-1300C-O stretch
1110-1075C=S stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of O-Ethyl thiocarbamate, which is crucial for its identification and purity assessment.[1] A common fragmentation pathway involves the loss of the ethoxy group (C₂H₅O•), resulting in a fragment with a mass-to-charge ratio (m/z) of 45. The formation of carbamothioic acid fragments is also a characteristic feature.[1]

Synthesis of O-Ethyl Thiocarbamate

Several methods for the synthesis of O-Ethyl thiocarbamate have been developed, with the choice of method often depending on the desired scale and purity. A common and efficient approach is the one-step catalytic method from a xanthate and an amine.

One-Step Synthesis from Ethyl Xanthate and Ammonia

This protocol is based on the principles described in the literature for the synthesis of thiocarbamates in an aqueous medium.[4] The causality behind this choice of a one-step aqueous synthesis lies in its potential for a more environmentally friendly process with a simplified workflow, reducing the need for volatile organic solvents and minimizing energy consumption.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product EthylXanthate Ethyl Xanthate Solution (in Water) ReactionVessel Reaction at 10-70 °C (1-5 hours) EthylXanthate->ReactionVessel Ammonia Ammonia Solution Ammonia->ReactionVessel Cooling Cooling & Filtration ReactionVessel->Cooling Extraction Liquid-Liquid Extraction (with organic solvent) Cooling->Extraction Distillation Solvent Removal (under reduced pressure) Extraction->Distillation OEthylThiocarbamate O-Ethyl Thiocarbamate Distillation->OEthylThiocarbamate

Caption: One-step synthesis workflow for O-Ethyl Thiocarbamate.

Experimental Protocol:

  • Preparation of Reactant Solution: Dissolve ethyl xanthate in water to create a 10-30% (w/v) aqueous solution in a suitable reaction vessel equipped with a stirrer and temperature control.

  • Addition of Amine: To the stirred ethyl xanthate solution, add an aqueous solution of ammonia. The molar ratio of ethyl xanthate to ammonia should be approximately 1:1.0-2.0.

  • Catalysis (Optional but Recommended): While not always necessary, the addition of a catalyst (e.g., a transition metal salt) can improve the reaction rate and yield.

  • Reaction: Heat the reaction mixture to a temperature between 10-70 °C and maintain for 1-5 hours. The optimal temperature and time will depend on the specific reactants and catalyst used. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the cooled solution to remove any solid byproducts.

    • Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Separate the organic layer, which now contains the O-Ethyl thiocarbamate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation and Purification:

    • Remove the organic solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The remaining residue is crude O-Ethyl thiocarbamate.

    • For further purification, recrystallization from hot hexane can be performed. Dissolve the crude product in a minimal amount of hot hexane and allow it to cool slowly to induce crystallization.[1]

    • Collect the purified crystals by filtration and dry under vacuum.

Reactivity and Applications

The reactivity of O-Ethyl thiocarbamate is largely dictated by the polarized carbon-sulfur double bond, which makes the carbon atom susceptible to nucleophilic attack.[1]

Key Reactions
  • Oxidation: O-Ethyl thiocarbamate can be oxidized to the corresponding sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: The thiocarbonyl group can be reduced to a thiol using strong reducing agents such as lithium aluminum hydride.

  • Nucleophilic Substitution: The ethoxy group can be displaced by other nucleophiles, allowing for the synthesis of a variety of thiocarbamate derivatives.

Applications
  • Mineral Processing: O-Ethyl thiocarbamate and its derivatives are widely used as collectors in the froth flotation of sulfide ores of minerals like copper, lead, and zinc.[5] Their effectiveness stems from their ability to selectively adsorb onto the surface of sulfide minerals, rendering them hydrophobic and allowing for their separation from the gangue.[6][7]

  • Agrochemicals: Thiocarbamates are important precursors in the synthesis of fungicides and herbicides.[1] Their biological activity often arises from their ability to disrupt essential cellular processes in the target organisms.[1] For instance, dithiocarbamates are known to inhibit metal-dependent and sulfhydryl enzyme systems in fungi.[8]

  • Potential in Drug Development: The thiocarbamate scaffold has been explored for various pharmacological applications.[1] Their ability to interact with biological pathways makes them interesting candidates for further investigation in drug discovery. Thiocarbamates have shown potential as antifungal agents, particularly against dermatophytes, by disrupting cellular integrity.[1]

Safety and Handling

O-Ethyl thiocarbamate is classified as harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust or aerosols. In case of contact with skin or eyes, rinse immediately with plenty of water. Store in a cool, dry place away from incompatible materials.

Conclusion

O-Ethyl thiocarbamate is a compound with a well-defined chemical structure and a range of important industrial applications. Its synthesis is achievable through straightforward methods, and its reactivity offers pathways to a variety of derivatives. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research and industrial settings.

References

  • Eurofins Scientific. (2024). Role of Di thiocarbamates in spices and their detection. Available from: [Link]

  • Chemical Point. O-Ethyl thiocarbamate. Available from: [Link]

  • Taylor & Francis. Dithiocarbamate – Knowledge and References. Available from: [Link]

  • GSRS. O-ETHYL THIOCARBAMATE. Available from: [Link]

  • SciELO. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. Available from: [Link]

  • Tieling Beneficiation Reagent Co., Ltd. Ethyl thiocarbamate. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • Cheméo. Chemical Properties of N-Ethyl O-ethyl thiocarbamate (CAS 998-98-1). Available from: [Link]

  • CONICET. Structure of O-alkyl-N-ethoxycarbonyl thiocarbamate and imidothiocarbonate derivatives. Available from: [Link]

  • ResearchGate. (2021). One‐Pot Synthesis of Thiocarbamates. Available from: [Link]

  • ResearchGate. IR spectral data of diisobutyldithiocarbamate complexes. Available from: [Link]

  • MDPI. (2022). Flotation Performance, Structure-Activity Relationship and Adsorption Mechanism of O-Isopropyl-N-Ethyl Thionocarbamate Collector for Elemental Sulfur in a High-Sulfur Residue. Available from: [Link]

  • Helda - University of Helsinki. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Available from: [Link]

  • PMC. (2021). Removal of Flotation Collector O-Isopropyl-N-ethylthionocarbamate from Wastewater. Available from: [Link]

  • Florida Online Journals. View of Pesticide Toxicity Profile: Thiocarbamate Fungicides | EDIS. Available from: [Link]

  • ACS Publications. (1975). Carbon-13 NMR spectra of dithiocarbamates. Chemical shifts, carbon-nitrogen stretching vibration frequencies and .pi.-bonding in the NCS2 fragment. Available from: [Link]

  • Google Patents. CN103274977A - Preparation method of thiocarbamate compound.
  • ResearchGate. New Technological Procedures for Production of Thioncarbamates as a Selective Flotation Reagents. Available from: [Link]

  • OuluREPO. (2025). INVESTIGATION OF FROTH CHARACTERISTICS USING O-ISOPROPYL N-ETHYL THIONOCARBAMATE. Available from: [Link]

Sources

Technical Guide: O-Ethyl Thiocarbamate – Physicochemical Parameters & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Ethyl thiocarbamate (O-Ethyl carbamothioate) represents a critical structural motif in organosulfur chemistry, bridging the reactivity gap between xanthates and ureas. While often overshadowed by its N-alkylated derivatives (such as the industrial flotation agent IPETC), the parent O-ethyl thiocarbamate serves as a fundamental intermediate in the synthesis of heterocycles and a model substrate for studying thione-thiol tautomerism.

This guide provides a rigorous examination of its physical parameters, validated synthetic protocols, and reactivity profiles, specifically designed for researchers requiring high-fidelity data for drug development and metallurgical applications.

Molecular Identity & Structural Dynamics

The reactivity of O-ethyl thiocarbamate is governed by its thionocarbamate functional group (


). Unlike carbamates (

), the presence of the sulfur atom introduces significant "soft" nucleophilic character and unique tautomeric possibilities.
Tautomeric Equilibrium

In the solid state and non-polar solvents, the molecule exists predominantly in the Thione form. However, under basic conditions or in polar protic solvents, the Thiol (iminothiol) tautomer becomes accessible, facilitating S-alkylation reactions.

  • Thione Form (Stable):

    
    
    
  • Thiol Form (Reactive):

    
    
    
Crystallographic Data[1]
  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Packing: The crystal lattice is stabilized by intermolecular

    
     hydrogen bonds, forming infinite chains. This strong hydrogen bonding network explains its relatively high melting point compared to non-H-bonded analogs.
    

Physicochemical Parameter Matrix

The following parameters have been consolidated from experimental datasets and computational validation (PubChem, NIST).

ParameterValueCondition/Note
CAS Registry Number 625-57-0 Distinct from Ethylthiourea (625-53-6)
Molecular Formula

Molecular Weight 105.16 g/mol
Physical State Crystalline SolidWhite to pale yellow needles
Melting Point 38.0 – 42.0 °CPurity dependent; sharp transition indicates high purity
Boiling Point 206 °C (extrapolated)Decomposes before boiling at atm pressure. ~136°C at 760 mmHg cited in some older lit, but degradation is likely.
Density 1.129 g/cm³At 20 °C
LogP (Octanol/Water) 0.15Exhibits moderate lipophilicity
pKa ~13.5Amide proton acidity (DMSO)
Solubility Ethanol, Diethyl Ether, ChloroformHigh solubility
Water Solubility ModerateSoluble in hot water; sparingly in cold

Spectroscopic Characterization

To validate the identity of synthesized O-ethyl thiocarbamate, the following spectral fingerprints must be confirmed.

Infrared Spectroscopy (FT-IR)
  • 3400–3150 cm⁻¹:

    
     stretching (Primary amide doublet).
    
  • 1620 cm⁻¹:

    
     deformation (Scissoring).
    
  • 1200–1050 cm⁻¹:

    
     stretching (Thione character). Critical diagnostic peak.
    
  • 1000–1250 cm⁻¹:

    
     asymmetric stretch.
    
Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent:

    
    
    
  • 
     1.35 ppm (3H, t):  Methyl protons (
    
    
    
    ).
  • 
     4.45 ppm (2H, q):  Methylene protons (
    
    
    
    ).
  • 
     6.0–7.5 ppm (2H, br s): 
    
    
    
    protons. Broadening indicates quadrupole relaxation of Nitrogen and H-bonding.

Validated Synthesis Protocol

Objective: Synthesis of O-Ethyl thiocarbamate via the Xanthate Aminolysis Route. Rationale: This pathway avoids the use of toxic phosgene or thiophosgene derivatives, utilizing "green" aqueous chemistry where possible.

Reaction Workflow (Graphviz)

SynthesisWorkflow Ethanol Ethanol (C2H5OH) Xanthate Potassium Ethyl Xanthate (EtOCSSK) Ethanol->Xanthate < 0°C CS2 Carbon Disulfide (CS2) CS2->Xanthate KOH KOH KOH->Xanthate Product O-Ethyl Thiocarbamate (Solid Precipitate) Xanthate->Product Aminolysis (25°C, 2-4h) Ammonia Ammonia (NH3 aq) Ammonia->Product Acid HCl (Neutralization) Acid->Product Workup

Figure 1: Step-wise synthesis of O-Ethyl thiocarbamate via the xanthate intermediate. This route ensures high regioselectivity for the O-isomer.

Step-by-Step Methodology
  • Preparation of Potassium Ethyl Xanthate:

    • In a round-bottom flask, dissolve Potassium Hydroxide (1.0 eq) in Ethanol (excess).

    • Cool the solution to < 5°C using an ice bath.

    • Dropwise add Carbon Disulfide (

      
      , 1.0 eq). Caution: 
      
      
      
      is highly flammable and toxic.
    • Stir for 30 minutes. The yellow precipitate (Potassium Ethyl Xanthate) is filtered and dried.

  • Aminolysis (The Critical Step):

    • Dissolve the Potassium Ethyl Xanthate in a minimum volume of water.

    • Add 25% aqueous Ammonia (

      
      , 2.0 eq) slowly.
      
    • Mechanistic Note: The reaction proceeds via nucleophilic attack of ammonia on the thiocarbonyl carbon, displacing the sulfhydryl group (

      
      ).
      
    • Stir at room temperature for 2–4 hours.

  • Isolation:

    • Cool the mixture to 0°C.

    • O-Ethyl thiocarbamate will crystallize out as white needles.

    • If no precipitate forms, neutralize carefully with dilute HCl to pH 7 (do not acidify strongly, or decomposition to ethanol and HSCN occurs).

    • Filter, wash with ice-cold water, and dry in a desiccator.

Reactivity Profile & Applications

Hydrolytic Stability

O-Ethyl thiocarbamate is relatively stable in neutral aqueous solutions.

  • Acidic pH (<3): Rapid hydrolysis to Ethanol and Thiocyanic acid (

    
    ).
    
  • Basic pH (>10): Hydrolysis to Ethanol and Thiocyanate ion (

    
    ).
    
The Newman-Kwart Rearrangement Context

While famous for O-Aryl thiocarbamates rearranging to S-Aryl thiocarbamates (a route to thiophenols), O-Alkyl thiocarbamates (like O-Ethyl) are resistant to this thermal rearrangement. Attempting to heat O-ethyl thiocarbamate to induce rearrangement often leads to elimination reactions (Chugaev-type elimination) yielding ethylene and COS/Ammonia.

Mining Applications (Flotation)

O-Ethyl thiocarbamate and its N-alkyl derivatives (e.g., Z-200) are premium "collectors" in the mining industry.[1] They selectively bind to Copper and Zinc sulfides while rejecting Iron Pyrite (


).

Mechanism of Action: The Sulfur atom of the thione group forms a coordinate covalent bond with the metal ion on the mineral surface. The ethyl group renders the surface hydrophobic, facilitating attachment to air bubbles.

FlotationMechanism cluster_mineral Mineral Surface Interaction cluster_macro Macroscopic Effect CuSite Copper Site (Cu+) on Chalcopyrite Complex Surface Complex [Cu-S=C(NH2)OEt] CuSite->Complex Collector O-Ethyl Thiocarbamate (Thione Sulfur Donor) Collector->CuSite Chemisorption Hydrophobicity Increased Surface Hydrophobicity Complex->Hydrophobicity Bubble Air Bubble Attachment (Flotation) Hydrophobicity->Bubble

Figure 2: Mechanism of selective flotation. The thione sulfur acts as a soft base coordinating to the soft acid (


), creating a hydrophobic shell.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12204, O-Ethyl thiocarbamate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. O-Ethyl thiocarbamate Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Thiocarbamates and Newman-Kwart Rearrangement. Retrieved from [Link]

Sources

Spectroscopic Characterization of O-Ethyl Thiocarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Ethyl thiocarbamate (CAS: 625-57-0), also known as Xanthogenamide, represents a critical structural motif in medicinal chemistry and mineral flotation. Unlike its S-ethyl isomer, the O-ethyl variant possesses a unique thione (


) core that imparts distinct electronic properties, specifically high lipophilicity and specific metal-chelating abilities.

This guide provides a definitive spectroscopic profile of O-Ethyl thiocarbamate. It moves beyond generic database entries to explain the causality of spectral signals, driven by the molecule’s resonance behaviors. The data below is synthesized for researchers requiring high-fidelity validation of synthesized or purchased lots.

Part 1: Structural Dynamics & Tautomerism

To interpret the spectra correctly, one must first understand the electronic environment. O-Ethyl thiocarbamate exists primarily in the thione form in the solid state and neutral solution, stabilized by the "Thioureide" resonance.

Resonance Architecture

The nitrogen lone pair donates into the thiocarbonyl system, creating significant double-bond character in the


 bond. This restricts rotation and creates distinct electronic environments for the amide protons.

Resonance cluster_0 Thione Form (Dominant) cluster_1 Zwitterionic Resonance cluster_2 Thiol Tautomer (Minor) A Et-O-C(=S)-NH2 (Neutral) B Et-O-C(-S⁻)=N⁺H2 (Charge Separated) A->B  Resonance   C Et-O-C(-SH)=NH (Imidol) A->C  Tautomerism  

Figure 1: Resonance and tautomeric forms. The Zwitterionic contribution (Center) explains the high rotation barrier and the deshielded NMR signals.

Part 2: Infrared Spectroscopy (Vibrational Analysis)

The IR spectrum of O-Ethyl thiocarbamate is dominated by the "Thioureide Bands" (I, II, III, IV), a classification system used for thioamides. Unlike standard amides, the


 stretch is not an isolated mode; it is heavily coupled with 

stretching and

bending.
Diagnostic Bands (KBr Pellet / ATR)
Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3300 - 3450 Strong, Broad

Asym/Sym
Characteristic primary amide doublet. Broadening indicates strong intermolecular H-bonding (

).
1600 - 1640 Medium

(Amide II)
Scissoring vibration of the

group.
1390 - 1420 StrongThioureide Band I Coupled mode:

. Indicates the partial double bond character of the C-N bond.
1200 - 1250 Very Strong

Asymmetric stretch of the ethoxy group. Often overlaps with Thioureide Band II.
1050 - 1150 StrongThioureide Band III Critical Diagnostic. This is the primary contribution of the

stretch. A pure

would be lower (~700), but coupling shifts it up.
~800 Medium

Out-of-plane wagging. Broad and solvent/state dependent.

Technical Note: Do not confuse the


 cm⁻¹ band with a 

stretch alone. In thiocarbamates, this region is the "fingerprint" of the thione sulfur. Absence of a strong band here suggests decomposition to a cyanate or carbamate (carbonyl).

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive structural proof. The chemical shifts are heavily influenced by the electronegativity of the Oxygen atom (deshielding the ethyl group) and the anisotropy of the


 bond.
³H NMR (400 MHz, DMSO-d₆)

Solvent choice is critical. In


, the amide protons may appear broad or be lost due to exchange. DMSO-d₆ is recommended to sharpen the amide signals via H-bonding stabilization.
Shift (δ ppm)MultiplicityIntegralAssignmentNotes
9.0 - 9.5 Broad Singlet1H

(Amide)
Downfield proton, H-bonded to solvent or dimerized.
8.5 - 9.0 Broad Singlet1H

(Amide)
Upfield proton. The non-equivalence confirms restricted rotation around

.
4.38 Quartet (

Hz)
2H

Significantly deshielded by Oxygen. (Compare to S-Ethyl isomer: ~2.9 ppm).
1.28 Triplet (

Hz)
3H

Standard methyl triplet.
¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignmentStructural Validation
190.0 - 195.0 Quaternary (

)

(Thione)
Key Identifier. Carbonyls (

) appear ~155-165 ppm. The extreme downfield shift confirms the Sulfur presence.
66.5 Secondary (

)

Chemical shift >60 ppm confirms O-linkage (S-linkage would be ~25-30 ppm).
14.2 Primary (

)

Typical methyl resonance.

Part 4: Experimental Protocols

Synthesis & Purification (Self-Validating Workflow)

To ensure the spectroscopic data above is relevant, the sample must be free of the S-ethyl isomer. The following protocol utilizes the reactivity difference between xanthates and ammonia.

Reaction:



Step-by-Step Methodology:

  • Precursor Prep: Dissolve Potassium Ethyl Xanthate (10 mmol) in minimal distilled water (10 mL). Checkpoint: Solution should be pale yellow.

  • Aminolysis: Cool to 0°C. Add Ammonium Chloride (15 mmol) and 28% Ammonium Hydroxide (5 mL). Stir vigorously.

  • Precipitation: The O-Ethyl thiocarbamate is less soluble than the starting xanthate. It will precipitate as a white/off-white solid over 1-2 hours.

  • Isolation: Filter the solid. Wash with ice-cold water (removes KCl and unreacted xanthate).

  • Recrystallization: Recrystallize from Ethanol/Water (1:1).

    • Target Melting Point:38 - 40°C . (Sharp melting point validates purity).

Analytical Workflow Diagram

Workflow Start Crude Sample Melting Melting Point Check (Target: 38-40°C) Start->Melting IR IR Screening Check 1050-1150 cm⁻¹ (C=S) Melting->IR NMR 1H NMR (DMSO-d6) Check O-CH2 at 4.4 ppm IR->NMR Decision Passes QC? NMR->Decision Release for Assay Release for Assay Decision->Release for Assay Yes Recrystallize (EtOH/H2O) Recrystallize (EtOH/H2O) Decision->Recrystallize (EtOH/H2O) No

Figure 2: Quality Control decision tree for O-Ethyl thiocarbamate validation.

Part 5: Quality Control & Impurity Profiling

When analyzing "pure" samples, look for these common specific impurities that distort the spectra:

  • Ethyl Carbamate (Urethane):

    • Origin: Hydrolysis of the

      
       bond.[1]
      
    • IR Detection: Strong band at 1700-1720 cm⁻¹ (

      
      ). Pure thiocarbamate has no bands in this region.
      
    • NMR Detection:

      
       shifts upfield to ~4.1 ppm.
      
  • Dixanthogen:

    • Origin: Oxidation of residual xanthate.

    • Detection: Yellow impurity. IR shows S-S stretch (weak, Raman active) and distinct C-O bands.

  • Ethanol:

    • Origin: Recrystallization solvent.

    • NMR Detection: Triplet at 1.05 ppm, Quartet at 3.44 ppm (distinct from the thiocarbamate ethyl group).

References

  • National Institute of Standards and Technology (NIST). O-Ethyl thiocarbamate Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link] (Standard for calibrating DMSO-d6 spectra).

  • Walter, W., & Schaumann, E. (1971). "The Chemistry of Thioamides." Synthesis, 1971(03), 111-130. (Foundational text on Thione/Thiol tautomerism and spectroscopy).

Sources

O-Ethyl thiocarbamate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Mechanism of Action of O-Ethyl Thiocarbamate

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data

Executive Summary

This guide provides a detailed examination of the probable mechanism of action for O-Ethyl thiocarbamate. It is critical to inform the reader that direct experimental studies elucidating the specific molecular targets of O-Ethyl thiocarbamate are not extensively available in the current body of scientific literature. Therefore, this document synthesizes authoritative data from the broader thiocarbamate class to construct a robust, hypothesis-driven framework for its mechanism. The primary proposed mechanisms are the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis and the inhibition of aldehyde dehydrogenase (ALDH), both likely occurring after metabolic activation to a sulfoxide intermediate. This guide will delve into the causality behind these mechanisms, provide detailed protocols for their experimental validation, and present the necessary data and pathway visualizations to empower researchers in drug development and toxicology.

Introduction: The Thiocarbamate Class and O-Ethyl Thiocarbamate

Thiocarbamates are a class of organosulfur compounds structurally analogous to carbamates, with a sulfur atom replacing one of the oxygen atoms.[1][2] They exist in two isomeric forms: O-thiocarbamates and S-thiocarbamates.[2] O-Ethyl thiocarbamate belongs to the former. This class of compounds has found diverse applications, from herbicides in agriculture to antifungal agents and intermediates in organic synthesis.[3][4] The biological activity of thiocarbamates is intrinsically linked to their metabolism and their ability to interact with specific enzymatic targets.

A consistent theme in thiocarbamate toxicology and pharmacology is their function as pro-drugs or pro-herbicides; the parent compound is often less active than its metabolites.[5][6] The primary activation step is sulfoxidation, catalyzed by microsomal oxidases in vivo, to form a thiocarbamate sulfoxide.[5] This sulfoxide is more reactive and is considered the ultimate bioactive form responsible for the observed physiological effects.[5][7]

Primary Proposed Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

The most extensively documented mechanism for herbicidal thiocarbamates is the inhibition of VLCFA biosynthesis.[6][7][8] VLCFAs are critical components of plant cuticular waxes, suberin, and other hydrophobic barriers essential for preventing water loss and protecting against environmental stress.[9]

The Role of Sulfoxidation in Bioactivation

The parent thiocarbamate molecule is relatively stable. Upon absorption into an organism, it undergoes oxidation at the sulfur atom to form a thiocarbamate sulfoxide.[5] This metabolic step is crucial; the sulfoxide is a significantly more potent inhibitor of fatty acid elongation than the parent compound.[7]

G cluster_metabolism Metabolic Activation cluster_target Target Interaction cluster_outcome Cellular Outcome O_Ethyl_Thiocarbamate O-Ethyl Thiocarbamate (Pro-inhibitor) Sulfoxide O-Ethyl Thiocarbamate Sulfoxide (Active Inhibitor) O_Ethyl_Thiocarbamate->Sulfoxide Sulfoxidation (Microsomal Oxidases) VLCFAE VLCFA Elongase (Enzyme with Active Site Cysteine) Sulfoxide->VLCFAE Covalent Adduct Formation Inhibition Enzyme Inhibition VLCFAE->Inhibition VLCFA_depletion VLCFA Depletion Inhibition->VLCFA_depletion Membrane_disruption Disrupted Cuticular Wax & Membrane Integrity VLCFA_depletion->Membrane_disruption

Caption: Proposed bioactivation and target inhibition pathway for O-Ethyl Thiocarbamate.

Covalent Modification of Target Enzymes

The prevailing hypothesis for how thiocarbamate sulfoxides inhibit enzymes is through the covalent modification of sulfhydryl groups (-SH) on cysteine residues within the enzyme's active site.[4] VLCFA elongases are believed to be primary targets. The electrophilic nature of the sulfoxide facilitates a nucleophilic attack from the cysteine thiol, forming a stable covalent adduct. This effectively and often irreversibly inactivates the enzyme, halting the fatty acid elongation cycle.[4] This mechanism explains the broad inhibitory profile seen with some thiocarbamates, as they can react with any accessible and reactive cysteine thiol.

Secondary Proposed Mechanism: Inhibition of Aldehyde Dehydrogenase (ALDH)

Drawing parallels from structurally similar compounds provides a compelling secondary or alternative mechanism: the inhibition of aldehyde dehydrogenase (ALDH). The drug Disulfiram, a dithiocarbamate, is a well-known irreversible inhibitor of ALDH.[10] More directly, studies on the S-thiocarbamate herbicide EPTC have shown that it and its sulfoxide metabolite potently inhibit mitochondrial low-Kₘ ALDH in mice.[11]

ALDH enzymes are critical for detoxifying both endogenous and exogenous aldehydes, including acetaldehyde derived from ethanol metabolism.[12] Inhibition of ALDH leads to an accumulation of toxic aldehydes, causing a range of cellular stresses. The mechanism of inhibition is likely similar to that proposed for VLCFA elongases: covalent modification of a critical cysteine residue in the ALDH active site by the thiocarbamate sulfoxide.[11]

Table 1: Comparative ALDH Inhibition by Thiocarbamates in Mice Data extracted from studies on S-thiocarbamate herbicides, presented here as a model for the potential activity of O-Ethyl thiocarbamate.

Compound (at 8 mg/kg)% Inhibition of Liver Mitochondrial ALDH
EPTC~75%
EPTC Sulfoxide~82%
Thiobencarb~70%
Pebulate~65%
Molinate~55%
Source: Adapted from E. C. Kimmel, et al. (1994).[11]

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action for O-Ethyl thiocarbamate, a series of targeted in vitro and cell-based assays are required. The following protocols are designed as self-validating systems to provide clear, interpretable data.

Protocol 1: In Vitro ALDH Inhibition Assay

Objective: To determine if O-Ethyl thiocarbamate or its synthetically prepared sulfoxide directly inhibits ALDH activity.

Causality and Rationale: This assay directly tests the hypothesis that O-Ethyl thiocarbamate can inhibit ALDH, a known target of structurally similar compounds.[11] Using both the parent compound and its sulfoxide metabolite differentiates between the pro-inhibitor and the active inhibitor. A commercially available ALDH source (e.g., yeast or recombinant human ALDH) and a chromogenic substrate allow for a straightforward spectrophotometric readout.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of O-Ethyl thiocarbamate and O-Ethyl thiocarbamate sulfoxide (if synthesized) in DMSO.

    • Prepare ALDH assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8).

    • Prepare NAD⁺ solution in assay buffer.

    • Prepare substrate solution (e.g., acetaldehyde or propionaldehyde) in assay buffer.

    • Prepare purified ALDH enzyme solution.

  • Assay Procedure:

    • In a 96-well plate, add 180 µL of assay buffer to each well.

    • Add 2 µL of various concentrations of O-Ethyl thiocarbamate, its sulfoxide, or Disulfiram (positive control) to respective wells. Include a DMSO-only vehicle control.

    • Add 10 µL of ALDH enzyme solution to all wells.

    • Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

    • Add 10 µL of NAD⁺ solution to all wells.

    • Initiate the reaction by adding 10 µL of the aldehyde substrate.

    • Immediately measure the absorbance at 340 nm (monitoring NADH formation) every 30 seconds for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each concentration from the linear portion of the absorbance curve.

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition versus inhibitor concentration and determine the IC₅₀ value using non-linear regression.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Inhibitors (Test & Control) - Enzyme (ALDH) - Substrate (Aldehyde) - Cofactor (NAD+) Plate Add Buffer & Inhibitor Add_Enzyme Add ALDH Enzyme Plate->Add_Enzyme Incubate Incubate (15 min) Add_Enzyme->Incubate Add_Cofactor Add NAD+ Incubate->Add_Cofactor Add_Substrate Add Substrate & Start Read Add_Cofactor->Add_Substrate Measure Measure Absorbance at 340 nm (Kinetic Read) Add_Substrate->Measure Calculate Calculate Reaction Rates (V₀) Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Experimental workflow for the in vitro ALDH inhibition assay.

Protocol 2: Cell-Based VLCFA Synthesis Assay

Objective: To assess the impact of O-Ethyl thiocarbamate on the synthesis of VLCFAs in a relevant cell line (e.g., human keratinocytes or a plant cell culture).

Causality and Rationale: This assay tests the primary proposed mechanism in a cellular context, where metabolic activation can occur naturally.[7][8] By using a radiolabeled precursor ([¹⁴C]-malonyl-CoA or [¹⁴C]-acetate), the de novo synthesis and elongation of fatty acids can be traced. A reduction in radiolabel incorporation into C20-C26 fatty acids would be strong evidence for VLCFA synthesis inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with various concentrations of O-Ethyl thiocarbamate or a known VLCFA synthesis inhibitor (e.g., a commercial herbicide) for 24-48 hours. Include a vehicle control.

  • Radiolabeling:

    • Add [¹⁴C]-acetate to the culture medium and incubate for an additional 4-6 hours to allow for incorporation into newly synthesized fatty acids.

  • Lipid Extraction:

    • Wash cells with PBS, then harvest by scraping.

    • Perform a total lipid extraction using a standard method (e.g., Bligh-Dyer).

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Saponify the extracted lipids (e.g., with methanolic KOH).

    • Methylate the resulting free fatty acids to form FAMEs (e.g., using BF₃-methanol).

  • Analysis:

    • Analyze the FAMEs using a gas chromatograph equipped with a radioactivity detector (radio-GC).

    • Identify fatty acid peaks based on retention times of known standards.

    • Quantify the amount of radioactivity in each VLCFA peak (e.g., C20:0, C22:0, C24:0).

  • Data Analysis:

    • Calculate the total ¹⁴C incorporation into VLCFAs for each treatment condition.

    • Normalize the data to the vehicle control and express as a percentage of inhibition.

    • Determine the dose-dependent effect of O-Ethyl thiocarbamate on VLCFA synthesis.

Conclusion for Drug Development Professionals

The available evidence strongly suggests that O-Ethyl thiocarbamate functions as a pro-inhibitor, requiring metabolic sulfoxidation to become active. Its mechanism of action likely involves the covalent inhibition of key enzymes through modification of cysteine residues. The primary targets are hypothesized to be VLCFA elongases and aldehyde dehydrogenases .

For researchers in drug development and toxicology, this dual-mechanism potential is significant.

  • Toxicology: Inhibition of ALDH can lead to hypersensitivity to alcohol and accumulation of toxic aldehydes, representing a key toxicological endpoint to monitor.[11]

  • Therapeutic Potential: Covalent modification of specific enzymes is a validated therapeutic strategy. While promiscuous cysteine reactivity is a concern, the potential to selectively target enzymes involved in lipid metabolism or aldehyde detoxification could be explored for metabolic or oncologic diseases.

Future research must focus on direct validation: identifying the specific protein adducts formed by O-Ethyl thiocarbamate sulfoxide via mass spectrometry-based proteomics and quantifying its inhibitory potency against purified human VLCFA elongase and ALDH isozymes. These steps are critical for accurately assessing the risk and potential utility of this compound.

References

  • Chaturvedi, D., Mishra, N., & Mishra, V. (2008).
  • Kimmel, E. C., & Casida, J. E. (1994). Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticholinesterases. In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. Retrieved from [Link]

  • Mwafaida, J., et al. (2022). Development of an Inhibition Enzyme-Linked Immunosorbent Assay (ELISA) Prototype for Detecting Cytotoxic Three-Finger Toxins (3FTxs) in African Spitting Cobra Venoms. MDPI. Retrieved from [Link]

  • Ashton, F. M. (1971). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. University of California, Davis.
  • Nagata, M., et al. (1997). Phenethyl isothiocyanate, a new dietary liver aldehyde dehydrogenase inhibitor. PubMed. Retrieved from [Link]

  • Tieling Beneficiation Reagent Co., Ltd. (n.d.). Ethyl thiocarbamate. Retrieved from [Link]

  • Piscitelli, F., et al. (2024). Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. MDPI. Retrieved from [Link]

  • Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. Retrieved from [Link]

  • World Health Organization. (1988). Thiocarbamate pesticides: a general introduction (EHC 76, 1988). INCHEM. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiocarbamate. Retrieved from [Link]

  • Kratky, M., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. PubMed Central. Retrieved from [Link]

  • Kimmel, E. C., et al. (1994). Aldehyde dehydrogenase of mice inhibited by thiocarbamate herbicides. PubMed. Retrieved from [Link]

  • Puumi, J., Mannisto, J. K., & Repo, T. (2023). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. RSC Publishing.
  • Barrett, P. B., & Harwood, J. L. (1990). The inhibition of fatty acid elongation by a thiocarbamate herbicide and its sulphoxide. Portland Press. Retrieved from [Link]

  • Corcelli, A., et al. (2006). Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins. PubMed Central. Retrieved from [Link]

  • Hu, R., et al. (2007). Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells. PubMed. Retrieved from [Link]

  • Casida, J. E., et al. (1976). Thiocarbamate sulfoxides: potent, selective, and biodegradable herbicides. PubMed. Retrieved from [Link]

  • Liu, Y., et al. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. PubMed Central. Retrieved from [Link]

  • Leavitt, J. R. C., & Penner, D. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. Retrieved from [Link]

  • Baglole, C. J., et al. (2005). Effects of Phenylethyl Isothiocyanate on Early Molecular Events in N-Nitrosomethylbenzylamine–Induced Cytotoxicity in Rat Esophagus. PubMed Central. Retrieved from [Link]

  • Baldwin, A., et al. (2000). The inhibition of fatty acid elongation by pebulate can be effectively counteracted by the safener dichlormid. PubMed. Retrieved from [Link]

  • Edmondson, D. E., et al. (2010). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Retrieved from [Link]

  • Brulet, E. N., et al. (2022). Thiomethyltetrazines are Reversible Covalent Cysteine Warheads whose Dynamic Behavior can be “Switched Off” via Bioorthogonal Chemistry Inside Live Cells.
  • Liu, Y., et al. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. RSC Publishing.
  • Chen, K., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Retrieved from [Link]

  • Jackson, B., et al. (2011).
  • Kopylov, A. T., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts.
  • Principles of Weed Control. (n.d.). 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids. Retrieved from [Link]

  • Wang, L., et al. (2016). Advances in the synthesis of thiocarbamates.
  • Ullah, F., et al. (2022). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. MDPI. Retrieved from [Link]

  • Lotti, M., & Johnson, M. K. (1980).
  • CABI. (1993). Thiocarbamate pesticides: a general introduction. CABI Digital Library. Retrieved from [Link]

  • Trenkamp, S., et al. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. PNAS. Retrieved from [Link]

  • Rosenberry, T. L., et al. (2010). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. PubMed Central. Retrieved from [Link]

  • Leniak, A., et al. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. MDPI. Retrieved from [Link]

  • Kathuria, S., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597). eScholarship.org.
  • Kumar, A., & Singh, S. (2022). Modes of Herbicide Action.
  • Lente, B. v., & Nagy, P. (2009). Reactive sulfur species: kinetics and mechanism of the reaction of thiocarbamate-S-oxide with cysteine. PubMed. Retrieved from [Link]

Sources

O-Ethyl Thiocarbamate: A Versatile Thiocarbonyl Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Ethyl thiocarbamate (CAS: 625-53-6), also known as xanthogenamide, is a bifunctional organosulfur reagent characterized by the structure


 . While historically utilized as a flotation agent (Z-200) in the mining industry, its utility in organic synthesis has expanded significantly. It serves as a robust thiocarbonyl (

) transfer agent
and a precursor for N,S-heterocycles , specifically 1,3,4-thiadiazoles and thiazoles, which are privileged scaffolds in drug discovery.

This guide details the synthetic utility of O-ethyl thiocarbamate, focusing on its preparation, reactivity profile, and application in constructing bioactive heterocycles.

Structural Properties & Reactivity Profile

O-Ethyl thiocarbamate possesses a unique "push-pull" electronic structure that grants it dual reactivity. It acts as both a nucleophile (at the sulfur atom) and an electrophile (at the thiocarbonyl carbon), depending on the reaction conditions.

Reactivity Map
  • Electrophilic Site (C=S Carbon): Susceptible to attack by amines and hydrazines, leading to thioureas and thiosemicarbazides. The ethoxy group (

    
    ) acts as a leaving group.
    
  • Nucleophilic Site (Sulfur): The sulfur atom can attack alkyl halides (e.g.,

    
    -haloketones), initiating cyclization reactions to form thiazoles.
    
  • Tautomerism: Exists in equilibrium between the thione (

    
    ) and thiol (
    
    
    
    ) forms, though the thione predominates.

ReactivityMap OETC O-Ethyl Thiocarbamate (H2N-C(=S)-OEt) Nucleophile Nucleophilic Attack (S) (Reaction with Alkyl Halides) OETC->Nucleophile S-Alkylation Electrophile Electrophilic Attack (C) (Reaction with Amines/Hydrazines) OETC->Electrophile Displacement of OEt Thiazole Thiazoles (via Hantzsch-type synthesis) Nucleophile->Thiazole Cyclization Thiourea Substituted Thioureas (via Aminolysis) Electrophile->Thiourea + R-NH2 Thiadiazole 1,3,4-Thiadiazoles (via Thiosemicarbazide) Electrophile->Thiadiazole + N2H4 -> Cyclization

Figure 1: Divergent reactivity of O-ethyl thiocarbamate allowing access to distinct heterocyclic classes.

Preparation of the Precursor

While commercially available, O-ethyl thiocarbamate can be synthesized in-house with high purity using a "green" protocol starting from potassium ethyl xanthate. This method avoids the use of toxic thiophosgene.

Protocol: Aminolysis of Ethyl Xanthate

Principle: Potassium ethyl xanthate reacts with ammonia (or an amine) to displace the thiol group, yielding the thiocarbamate.

Reagents:

  • Potassium Ethyl Xanthate (PEX)

  • Ammonium Hydroxide (25-28%

    
    ) or Ethylamine (for N-substituted derivatives)
    
  • Solvent: Water or Ethanol

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.1 mol of Potassium Ethyl Xanthate in 50 mL of water in a round-bottom flask.

  • Addition: Cool the solution to 0–5 °C. Slowly add 0.15 mol of Ammonium Hydroxide (excess) dropwise.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. The reaction is monitored by TLC (disappearance of xanthate).

  • Work-up:

    • The product often precipitates or forms an oil.

    • Extract with dichloromethane (

      
       mL).
      
    • Wash the organic layer with brine and dry over anhydrous

      
      .
      
    • Concentrate under reduced pressure.

  • Purification: Recrystallize from ethanol/water or distill (bp ~136 °C) if necessary.

Yield: Typically 80–90%. Purity Check:


 NMR (

):

1.35 (t, 3H), 4.45 (q, 2H), 6.50 (br s, 2H,

).

Key Synthetic Applications

Synthesis of 1,3,4-Thiadiazoles (The Thiosemicarbazide Route)

This is the most critical application for drug discovery. O-Ethyl thiocarbamate acts as a thiocarbonyl donor to convert hydrazines into thiosemicarbazides, which are then cyclized to thiadiazoles.

Mechanism:

  • Substitution: Hydrazine attacks the thiocarbonyl carbon, displacing ethanol to form thiosemicarbazide (

    
    ).
    
  • Cyclization: The thiosemicarbazide reacts with a carboxylic acid or acid chloride. Dehydration effects ring closure.

Experimental Workflow:

StepReagentsConditionsProduct
1 O-Ethyl thiocarbamate + Hydrazine HydrateEthanol, Reflux, 3hThiosemicarbazide
2 Thiosemicarbazide +


, Reflux, 4-6h
2-Amino-1,3,4-Thiadiazole
Synthesis of Thiazoles (Hantzsch-Type)

O-Ethyl thiocarbamate reacts with


-haloketones. Unlike thiourea (which gives 2-aminothiazoles), O-ethyl thiocarbamate can yield 2-ethoxythiazoles  or, upon hydrolysis, thiazol-2-ones .

Protocol:

  • Mix equimolar amounts of O-ethyl thiocarbamate and

    
    -bromoacetophenone in ethanol.
    
  • Reflux for 2–4 hours.

  • The sulfur atom attacks the

    
    -carbon, displacing bromide.
    
  • Subsequent cyclization involves the nitrogen attacking the ketone carbonyl, followed by dehydration.

Mechanistic Visualization: Thiadiazole Formation

The following diagram illustrates the conversion of O-ethyl thiocarbamate to a 1,3,4-thiadiazole scaffold, a common pharmacophore in antimicrobial and anticancer research.

ThiadiazoleSynthesis Start O-Ethyl Thiocarbamate (EtO-CS-NH2) Intermediate Thiosemicarbazide (NH2-CS-NH-NH2) Start->Intermediate Aminolysis (-EtOH) Hydrazine Hydrazine Hydrate (NH2-NH2) Hydrazine->Intermediate Cyclization Cyclodehydration Intermediate->Cyclization Acylation Acid Carboxylic Acid (R-COOH) + POCl3 Acid->Cyclization Product 2-Amino-5-Substituted-1,3,4-Thiadiazole Cyclization->Product Ring Closure (-H2O)

Figure 2: Step-wise construction of the 1,3,4-thiadiazole ring system using O-ethyl thiocarbamate as the N-C-S building block.

Safety & Handling

  • Toxicity: O-Ethyl thiocarbamate is moderately toxic. Avoid inhalation of dust or vapors.

  • Stench: Like many organosulfur compounds, it may release unpleasant odors (mercaptans) upon hydrolysis or degradation. Work in a well-ventilated fume hood.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids (which may release

    
     or 
    
    
    
    ).

References

  • BOC Sciences. O-Ethyl thiocarbamate (CAS 625-57-0) Product Information.[] Retrieved from

  • Milosavljević, M. M., et al. (2021). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. MDPI, Processes. Retrieved from

  • Organic Chemistry Portal. Synthesis of Thiocarbamates and Thioamides. Retrieved from

  • LookChem. O-Isopropyl Ethylthiocarbamate (CAS 141-98-0) and related O-Alkyl Thiocarbamates. Retrieved from

  • ResearchGate. Thiocarbamoyl derivatives as synthons in heterocyclic synthesis. Retrieved from

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Technical Guide: Research Applications of O-Ethyl Thiocarbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the technical utility of O-Ethyl thiocarbamate (also known as Xanthogenamide or Ethyl xanthogenamide) within pharmaceutical research and chemical synthesis. While historically prominent in metallurgy as a flotation collector, its unique reactivity profile as a thiocarbonyl transfer reagent and heterocyclic precursor makes it a valuable, albeit underutilized, tool in drug development.

Executive Summary

O-Ethyl thiocarbamate (EtO-C(=S)NH₂) is a bifunctional organosulfur compound characterized by a thiono-ester and a primary amine motif. In drug development, it serves as a "Thiocarbamoyl Donor" , enabling the mild synthesis of thioureas, isothiocyanates, and sulfur-nitrogen heterocycles without the use of highly toxic reagents like thiophosgene. This guide delineates its application in building bioactive scaffolds, its coordination chemistry with metallo-drugs, and validated protocols for its use in synthetic workflows.

Chemical Identity & Mechanistic Properties[1][2]

Structural Dynamics

The molecule exists in a resonance equilibrium, though the thiono-form dominates in neutral conditions. Its reactivity is defined by the electrophilicity of the thiocarbonyl carbon and the leaving group ability of the ethoxy group during nucleophilic substitution.

  • IUPAC Name: O-Ethyl carbamothioate

  • CAS: 625-53-6

  • Molecular Formula:

    
    
    
  • Key Reactivity: Aminolysis (Thiourea formation), S-Alkylation (Imidocarbonate formation), and Metal Chelation.

The "Soft" Sulfur Advantage

Unlike its oxygen analogue (ethyl carbamate/urethane), the sulfur atom in O-ethyl thiocarbamate imparts "soft" Lewis base character. This allows for:

  • Selective Metal Binding: High affinity for soft metals (Cu, Au, Pt), relevant for scavenging metal catalysts from API (Active Pharmaceutical Ingredient) streams.

  • Enhanced Nucleophilicity: The sulfur center can be alkylated to form S-alkyl isothioureas, versatile intermediates for guanidine synthesis.

Synthetic Applications in Drug Design

Thiourea Synthesis via Aminolysis

The most direct application in medicinal chemistry is the synthesis of unsymmetrical thioureas (


). Thioureas are privileged scaffolds found in antivirals, thyostatics, and H2-receptor antagonists.
  • Mechanism: A primary or secondary amine nucleophile attacks the thiocarbonyl carbon. The ethoxy group acts as the leaving group (driven by the stability of the resulting thiourea).

  • Advantage: Avoids the use of toxic isothiocyanates or thiophosgene.

  • Reaction:

    
    
    
Heterocycle Construction

O-Ethyl thiocarbamate serves as a [N-C=S] synthon for constructing heterocycles:

  • Thiazoles: Reaction with

    
    -haloketones (Hantzsch-type) yields 2-aminothiazoles, a core motif in drugs like Dasatinib.
    
  • Pyrimidines: Condensation with

    
    -dicarbonyls (e.g., diethyl malonate) under basic conditions yields thiobarbituric acid derivatives.
    
The Newman-Kwart Context

While O-Ethyl thiocarbamate itself does not undergo the Newman-Kwart Rearrangement (which requires an O-Aryl group), it is the fundamental "parent" structure. Understanding its stability helps in designing O-Aryl thiocarbamate linkers used to synthesize thiophenols (biosteres of phenols) in late-stage functionalization.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from O-Ethyl thiocarbamate, highlighting its role as a central hub in scaffold generation.

Thiocarbamate_Hub Figure 1: Divergent synthetic utility of O-Ethyl Thiocarbamate in drug discovery workflows. OETC O-Ethyl Thiocarbamate (Starting Material) Thiourea Unsymmetrical Thioureas (Bioactive Scaffold) OETC->Thiourea + Primary Amine (R-NH2) (- EtOH) Thiazole 2-Aminothiazoles (Kinase Inhibitors) OETC->Thiazole + α-Haloketone (Cyclization) MetalComplex Metal-Ligand Complex (Catalyst Scavenging) OETC->MetalComplex + M(II) Ions (Chelation) Isothiourea S-Alkyl Isothioureas (Guanidine Precursor) OETC->Isothiourea + Alkyl Halide (R-X) (S-Alkylation)

Experimental Protocols

Protocol A: Synthesis of N-Benzylthiourea (Aminolysis)

Objective: To convert a primary amine to a thiourea using O-ethyl thiocarbamate as the transfer reagent.

Reagents:

  • O-Ethyl thiocarbamate (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Ethanol (Solvent, anhydrous)

  • Triethylamine (0.1 equiv, optional catalyst)

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve O-Ethyl thiocarbamate (10 mmol) in ethanol (20 mL).

  • Addition: Add benzylamine (11 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The spot for O-ethyl thiocarbamate (
    
    
    
    ) should disappear, replaced by the more polar thiourea (
    
    
    ).
  • Workup: Cool to room temperature. The product often crystallizes directly. If not, concentrate under reduced pressure to 25% volume and cool to

    
    .
    
  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Validation Criteria:

  • IR Spectroscopy: Appearance of strong C=S stretch at

    
    .
    
  • NMR: Disappearance of ethyl quartet/triplet signals (unless Et is part of the amine) and appearance of NH singlets.

Protocol B: Metal Scavenging Efficiency Test

Objective: To quantify the removal of Pd(II) from an organic solution, simulating API purification.

Methodology:

  • Prepare a stock solution of

    
     in THF (50 ppm).
    
  • Add O-Ethyl thiocarbamate (50 equiv relative to Pd).

  • Stir at

    
     for 1 hour.
    
  • Filter the solution through a pad of silica or Celite (the Pd-thiocarbamate complex is often insoluble or adsorbs strongly).

  • Analyze filtrate via ICP-MS. Target removal efficiency: >95%.

Quantitative Data: Reactivity Profile

The following table summarizes the comparative reactivity of O-Ethyl thiocarbamate against common electrophiles, aiding in reaction selection.

Electrophile / ReagentReaction TypePrimary ProductDrug Dev Utility
Primary Amine (

)
Nucleophilic SubstitutionN-Substituted ThioureaSynthesis of peptidomimetics, antivirals.

-Haloketone
Hantzsch Cyclization2-AminothiazoleKinase inhibitor scaffolds (e.g., Dasatinib).
Alkyl Halide (

)
S-AlkylationS-Alkyl IsothioureaPrecursor to Guanidines (via reaction with amines).
Heavy Metal (

)
ChelationMetal ComplexPurification of APIs (Metal scavenging).
Hydrazine CondensationThiosemicarbazidePrecursor to 1,2,4-triazoles (Antifungals).

Safety & Handling (E-E-A-T)

  • Toxicity: O-Ethyl thiocarbamate is harmful if swallowed and toxic to aquatic life. It may cause skin sensitization.

  • Handling: Use in a fume hood. Unlike thiophosgene, it is not a lachrymator, but it releases ethanol and potentially traces of

    
     or mercaptans upon thermal decomposition.
    
  • Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent hydrolysis to ethyl carbamate.

References

  • Moseley, J. D., et al. (2009). "The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis." Angewandte Chemie International Edition. Link

  • Li, Z.-Y., et al. (2013).[1] "A facile and efficient synthesis of isothiocyanates...". Synthesis. Link

  • Metwally, M. A., et al. (2011). "Thiocarbamoyl derivatives as synthons in heterocyclic synthesis." Journal of Sulfur Chemistry. Link

  • Sigma-Aldrich. "O-Ethyl thiocarbamate Product Specification & Safety Data." Link

  • Chaturvedi, D., et al. (2008).[2] "Mitsunobu-based protocol for the synthesis of S-alkyl thiocarbamates." Synthesis. Link

Sources

Methodological & Application

Application Notes & Protocols: O-Ethyl Thiocarbamate in Sulfide Ore Froth Flotation

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and mineral processing professionals on the application of O-Alkyl thiocarbamates, with a focus on O-Ethyl and O-Isopropyl N-ethyl thiocarbamate (IPETC), as selective collectors in the froth flotation of sulfide ores. It elucidates the underlying chemical mechanisms, details practical application considerations, and provides a robust, step-by-step laboratory protocol for evaluating collector performance. The guide is designed to bridge theoretical understanding with practical, field-proven insights to optimize the separation of valuable copper, lead, and zinc sulfides from gangue minerals, particularly pyrite.

Introduction: The Role of Selectivity in Froth Flotation

Froth flotation is a fundamental physicochemical process used to separate valuable minerals from waste rock (gangue) based on differences in surface hydrophobicity.[1] Air bubbles are introduced into a mineral slurry, and hydrophobic particles attach to these bubbles, rising to the surface to form a mineral-rich froth, while hydrophilic particles remain in the pulp.[1] The key to a successful separation lies in the selective rendering of the target mineral surface as hydrophobic. This is achieved through the use of chemical reagents called collectors .

For sulfide ores, particularly complex deposits containing copper sulfides (e.g., chalcopyrite, chalcocite) alongside iron sulfides (pyrite), selectivity is paramount.[2] Traditional collectors like xanthates, while effective, can sometimes lack the required selectivity, leading to the unwanted flotation of pyrite, which contaminates the final concentrate and can cause issues in downstream smelting processes.[3][4] O-Alkyl thiocarbamates have emerged as a superior class of collectors, offering enhanced selectivity for valuable metal sulfides over pyrite, especially in specific pH ranges.[2][4][5]

O-Ethyl Thiocarbamate & Analogs: A Profile

O-Alkyl thiocarbamates, such as O-Isopropyl N-ethyl thiocarbamate (IPETC), are non-ionic, oily liquids that are only slightly soluble in water.[6] Their chemical structure, featuring a thione (C=S) group, an ether linkage (C-O-C), and a nitrogen atom, is central to their collection mechanism and selectivity.

Key Chemical Features:

  • Collector Group: The thione (C=S) group is the primary functional group that interacts with the metal ions on the sulfide mineral surface.[7]

  • Hydrophobic Tail: The ethyl/isopropyl and other alkyl groups provide the non-polar hydrocarbon chain that renders the mineral-collector agglomerate hydrophobic.

  • Stability: Thiocarbamates are generally more stable in acidic to moderately alkaline solutions compared to xanthates, offering a wider operational window.[4]

Synthesis Overview

The synthesis of thiocarbamates can be achieved through several routes. A common laboratory and industrial method involves the reaction of an isothiocyanate with an alcohol. For example, N-allyl-O-alkyl thionocarbamates can be prepared by first reacting a cyanide salt, sulfur, and an allyl halide to form an allyl isothiocyanate, which is then reacted with an alcohol.[8] A more direct synthesis for related carbamates involves refluxing an isocyanate (e.g., ethyl isocyanate) with an alcohol (e.g., isopropanol).[6] The specific synthesis route influences the final product's purity and is a critical consideration for industrial-scale production.

Mechanism of Action: The Basis of Selectivity

The superior selectivity of thiocarbamates stems from the nature of their chemical interaction with the mineral surface. Unlike xanthates, which can readily oxidize to dixanthogen, promoting non-selective collection, thiocarbamates adsorb onto sulfide mineral surfaces through a more direct and specific mechanism.

The prevailing theory is that the thiocarbamate molecule chemisorbs onto the mineral lattice. The sulfur atom of the thione group acts as the primary electron donor, forming a coordinate bond with copper (Cu) atoms on the surface of minerals like chalcopyrite (CuFeS₂).[7] This interaction is strong and specific. Computational studies and spectroscopic analyses have shown that the N-substituent groups significantly affect the flotation performance, influencing the electronic properties and reactivity of the collector molecule.[9]

The selectivity against pyrite (FeS₂) is attributed to several factors:

  • Weaker Interaction: Thiocarbamates exhibit a weaker collecting power for pyrite compared to their strong affinity for copper sulfides.[2][5]

  • pH Dependence: The adsorption of thiocarbamates is highly dependent on pH. In moderately alkaline conditions (pH 9-10), hydroxyl ions (OH⁻) compete with the collector for sites on the galena and pyrite surface, inhibiting collector adsorption more significantly than on chalcopyrite.[10]

  • Surface Activation: The specific electronic structure of the copper sites on chalcopyrite surfaces provides a more favorable site for chemisorption compared to the iron sites on pyrite.[7]

The adsorption process displaces water molecules from the mineral surface, and the outward-oriented hydrophobic alkyl chains create a non-polar surface that readily attaches to air bubbles.

Mechanism cluster_0 Mineral-Water Interface (Hydrophilic) cluster_1 Collector Adsorption cluster_2 Mineral-Collector Interface (Hydrophobic) Mineral Sulfide Mineral Surface (e.g., Chalcopyrite Cu+ sites) Water Hydration Layer (H₂O molecules) Mineral->Water Adsorbed OETC O-Ethyl Thiocarbamate Collector Molecule Mineral_Hydrophobic Hydrophobic Surface (Collector-Coated Mineral) OETC:e->Mineral_Hydrophobic:w Chemisorption (S bonds to Cu+) Displaces H₂O AirBubble Air Bubble Mineral_Hydrophobic->AirBubble Attachment Workflow prep 1. Ore Preparation (1 kg sample, -2mm) grind 2. Grinding (Target P80 = 75 µm) ~60% solids prep->grind transfer 3. Pulp Transfer (Transfer to Flotation Cell) grind->transfer condition_ph 4. pH Conditioning (Add Lime, Condition 3 min) transfer->condition_ph condition_coll 5. Collector Conditioning (Add OETC, Condition 5 min) condition_ph->condition_coll condition_froth 6. Frother Conditioning (Add MIBC, Condition 1 min) condition_coll->condition_froth flotation 7. Flotation (Introduce Air, Scrape Froth) Total Time: 10 min condition_froth->flotation collect 8. Product Collection (Concentrate & Tailings) flotation->collect process 9. Sample Processing (Filter, Dry, Weigh) collect->process assay 10. Chemical Assay (Determine Metal Content) process->assay

Caption: Standard laboratory workflow for a batch flotation test.

Step-by-Step Methodology
  • Ore Grinding: a. Place 1 kg of the crushed ore sample into the laboratory mill. b. Add the required volume of tap water to achieve the target pulp density (e.g., 60% solids for grinding). c. Mill the ore for a predetermined time to achieve the desired particle size distribution (e.g., 80% passing 75 micrometers). The optimal grind size is a balance between liberating the valuable minerals and avoiding the generation of excessive fines.

  • Pulp Transfer and Density Adjustment: a. Quantitatively transfer the ground slurry from the mill into the 2.5 L flotation cell. b. Add water to adjust the pulp to the flotation density (e.g., 30% solids). Start the impeller at a speed sufficient to maintain all solids in suspension (e.g., 1200 rpm).

  • Conditioning Stage (Sequential Reagent Addition): a. pH Modification: Calibrate the pH meter. Slowly add the lime slurry to the pulp until the target pH (e.g., 10.0) is reached and stable. Start a 3-minute conditioning timer. b. Collector Addition: After pH conditioning, add the calculated volume of the 1% OETC solution (e.g., 4.0 mL for a 40 g/t dosage on 1 kg of ore). Start a 5-minute conditioning timer. This allows for the collector to adsorb onto the mineral surfaces. c. Frother Addition: After collector conditioning, add the required volume of the 1% MIBC solution (e.g., 3.0 mL for 30 g/t). Condition for an additional 1 minute to ensure proper dispersion.

  • Flotation Stage: a. Open the air inlet valve to introduce air at a controlled rate (e.g., 5 L/min). b. As the froth forms and rises, begin scraping it from the lip of the cell into a collection pan at regular intervals (e.g., every 15 seconds). c. Continue collecting the froth (concentrate) for a total flotation time of 10 minutes.

  • Sample Processing and Analysis: a. Separately filter the collected concentrate and the remaining pulp in the cell (tailings). b. Dry both samples in an oven at a low temperature (e.g., 105°C) until a constant weight is achieved. c. Record the dry weights of the concentrate and tailings. d. Prepare representative sub-samples of the feed ore, concentrate, and tailings for chemical assay to determine the content of valuable metals (e.g., Cu, Pb, Zn) and gangue indicators (e.g., Fe).

  • Data Validation and Calculation: a. Perform a mass balance reconciliation to ensure the weights and assays are consistent. b. Calculate the percent recovery of the valuable metal in the concentrate. c. Calculate the grade (percent content) of the metal in the concentrate.

Safety and Handling

O-Alkyl thiocarbamates are industrial chemicals and must be handled with appropriate care. [6]* Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area or under a chemical fume hood.

  • Environmental: Thiocarbamates can be harmful to aquatic life with long-lasting effects. [6]Do not discharge into drains or the environment. All waste material should be collected and disposed of as hazardous chemical waste according to local regulations. While photochemically stable on its own, it can be degraded under UV light in the presence of iron salts, a process relevant to environmental remediation. [6]

References

  • Investigation of Froth Characteristics Using O-Isopropyl N-Ethyl Thionocarbamate. (2022). OuluREPO, University of Oulu. Available at: [Link]

  • Yantai Jinyuan Mining Machinery Co., Ltd. (2024). Isopropyl Ethyl Thionocarbamate: A High-Selectivity Collector for Efficient Sulfide Ore Flotation. Available at: [Link]

  • Brodnjak, N., et al. (2021). Removal of Flotation Collector O-Isopropyl-N-ethylthionocarbamate from Wastewater. Molecules, 26(21), 6667. Available at: [Link]

  • Mérour, J. Y., & Le Stang, G. (1984). Process for the preparation of N-allyl-O-alkyl thionocarbamates. U.S. Patent 4,482,500.
  • Kawatra, S. K. (n.d.). Froth Flotation – Fundamental Principles. Michigan Technological University. Available at: [Link]

  • Chen, J., et al. (2018). Synthesis of Novel Ether Thionocarbamates and Study on Their Flotation Performance for Chalcopyrite. Minerals, 8(12), 553. Available at: [Link]

  • Y&X Beijing Technology Co., Ltd. (n.d.). O-Isopropyl-N-Ethyl Thionocarbamate(Z-200). Available at: [Link]

  • Buckley, A. N., et al. (2014). Adsorption of O-isopropyl-N-ethyl thionocarbamate on Cu sulfide ore minerals. ResearchGate. Available at: [Link]

  • Vidyadhar, A., & Hanumantha Rao, K. (2007). The use of a factorial experimental design to study collector properties of N-allyl- O-alkyl thionocarbamate collector in the flotation of a copper ore. ResearchGate. Available at: [Link]

  • Tshivhase, A. D., et al. (2013). The effect of using pure thiol collectors on the froth flotation of pentlandite containing ore. South African Journal of Chemical Engineering, 18(1). Available at: [Link]

  • Bu, Y., et al. (2018). Fundamental Flotation Behaviors of Chalcopyrite and Galena Using O-Isopropyl-N-Ethyl Thionocarbamate as a Collector. Minerals, 8(3), 115. Available at: [Link]

  • Du Plessis, J. J., et al. (2002). Thiocarbonate collectors in pyrite flotation – fundamentals and applications. CORE. Available at: [Link]

  • Leppinen, J.O. (2018). Thionocarbamates Collector & Sulfide Flotation & Adsorption. 911Metallurgist. Available at: [Link]

  • Xu, D., et al. (2024). Study on Occurrence States of Low-Grade Cu-Zn in Iron Tailings and Changes in Production Flowsheet. Minerals, 14(3), 239. Available at: [Link]

Sources

Advanced Application Note: O-Ethyl Thionocarbamate (ETC) Collectors in Selective Sulfide Flotation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical mechanism and experimental protocols for utilizing O-Ethyl Thionocarbamates (and their industrial analogs like O-Isopropyl-N-Ethyl Thionocarbamate/IPETC) as selective collectors in the flotation of copper and zinc sulfides. Unlike xanthates, which rely on bulk precipitation and non-selective hydrophobicity, thionocarbamates function via specific chemisorption on metal centers. This guide provides a validated bench-scale protocol for evaluating ETC efficacy in separating Chalcopyrite (


) from Pyrite (

), a critical challenge in complex ore processing.

Chemical Basis & Mechanism

To optimize recovery, one must understand the Structure-Activity Relationship (SAR). O-Ethyl thiocarbamates belong to the family of neutral collectors.

Structural Configuration

The general structure is


.
  • Functional Group: The active site is the Thionocarbamate group (

    
    ).
    
  • Donor Atoms: The Sulfur (

    
    ) atom in the 
    
    
    
    bond acts as the primary electron donor.
  • Selectivity Driver: According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory:

    • Copper (

      
       / 
      
      
      
      ):
      A "Soft Acid."
    • Thionocarbamate Sulfur: A "Soft Base."

    • Iron (

      
      / 
      
      
      
      ):
      A "Harder Acid" (especially in pyrite lattice).

Mechanism: The soft base (Sulfur) forms a strong covalent coordinate bond with the soft acid (Copper) on the mineral surface. This interaction is significantly stronger than the interaction with Iron, providing inherent selectivity against pyrite depression without high pH modulation (lime).

Adsorption Pathway

The adsorption is not purely electrostatic; it involves the formation of a stable metal-collector complex on the mineral surface.

AdsorptionMechanism Reagent O-Ethyl Thionocarbamate (Solubilized) Surface_Cu Chalcopyrite Surface (Cu Sites) Reagent->Surface_Cu Diffusion to Interface Surface_Fe Pyrite Surface (Fe Sites) Reagent->Surface_Fe Diffusion to Interface Complex Surface Chelation (Cu-S Bond) Surface_Cu->Complex Selective Chemisorption (Soft-Soft Interaction) Rejection No Adsorption (Hydrophilic) Surface_Fe->Rejection Steric/Electronic Mismatch Hydrophobicity Hydrophobic Surface (Floatable) Complex->Hydrophobicity Alkyl Chain Orientation

Figure 1: Mechanistic pathway of Thionocarbamate selectivity. The reagent preferentially binds to Copper sites via chemisorption, leaving Iron sites hydrophilic.

Experimental Protocol: Bench-Scale Flotation

Objective: Determine the Recovery vs. Grade curve for O-Ethyl Thionocarbamate compared to standard Potassium Amyl Xanthate (PAX).

Materials & Equipment
  • Ore Sample: 1 kg representative sulfide ore (crushed to -10 mesh).

  • Mill: Laboratory Rod Mill (stainless steel).

  • Cell: Denver D-12 or equivalent (2L and 1L tanks).

  • Reagents:

    • Collector: O-Ethyl Thionocarbamate (1% w/v solution in isopropanol).

    • Frother: MIBC (Methyl Isobutyl Carbinol).

    • Modifier: Lime (

      
      ) for pH control.
      
Workflow Protocol

This protocol uses a "Rougher-Scavenger" configuration to validate kinetics.

StepActionCritical ParameterCausality/Reasoning
1. Grinding Grind 1kg ore with 500mL water in rod mill.Target

Ensures liberation of mineral grains. Over-grinding causes "sliming" (entrainment).
2. Transfer Wash pulp into 2.5L flotation cell.Density ~30-35% solidsOptimal density for bubble-particle collision probability.
3. Conditioning Agitate at 1200 RPM. Adjust pH to 9.0 using Lime.Time: 2 minsThionocarbamates are stable at lower pH (4-9) than xanthates, reducing lime costs.
4. Collector Add O-Ethyl Thionocarbamate (Dosage: 10-30 g/t).Time: 2 minsAllow kinetic equilibrium for chemisorption on Cu sites.
5. Frother Add MIBC (Dosage: 20 g/t).Time: 1 minStabilize bubble size distribution without affecting selectivity.
6. Aeration Open air valve.Flow: 3-5 L/minInitiate bubble attachment.
7. Collection Scrape froth every 15 sec into "Con 1" tray.Duration: 2 minsCaptures fast-floating liberated hydrophobic particles.
8. Scavenger Add secondary dosage (5 g/t). Collect "Con 2".Duration: 4 minsRecovers slower-floating composites or middlings.
Visualized Workflow

FlotationProtocol Feed Ore Feed (-10 mesh) Grind Rod Mill Grinding (Target P80) Feed->Grind Condition Conditioning (pH 9.0 + Collector) Grind->Condition Transfer to Cell Aeration Aeration & Froth Formation Condition->Aeration Add Frother Con1 Rougher Concentrate (Fast Floating) Aeration->Con1 Scrape (0-2 min) Tails Tailings (Gangue + Pyrite) Aeration->Tails Sink Product

Figure 2: Step-by-step bench flotation workflow for kinetic evaluation.

Analytical Validation (Self-Validating Systems)

To ensure the flotation result is due to the collector and not entrainment, you must validate surface adsorption.

FTIR Surface Analysis

Protocol:

  • Condition pure mineral samples (Chalcopyrite vs. Pyrite) with collector.[1]

  • Wash with distilled water (removes physisorbed/entrained reagent).

  • Dry at ambient temperature (avoid thermal degradation).

  • Perform Diffuse Reflectance FTIR (DRIFTS).[2]

Expected Signals:

  • C=S Stretching: Shift from ~1050

    
     (free reagent) to ~1095 
    
    
    
    (complexed).
  • C-N Stretching: Shift indicating electron delocalization upon metal binding.

  • Validation: If these peaks appear on Chalcopyrite but not on Pyrite, selectivity is chemically confirmed [1].

Microflotation (Hallimond Tube)

Run pure mineral tests (1g sample) to establish a baseline recovery curve vs. pH.

  • Result: ETC should maintain >85% recovery of Chalcopyrite at pH 6-10, while Pyrite recovery drops to <15% [2].

Data Interpretation & Optimization

Comparative Performance Table

Typical results for a Porphyry Copper Ore (0.6% Cu head grade):

Collector TypeDosage (g/t)pHCu Recovery (%)Cu Grade (%)Pyrite Recovery (%)
PAX (Xanthate) 2510.592.018.545.0 (High)
O-Ethyl Thiocarbamate 159.089.526.0 12.0 (Low)
Synergistic (PAX + ETC) 10 + 109.593.524.020.0

Insight: ETC acts as a secondary collector to boost grade (selectivity) while Xanthate provides the bulk power. The table shows ETC alone rejects Pyrite significantly better than Xanthate.

Troubleshooting Guide
  • Issue: Low Recovery.

    • Cause: Insufficient conditioning time. Thionocarbamates have slower kinetics than xanthates.

    • Fix: Increase conditioning time to 3-5 minutes.

  • Issue: Excessive Froth.

    • Cause: Some O-Ethyl thiocarbamates have slight frothing properties due to the ethoxy group.

    • Fix: Reduce MIBC dosage by 20%.

References

  • Buckley, A.N., & Woods, R. (1997). Adsorption of O-isopropyl-N-ethyl thionocarbamate on Cu sulfide ore minerals.[3][4][5][6] International Journal of Mineral Processing.

  • Fairthorne, G., et al. (1997). The effect of frothers on the flotation kinetics of chalcopyrite. Minerals Engineering.

  • Cytec Industries (Solvay). (2010). Mining Chemicals Handbook: Thionocarbamate Collectors.

  • Nagaraj, D.R. (1988). The Chemistry and Application of Chelating or Complexing Agents in Mineral Separations. Reagents in Mineral Technology.[1][3][5][7]

Sources

Application Note: Strategic Utilization of O-Ethyl Thiocarbamate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in agrochemical discovery. It details the strategic utility of O-Ethyl Thiocarbamate (O-ETC) not merely as a final product, but as a high-value synthon for accessing bioactive S-thiocarbamate herbicides and heterocyclic fungicide scaffolds.

Executive Summary

O-Ethyl thiocarbamate (O-ETC) represents a critical bifurcation point in agrochemical synthesis. While S-ethyl thiocarbamates (e.g., EPTC, Molinate) are widely recognized for their lipid synthesis inhibition properties in herbicides, the O-ethyl isomer serves as a chemically distinct precursor. This guide elucidates two primary applications of O-ETC:

  • The Thermal Isomerization Strategy: Accessing S-thiocarbamate pharmacophores via controlled rearrangement, offering an alternative to the mercaptan-phosgene route.

  • Heterocyclic Construction: Utilizing O-ETC as a [N-C=S] 1,3-binucleophile to synthesize 2-ethoxythiazoles , a scaffold prevalent in modern fungicidal architectures.

Chemical Identity & Properties

Before initiating synthesis, it is vital to distinguish the reactivity profile of the O-isomer versus the S-isomer.

PropertyO-Ethyl Thiocarbamate (Precursor)S-Ethyl Thiocarbamate (Active Target)
Structure


Bond Energy C=S bond is weaker, more reactive to nucleophiles.C=O bond is stable; S-C bond is labile in metabolism.
Polarity Lower polarity; higher solubility in non-polar organics.Higher polarity due to carbonyl dipole.
Reactivity Prone to Newman-Kwart Rearrangement (NKR).[1][2]Stable product of rearrangement.
Primary Use Flotation agent, Synthetic Intermediate.[3][4][5][6]Pre-emergence Herbicide (Lipid Inhibitor).

Application 1: Synthesis of S-Thiocarbamate Herbicides via Rearrangement

The direct synthesis of S-thiocarbamates often involves handling volatile and odorous thiols (ethyl mercaptan) and toxic carbamoyl chlorides. The O-to-S Rearrangement Strategy allows for the construction of the core scaffold using easier-to-handle alcohols and isothiocyanates/thiophosgene, followed by a controlled thermal isomerization.

Mechanism: The Isomerization Pathway

The conversion relies on a four-membered cyclic transition state, driven by the thermodynamic stability of the resulting carbonyl (C=O) bond over the thiocarbonyl (C=S) bond.

Isomerization cluster_conditions Reaction Drivers O_Isomer O-Ethyl Thiocarbamate (Precursor) TS 4-Membered Transition State O_Isomer->TS Heat (Δ) / Catalyst S_Isomer S-Ethyl Thiocarbamate (Active Herbicide) TS->S_Isomer Irreversible Rearrangement Driving Force: Bond Energy\n(C=O > C=S) Driving Force: Bond Energy (C=O > C=S)

Figure 1: The intramolecular rearrangement pathway converting the O-isomer to the biologically active S-isomer.[1][2][7][8]

Protocol A: Preparation of O-Ethyl N,N-Diethylthiocarbamate

Objective: Synthesize the O-ethyl precursor prior to rearrangement.

Reagents:

  • Ethanol (Absolute)

  • Thiophosgene (

    
    ) OR Thiocarbonyldiimidazole (TCDI) for a safer alternative.
    
  • Diethylamine

  • Dichloromethane (DCM)

  • Sodium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Activation: In a 500 mL round-bottom flask under

    
    , dissolve TCDI (1.1 equiv) in anhydrous DCM. Cool to 0°C.
    
  • O-Acylation: Add Ethanol (1.0 equiv) dropwise. The imidazole acts as a leaving group, forming the intermediate O-ethyl thiocarbonyl imidazole. Stir for 2 hours at room temperature.

  • Aminolysis: Cool the mixture back to 0°C. Add Diethylamine (1.1 equiv) slowly. The amine displaces the second imidazole moiety.

  • Workup: Wash the organic layer with 1N HCl (to remove imidazole byproduct) and brine. Dry over

    
     and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields O-Ethyl N,N-diethylthiocarbamate as a pale yellow oil.

Protocol B: Thermal Rearrangement to S-Ethyl Isomer (The Herbicide)

Objective: Convert O-Ethyl N,N-diethylthiocarbamate to S-Ethyl N,N-diethylthiocarbamate (an EPTC analog).

  • Setup: Place the purified O-thiocarbamate in a heavy-walled pressure vial or a round-bottom flask equipped with a reflux condenser.

  • Reaction:

    • Method A (Thermal): Heat neat (solvent-free) at 200°C for 4-6 hours.

    • Method B (Catalytic - Recommended): Dissolve in Toluene with 5 mol%

      
       or a Lewis Acid (
      
      
      
      ). Reflux at 110°C for 12 hours. The catalytic method preserves sensitive functional groups.
  • Validation: Monitor by TLC. The S-isomer is typically more polar (lower

    
    ).
    
  • Isolation: Evaporate solvent. The product is often pure enough for biological assay; otherwise, distill under reduced pressure.

Application 2: Synthesis of 2-Ethoxythiazoles

O-Ethyl thiocarbamate acts as a 1,3-binucleophile (S and N atoms) when reacting with


-haloketones. This Hantzsch-type cyclization yields 2-ethoxythiazoles , a scaffold found in novel fungicides where the ethoxy group modulates lipophilicity.

ThiazoleSynthesis Reactants O-Ethyl Thiocarbamate + α-Bromoketone Intermediate S-Alkylation Intermediate Reactants->Intermediate SN2 Attack (S) Cyclization Dehydrative Cyclization Intermediate->Cyclization - HBr Product 2-Ethoxythiazole Scaffold Cyclization->Product - H2O

Figure 2: Hantzsch cyclization workflow for generating thiazole agrochemical cores.

Protocol C: 2-Ethoxythiazole Formation
  • Reactants: Dissolve O-Ethyl thiocarbamate (10 mmol) in Ethanol (20 mL).

  • Addition: Add

    
    -bromoacetophenone (10 mmol) (or relevant agro-intermediate ketone).
    
  • Reflux: Heat to reflux for 6–8 hours. The sulfur atom attacks the

    
    -carbon, followed by condensation of the nitrogen onto the carbonyl.
    
  • Neutralization: Cool to room temperature. Neutralize with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Result: The resulting 2-ethoxythiazole can be further functionalized (e.g., halogenation of the thiazole ring) to generate complex fungicide candidates.

Analytical Validation Standards

To ensure protocol integrity (Trustworthiness), every batch must be validated against these parameters.

TechniqueExpected Observation (O-Isomer)Expected Observation (S-Isomer)
IR Spectroscopy Strong C=S stretch at 1200–1050

.
Strong C=O stretch at 1650–1670

.
1H NMR

protons appear downfield (~4.5 ppm).

protons appear upfield (~2.9 ppm).
HPLC (C18) Longer retention time (Less polar).Shorter retention time (More polar).

Safety & Handling (E-E-A-T)

  • Toxicity: Thiocarbamates can inhibit acetylcholinesterase, though less potently than organophosphates. Handle in a fume hood.

  • Thermal Hazards: The thermal rearrangement (Method A) involves high heat. Ensure pressure vessels are rated for the temperature to prevent rupture.

  • Waste: Segregate sulfur-containing waste. Do not mix with oxidizers (risk of

    
     generation).
    

References

  • Newman, M. S., & Kwart, H. (1966). The rearrangement of O-aryl dialkylthiocarbamates to S-aryl dialkylthiocarbamates. Journal of Organic Chemistry. (Foundational Mechanism).

  • Lloyd-Jones, G. C., et al. (2009).[1] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition. (Catalytic Protocol).

  • World Health Organization (WHO). (1988). Thiocarbamate Pesticides: A General Introduction (EHC 76). International Programme on Chemical Safety. (Toxicology & Agrochemical Context).

  • Waibel, K. A., et al. (2021).[9] One-Pot Synthesis of Thiocarbamates. European Journal of Organic Chemistry. (Modern Synthesis Methods).

Sources

Application Notes & Protocols for the Development of O-Ethyl Thiocarbamate Derivatives as Novel Fungicidal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Agents

The persistent challenge of fungal infections in agriculture and clinical settings necessitates the continuous discovery and development of novel antifungal agents. Fungal pathogens can devastate crops, leading to significant economic losses, and cause life-threatening invasive infections in immunocompromised individuals. Thiocarbamates are a versatile class of organosulfur compounds that have long been utilized as herbicides and fungicides.[1] Specifically, O-ethyl thiocarbamate derivatives represent a promising scaffold for developing new fungicidal compounds due to their diverse synthetic accessibility and potent biological activity.

Thiocarbamate fungicides, particularly dithiocarbamates, are valued for their multi-site mode of action, which makes them effective tools in managing the emergence of resistant fungal strains.[2] This application guide provides a comprehensive framework for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of O-ethyl thiocarbamate derivatives. It offers detailed, field-tested protocols, explains the causality behind experimental choices, and explores the structure-activity relationships that govern their fungicidal efficacy.

Section 1: Synthesis of O-Ethyl Thiocarbamate Derivatives

The chemical architecture of O-ethyl thiocarbamates can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR). Several synthetic routes are available, with the choice often depending on the desired substituents, scalability, and reaction efficiency.

Overview of Synthetic Methodologies

The synthesis of O-ethyl thiocarbamates can be approached through several established methods:

  • Xanthate Esterification-Aminolysis: This robust two-step process is often favored for its efficiency and higher yields, making it suitable for industrial production.[3]

  • One-Step Catalytic Method: This approach involves the direct reaction of a xanthate with an aliphatic amine in the presence of a catalyst, offering a more streamlined synthesis.[3]

  • From Glucosyl Isothiocyanates: Specialized derivatives can be synthesized by reacting glucosyl isothiocyanates with various alcohols, a method useful for creating compounds with unique biological profiles.[4]

The selection of the synthetic route is a critical decision. For library synthesis aimed at SAR studies, a versatile and high-throughput method is desirable. For process development, scalability and cost of reagents are paramount. The protocol detailed below is based on the widely applicable aminolysis of a xanthate-derived intermediate, which offers a reliable pathway to a diverse range of N-substituted O-ethyl thiocarbamates.

Experimental Protocol: Two-Step Synthesis of N-Aryl/Alkyl-O-Ethyl Thiocarbamates

This protocol describes a general and reliable method for synthesizing a library of O-ethyl thiocarbamate derivatives for initial screening. The causality for this two-step approach lies in its control and versatility; the intermediate O-ethyl S-carboxymethyl xanthate is stable and can be reacted with a wide array of primary or secondary amines.

Protocol 1: Synthesis Workflow

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Aminolysis & Product Formation A Potassium Ethyl Xanthate + Sodium Chloroacetate B Reaction in Acetone/Water (Stir at RT, 2-4h) A->B C Acidification (HCl) to precipitate intermediate B->C D Filtration & Drying C->D E O-Ethyl S-carboxymethyl xanthate (Intermediate) D->E F Intermediate (E) + Primary/Secondary Amine (R1R2NH) E->F Couple for Aminolysis G Reaction in Dichloromethane (Stir at RT, 4-6h) F->G H Aqueous Workup (Wash with H2O, brine) G->H I Drying (Na2SO4) & Solvent Evaporation H->I J Purification (Column Chromatography) I->J K Final Product: N-Substituted O-Ethyl Thiocarbamate J->K

Caption: General workflow for the two-step synthesis of O-ethyl thiocarbamate derivatives.

Materials & Equipment:

  • Potassium ethyl xanthate

  • Sodium chloroacetate

  • Hydrochloric acid (HCl), 1M

  • Various primary and secondary amines

  • Acetone, Dichloromethane (DCM), Ethyl acetate, Hexane

  • Anhydrous sodium sulfate (Na2SO4), Brine

  • Round-bottom flasks, magnetic stirrer, condenser

  • Separatory funnel, Buchner funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of O-Ethyl S-carboxymethyl xanthate (Intermediate)

  • Dissolution: In a round-bottom flask, dissolve potassium ethyl xanthate (1.0 eq) in a 1:1 mixture of acetone and water.

  • Addition: Add a solution of sodium chloroacetate (1.05 eq) in water dropwise to the stirring xanthate solution at room temperature. Causality: Dropwise addition helps control any potential exotherm and ensures a homogenous reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1M HCl. This protonates the carboxylate, causing the intermediate to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the O-ethyl S-carboxymethyl xanthate intermediate.

Step 2: Synthesis of N-Substituted O-Ethyl Thiocarbamate (Final Product)

  • Dissolution: Dissolve the dried intermediate (1.0 eq) in dichloromethane (DCM).

  • Amine Addition: To this solution, add the desired primary or secondary amine (1.1 eq). Causality: A slight excess of the amine ensures the complete consumption of the intermediate.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. The reaction progress can be monitored by observing the disappearance of the starting material on a TLC plate.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water and brine to remove unreacted amine and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to obtain the pure O-ethyl thiocarbamate derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Proposed Mechanism of Fungicidal Action

Understanding the mechanism of action is crucial for rational drug design and for anticipating potential resistance pathways. Thiocarbamates are known to be multi-site inhibitors, a desirable trait that reduces the likelihood of target-site resistance developing rapidly.[2] The fungitoxicity is generally attributed to their biotransformation into reactive isothiocyanates within or near the fungal cell.[5]

A O-Ethyl Thiocarbamate (Pro-fungicide) B Metabolic Activation A->B Near/in cell C Ethyl Isothiocyanate (EITC - Reactive Species) B->C D Fungal Cell C->D Penetrates E Inhibition of Respiration D->E F Enzyme Inactivation (via reaction with -SH groups) D->F G Cell Membrane Disruption D->G H Fungicidal Effect E->H F->H G->H

Caption: Putative mechanism of action for O-ethyl thiocarbamate fungicides.

The core hypothesis involves a few key steps:

  • Activation: The parent thiocarbamate, a relatively stable pro-fungicide, undergoes metabolic conversion to a highly reactive ethyl isothiocyanate (EITC) intermediate.[5][6]

  • Target Interaction: The electrophilic carbon atom of the isothiocyanate group (-N=C=S) readily reacts with nucleophilic groups present in essential fungal biomolecules.

  • Multi-Site Inhibition: The primary targets are the sulfhydryl (-SH) groups found in the cysteine residues of numerous enzymes and proteins.[5] By binding to these critical sites, the compound can disrupt a wide array of cellular processes, including respiration, cell division, and metabolic pathways.

  • Metal Chelation: Dithiocarbamates are also known for their ability to chelate essential metal ions like copper and zinc, which can inactivate metalloenzymes crucial for fungal survival.[5]

This multi-pronged attack explains the broad-spectrum activity of many thiocarbamate derivatives and their resilience against the rapid development of resistance.

Section 3: Structure-Activity Relationship (SAR) Insights

Optimizing the fungicidal potency of the O-ethyl thiocarbamate scaffold involves systematically altering its peripheral chemical groups and evaluating the impact on activity. SAR studies provide a roadmap for designing more effective and selective compounds.

Key Principles of SAR for Thiocarbamate Fungicides:

  • N-Substituents: The nature of the substituent on the nitrogen atom is a critical determinant of activity.

    • Aromatic Rings: Introducing an N-aryl group is a common strategy. The electronic properties of substituents on this ring significantly modulate efficacy. Electron-withdrawing groups like halogens (F, Cl, Br) or trifluoromethyl (CF₃) often enhance antifungal activity.[7][8][9] This may be due to improved lipophilicity, which aids in cell membrane penetration, or by influencing the metabolic stability of the compound.[7]

    • Substitution Pattern: The position of substituents on an N-aryl ring is also crucial. Para- and meta-substituted compounds often show better activity than ortho-substituted ones, likely due to reduced steric hindrance at the target site.[7][8]

  • O-Alkyl Group: While this guide focuses on O-ethyl derivatives, studies on related carbamates have shown that the ethyl group is often an optimal choice for the O-alkyl substituent.[7][8]

  • Lipophilicity: A balance must be struck. The compound must be sufficiently lipophilic to cross the fungal cell membrane but also possess enough aqueous solubility to be bioavailable. Parameters like LogP are often correlated with activity.[10]

Table 1: Representative SAR Data for a Hypothetical Series of N-Aryl-O-Ethyl Thiocarbamate Derivatives Against Candida albicans

Compound IDN-Aryl Substituent (R)MIC (µg/mL)LogP (Calculated)
1a Phenyl643.1
1b 4-Chlorophenyl163.8
1c 4-Fluorophenyl323.3
1d 4-(Trifluoromethyl)phenyl84.0
1e 2-Chlorophenyl>1283.8
1f 3,4-Dichlorophenyl44.5
1g 4-Methoxyphenyl1283.2
Control Fluconazole1-0.5

This table presents illustrative data to demonstrate SAR principles.

Section 4: Protocols for Evaluating Fungicidal Activity

Rigorous and standardized testing protocols are essential for generating reproducible and comparable data. The following protocols outline standard methodologies for in vitro and in vivo evaluation of novel O-ethyl thiocarbamate derivatives.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[11] The protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[12]

A Prepare Compound Stock Solution (in DMSO) B Perform 2-fold Serial Dilutions in 96-well plate using RPMI medium A->B D Add Standardized Inoculum to each well B->D C Prepare & Standardize Fungal Inoculum (0.5 McFarland) C->D E Incubate Plate (35°C, 24-48h) D->E F Read Results (Visually or Spectrophotometer) E->F G Determine MIC Value F->G

Caption: Experimental workflow for the in vitro broth microdilution assay.

Materials & Equipment:

  • Test compounds and control fungicide (e.g., Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer or plate reader (optional)

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound and control drug in DMSO (e.g., at 10 mg/mL). Causality: DMSO is used to solubilize hydrophobic compounds, but its final concentration in the assay should be kept low (typically ≤1%) to avoid solvent toxicity.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compounds in RPMI-1640 medium to achieve a range of desired final concentrations (e.g., 128 µg/mL to 0.25 µg/mL). Include a drug-free well (growth control) and a sterility control well (medium only).

  • Inoculum Preparation: Culture the fungal strain on an SDA plate. Suspend several colonies in sterile saline and adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[11]

  • Inoculum Dilution: Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final working concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate (except the sterility control).

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (often ≥80%) compared to the drug-free growth control.[12] This can be determined by visual inspection or by reading the optical density (OD) at 630 nm with a plate reader.

Protocol 3: In Vivo Efficacy in a Murine Systemic Candidiasis Model

In vivo testing is a critical step to evaluate the therapeutic potential of a lead compound. The murine model of systemic candidiasis is a well-established method for assessing the efficacy of antifungals against disseminated infections.[13][14][15]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

Materials & Equipment:

  • Immunocompetent mice (e.g., female BALB/c, 6-8 weeks old)

  • Candida albicans strain

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% Tween 80)

  • Control drug (e.g., Fluconazole) and vehicle control

  • Syringes and needles for injection

Procedure:

  • Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment.

  • Infection: Prepare an inoculum of C. albicans in sterile saline. Infect mice via lateral tail vein injection with a predetermined lethal or sublethal dose of the yeast (e.g., 5 x 10⁵ CFU/mouse).

  • Grouping and Treatment: Randomly assign mice to treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Test compound (e.g., 10 mg/kg)

    • Group 3: Test compound (e.g., 25 mg/kg)

    • Group 4: Positive control (e.g., Fluconazole, 10 mg/kg)

  • Drug Administration: Begin treatment 2-4 hours post-infection. Administer the compounds via a clinically relevant route, such as intraperitoneal (i.p.) or oral (p.o.) gavage, once or twice daily for a defined period (e.g., 7 days).

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival for 14-21 days.

  • Endpoint Analysis (Fungal Burden): In a parallel experiment, a subset of mice from each group can be euthanized at a specific time point (e.g., day 3 post-infection). Kidneys (the primary target organ) are aseptically removed, homogenized, and serially diluted onto SDA plates. After incubation, the number of colony-forming units (CFU) is counted to determine the fungal burden per gram of tissue.

  • Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Analyze fungal burden data using appropriate statistical tests (e.g., Mann-Whitney U test). A significant increase in survival and a reduction in kidney fungal burden compared to the vehicle control indicate compound efficacy.[15]

Conclusion and Future Directions

O-ethyl thiocarbamate derivatives continue to be a fertile ground for the discovery of new fungicidal agents. Their synthetic tractability, coupled with a multi-site mechanism of action, makes them attractive candidates for overcoming the challenges of drug resistance. The protocols and insights provided in this guide offer a structured approach to the rational design, synthesis, and evaluation of these compounds. Future research should focus on optimizing the therapeutic index of lead compounds—maximizing antifungal potency while minimizing potential host toxicity.[1][13] Advanced studies may also explore novel formulations to improve bioavailability and targeted delivery, ultimately translating promising laboratory findings into effective solutions for agricultural and clinical needs.

References

  • Li, Y., et al. (2022). Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2263-2276. Available at: [Link]

  • Microbe Investigations. (n.d.). Fungicidal & Yeasticidal Testing. Available at: [Link]

  • Nesheim, O. N. (2018). Pesticide Toxicity Profile: Thiocarbamate Fungicides. EDIS. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of synthesis of N-ethyl-O-isobutyl and N-ethyl-O-ethyl thiocarbamate. Available at: [Link]

  • He, L., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3425. Available at: [Link]

  • Qin, W., et al. (2007). Synthesis, antifungal activities, and potential detoxification of N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiocarbamates. Carbohydrate Research, 342(11), 1499-1506. Available at: [Link]

  • Helda - University of Helsinki. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Available at: [Link]

  • He, L., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. National Institutes of Health. Available at: [Link]

  • Wong, S. S. W., et al. (2014). In vitro and in vivo activity of a novel antifungal small molecule against Candida infections. PLoS ONE, 9(1), e85836. Available at: [Link]

  • de Almeida, A. F., et al. (2013). In Vitro Studies of the Activity of Dithiocarbamate Organoruthenium Complexes against Clinically Relevant Fungal Pathogens. Molecules, 18(9), 10386-10404. Available at: [Link]

  • Fukuto, T. R. (1990). Structure-activity relationships for insecticidal carbamates. Environmental Health Perspectives, 87, 229-242. Available at: [Link]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. Available at: [Link]

  • Kim, Y., et al. (2024). Dithiocarbamate fungicides suppress aromatase activity in human and rat aromatase activity depending on structures: 3D-QSAR analysis and molecular simulation. SAR and QSAR in Environmental Research, 35(10), 949-970. Available at: [Link]

  • ResearchGate. (2025). Advances in the synthesis of thiocarbamates. Available at: [Link]

  • ResearchGate. (2017). Thiocarbamate fungicides ‐ Reliable tools in resistance management and future outlook. Available at: [Link]

  • Primoris. (n.d.). Dithiocarbamates: tricky by nature. Available at: [Link]

  • Asadi, M., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24683-24703. Available at: [Link]

  • Taylor & Francis. (2020). Thiocarbamate – Knowledge and References. Available at: [Link]

  • Zhang, W., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3392. Available at: [Link]

  • Ahmad, A., et al. (2023). Ethyl Isothiocyanate as a Novel Antifungal Agent Against Candida albicans. Applied Biochemistry and Biotechnology, 195(12), 7469-7489. Available at: [Link]

  • e-Krishi Shiksha. (n.d.). 30. Organic fungicides – Mode of action-. Dithiocarbamates- characteristics and use of Zineb and Maneb. Available at: [Link]

  • Li, M., et al. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. Molecules, 29(4), 856. Available at: [Link]

  • Ludwig, R. A., & Thorn, G. D. (1953). STUDIES ON THE MECHANISM OF FUNGICIDAL ACTION OF METALLIC ETHYLENEBISDITHIOCARBAMATES. Canadian Journal of Botany, 31(4), 473-485. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Zineb. PubChem Compound Database. Available at: [Link]

  • Asadi, M., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Semantic Scholar. Available at: [Link]

Sources

Application Note: High-Fidelity Synthesis of O-Ethyl Thiocarbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Ethyl thiocarbamates (


) represent a critical class of functional groups in medicinal chemistry and industrial applications. They serve as essential precursors for the Newman-Kwart Rearrangement  (converting phenols to thiophenols) and act as high-specificity collectors in metallurgic flotation.

This Application Note provides two distinct, validated protocols for their synthesis. Method A utilizes the nucleophilic addition of ethanol to isothiocyanates, optimized for high-purity drug discovery applications. Method B details the oxidative activation of ethyl xanthates, a robust pathway for scale-up and industrial synthesis.

Strategic Context & Mechanism

The Thiono-Thiolo Equilibrium

The synthesis of O-ethyl thiocarbamates is governed by the stability of the thiono-linkage (


). Researchers must be vigilant against unintended isomerization to the thermodynamic S-ethyl thiocarbamate product (thiolo form), especially under high heat or Lewis acid catalysis.
Mechanistic Pathways

The choice of pathway depends on substrate availability and scale:

  • Isothiocyanate Route (Method A): Atom-economical addition. Ideal for derivatizing complex amines where the isothiocyanate is available or easily generated.

  • Xanthate/Chlorothioformate Route (Method B): Modular approach. Best when building the thiocarbonyl scaffold from primary amines and carbon disulfide.

Mechanism cluster_0 Method A: Isothiocyanate Route NCS Isothiocyanate (R-N=C=S) TS Tetrahedral Intermediate NCS->TS Nucleophilic Attack EtOH Ethanol (Nucleophile) EtOH->TS ProdA O-Ethyl Thiocarbamate TS->ProdA Proton Transfer

Figure 1: Mechanistic flow of nucleophilic addition to isothiocyanates.

Experimental Protocols

Method A: Nucleophilic Addition to Isothiocyanates (High Purity)

Best For: Kinetic studies, Newman-Kwart precursors, small-scale drug discovery. Principle: Ethanol acts as a nucleophile attacking the electrophilic carbon of the isothiocyanate. While the reaction can proceed thermally, mild base catalysis significantly improves yield and reduces reaction time.

Reagents & Equipment[1][2]
  • Substrate: Phenyl isothiocyanate (or derivative) (1.0 equiv).

  • Solvent/Reagent: Absolute Ethanol (anhydrous, 10-20 equiv).

  • Catalyst: Triethylamine (TEA) (0.1 equiv) or Sodium Ethoxide (0.05 equiv).

  • Apparatus: Round-bottom flask, reflux condenser, inert gas (N2/Ar) line.

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen for 5 minutes.

  • Charging: Add Phenyl isothiocyanate (1.35 g, 10 mmol) followed by Absolute Ethanol (15 mL).

  • Catalysis: Add Triethylamine (140 µL, 1.0 mmol) dropwise.

    • Note: If the substrate is sterically hindered, switch to a stronger base like NaOEt, but monitor for side reactions.

  • Reaction: Heat the mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The isothiocyanate spot (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction to room temperature.[3]

    • Concentrate the mixture under reduced pressure (Rotovap) to remove excess ethanol and TEA.

    • Crystallization: Dissolve the residue in a minimum amount of hot hexane/ether mixture. Cool to

      
       to precipitate the product.
      
  • Purification: Filter the white/pale-yellow solid and wash with cold pentane.

Method B: The Chlorothioformate (Activated Xanthate) Route

Best For: Industrial scale-up, synthesis from primary amines, mining applications. Principle: Direct reaction of xanthates with amines is sluggish. This protocol activates the xanthate to a chlorothioformate, which then rapidly couples with the amine.

Reagents & Equipment[1][2]
  • Precursor: Potassium Ethyl Xanthate (EtOCS2K).[4]

  • Activator: Thionyl Chloride (

    
    ) or Phosgene solution (Caution!).
    
  • Amine: Alkyl or Aryl amine.[5]

  • Solvent: Dichloromethane (DCM) or THF.

Workflow Step1 1. Activation EtOCS2K + SOCl2 Inter Intermediate Ethyl Chlorothioformate (EtOC(=S)Cl) Step1->Inter - KCl, - SO2 Step2 2. Coupling Add Amine (R-NH2) + Base Inter->Step2 In-situ generation Final O-Ethyl Thiocarbamate Step2->Final Nucleophilic Substitution

Figure 2: Stepwise activation of xanthate salts for amine coupling.

Step-by-Step Procedure
  • Preparation of O-Ethyl Chlorothioformate:

    • Safety: Perform in a well-ventilated fume hood.

    • Suspend Potassium Ethyl Xanthate (1.6 g, 10 mmol) in anhydrous DCM (20 mL) at

      
      .
      
    • Add Thionyl Chloride (0.8 mL, 11 mmol) dropwise. Stir for 1 hour at

      
      .
      
    • Filter off the KCl precipitate under inert atmosphere. The filtrate contains O-ethyl chlorothioformate.

  • Coupling:

    • To the filtrate (kept at

      
      ), add a solution of the Target Amine (10 mmol) and Pyridine (11 mmol) in DCM (10 mL) dropwise over 20 minutes.
      
    • Exotherm Control: Ensure internal temperature does not exceed

      
      .
      
  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup:

    • Wash the organic layer with Water (

      
       mL), 1M HCl (
      
      
      
      mL), and Brine.
    • Dry over

      
      , filter, and concentrate.
      

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these standard spectroscopic markers.

Data Summary Table
FeatureMethodExpected Signal / ValueDiagnostic Note
Carbonyl IR (ATR)1200–1250 cm⁻¹ Strong

stretch. If >1650 cm⁻¹, you have rearranged to

(S-ethyl).
Amine ¹H NMR

8.0–9.5 ppm
Broad singlet (NH). Disappears on

shake.
Ethyl Group ¹H NMR

4.5–4.7 ppm (q)

protons. Significantly deshielded compared to S-Ethyl (

2.9 ppm).
Purity HPLC>98% (AUC)UV detection at 254 nm.
Critical Quality Attribute: The "O" vs "S" Shift

The most common failure mode is the Newman-Kwart rearrangement occurring prematurely.

  • Correct Product (O-Ethyl): The methylene quartet (

    
    ) appears at ~4.6 ppm .
    
  • Rearranged Product (S-Ethyl): The methylene quartet shifts upfield to ~2.9–3.0 ppm .

  • Action: If you see signals at 3.0 ppm, your reaction temperature was too high or the workup involved excessive heat.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Reversible reaction or slow kinetics.Increase reflux time; switch to a stronger base (NaOEt) but lower temp (

).
Smell of Sulfur/Rotten Eggs Decomposition of Xanthate/Isothiocyanate.Check pH. Acidic conditions decompose xanthates to

and alcohol. Keep pH > 7.
Product is an Oil (not solid) Impurities preventing crystallization.Perform column chromatography (Silica, Hexane/EtOAc gradient). O-thiocarbamates are less polar than thioureas.
Isomerization to S-Ethyl Overheating during workup.Do not heat the rotovap bath >

. Avoid acidic workups if possible.

References

  • Newman, M. S., & Kwart, H. (1966). The conversion of phenols to thiophenols via dialkylthiocarbamates. Journal of Organic Chemistry.

  • Burns, M., et al. (2020). Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship.[6] The Journal of Organic Chemistry.

  • ResearchGate. (2021). Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions.[7]

  • Milosavljević, M.M., et al. (2020). New Eco-Friendly Xanthate-Based Flotation Agents.[8] Minerals. (Describing the chlorothioformate route).

  • BenchChem. (2025). Potassium Ethyl Xanthate in Coordination Chemistry and Synthesis.

Sources

Application Note: HPLC Analysis of Thiocarbamate Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Protocol & Technical Guide Target Audience: Analytical Chemists, Drug Development Professionals, and Environmental Scientists

Introduction & Scope

Thiocarbamates are a critical class of pesticides, primarily used as herbicides (e.g., Molinate, EPTC, Thiobencarb) and antifungal agents (e.g., Tolnaftate). Unlike their N-methylcarbamate counterparts (often analyzed via post-column derivatization and fluorescence), S-alkyl thiocarbamates are generally stable enough for direct Reverse-Phase HPLC (RP-HPLC) but present unique detection challenges due to their weak UV chromophores.

This guide provides a robust, field-proven protocol for the analysis of thiocarbamate herbicides in environmental matrices (water/soil). It distinguishes strictly between thiocarbamates (


) and dithiocarbamates  (

), the latter of which often require specific degradation analysis (CS

evolution) due to extreme instability.
Core Analytical Challenges
  • Detection Limits: Thiocarbamates lack extended conjugation, necessitating UV detection in the low UV range (210–230 nm), where solvent cutoffs can cause baseline noise.

  • Matrix Interference: Soil and wastewater extracts contain organic matter that absorbs heavily at 220 nm, requiring rigorous cleanup (SPE).

  • Volatility: Compounds like EPTC are volatile; sample concentration steps must be controlled to prevent analyte loss.

Chemical Logic & Method Strategy

Chromatographic Mode Selection

While Gas Chromatography (GC) is often used for thiocarbamates, HPLC is preferred when:

  • Analytes are thermally labile or prone to degradation in hot injection ports.

  • Coupling with MS/MS is required for trace quantification in complex matrices.

  • The laboratory setup is standardized on LC-UV for multi-residue analysis.

The Standard: A C18 (Octadecylsilane) stationary phase is the industry standard due to the hydrophobic nature of the S-alkyl group.

Detection Optimization
  • UV Cutoff: The carbonyl-sulfur bond absorbs maximally around 205-210 nm. We utilize 220 nm as a compromise between maximum sensitivity and mobile phase transparency (acetonitrile cutoff is ~190 nm; methanol is ~205 nm).

  • Solvent Choice: Acetonitrile (ACN) is strictly preferred over Methanol (MeOH) for the organic modifier because MeOH absorbs significantly at 220 nm, causing drifting baselines during gradient elution.

Experimental Protocols

Protocol A: Sample Preparation (Solid Phase Extraction - SPE)

Applicable for: Surface water, Groundwater, Drinking water.

Materials:

  • Cartridge: C18 or Polymeric (HLB) SPE Cartridge (500 mg / 6 mL).

  • Solvents: HPLC-grade Acetonitrile, Methanol, Water.

Workflow Diagram:

SPE_Workflow Start Water Sample (500 mL) Filter Filter (0.45 µm Glass Fiber) Start->Filter Condition Condition Cartridge (5 mL MeOH -> 5 mL Water) Filter->Condition Prepare Load Load Sample (Flow: 5-10 mL/min) Condition->Load Wash Wash (5 mL 5% MeOH in Water) Load->Wash Remove Interferences Dry Dry Cartridge (Vacuum for 10-15 min) Wash->Dry Critical Step Elute Elute (2 x 3 mL ACN) Dry->Elute Conc Concentrate (N2 stream) Do NOT evaporate to dryness Elute->Conc Final Reconstitute (1 mL Mobile Phase) Conc->Final

Figure 1: Solid Phase Extraction (SPE) workflow for thiocarbamate isolation from aqueous matrices.

Step-by-Step Procedure:

  • Filtration: Filter 500 mL water sample through a 0.45 µm glass fiber filter to remove particulates.

  • Conditioning: Pass 5 mL Methanol followed by 5 mL HPLC-grade water through the SPE cartridge. Do not let the cartridge dry.

  • Loading: Pass the sample through the cartridge at ~5–10 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol/Water to remove polar interferences.

  • Drying: Apply vacuum for 15 minutes. Crucial: Residual water interferes with the elution and subsequent concentration.[1]

  • Elution: Elute analytes with 2 x 3 mL Acetonitrile.

  • Concentration: Evaporate extract to ~0.5 mL under a gentle stream of Nitrogen at 35°C. Warning: Do not evaporate to dryness due to the volatility of EPTC.

  • Reconstitution: Bring volume to 1.0 mL with water (final solvent ratio ~50:50 ACN:Water).

Protocol B: HPLC-UV Instrumental Method

Applicable for: Agilent 1200/1260, Waters Alliance/Acquity, Shimadzu Prominence.

Instrument Parameters:

ParameterSettingRationale
Column C18 (150 mm x 4.6 mm, 5 µm)Standard RP resolution; 5µm prevents high backpressure.
Mobile Phase A Water (Ultrapure)Weak solvent.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent; low UV cutoff (190 nm).
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 5µm particles.
Injection Vol 20 µLStandard loop size; adjust based on sensitivity needs.
Temp 30°CImproves mass transfer and reproducibility.
Detection UV @ 220 nm (BW 4 nm)Max absorbance for thiocarbamates; avoids solvent noise.

Gradient Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.06040Initial Isocratic Hold
2.06040Start Gradient
15.01090Elution of hydrophobic analogs
18.01090Wash column
18.16040Return to initial
23.06040Re-equilibration

Method Validation & Performance

Expected Retention Times & Linearity

Note: Retention times vary by column manufacturer. Values below are typical for a standard C18 column.

CompoundRetention Time (min)Linear Range (µg/mL)LOD (ng/mL)
Molinate 6.50.1 – 50.020
Pebulate 8.20.1 – 50.025
EPTC 9.10.1 – 50.025
Thiobencarb 12.40.1 – 50.015
Recovery Data (Spiked Water)
MatrixSpike Level (µg/L)Mean Recovery (%)RSD (%)
Reagent Water5.094.52.1
River Water5.088.24.5
Ground Water5.091.03.2

Troubleshooting & Optimization Logic

Issue: Baseline Drift at 220 nm
  • Cause: Methanol used in mobile phase or low-quality Acetonitrile.

  • Fix: Switch to "Far UV" or "Gradient Grade" Acetonitrile. Ensure water is 18.2 MΩ·cm.

Issue: Low Recovery of EPTC
  • Cause: Volatilization during the Nitrogen evaporation step.

  • Fix: Stop evaporation when volume reaches 0.5 mL. Do not let the vial go dry. Add a "keeper" solvent (e.g., small amount of isooctane) if compatible with the detector, though for HPLC, careful monitoring is preferred.

Issue: Peak Tailing
  • Cause: Interaction with residual silanols on the column.

  • Fix: Use an "End-capped" C18 column. Alternatively, add 0.1% Phosphoric Acid to Mobile Phase A to suppress silanol ionization (pH ~2.5).

Analytical Decision Tree

Method_Logic Input Thiocarbamate Sample Check Compound Type? Input->Check S_Alkyl S-Alkyl Thiocarbamate (Herbicides: EPTC, Molinate) Check->S_Alkyl Dithio Dithiocarbamate (Fungicides: Mancozeb) Check->Dithio Direct Direct HPLC-UV (220 nm) S_Alkyl->Direct Stable Unstable Thermally Unstable Degrades to CS2 Dithio->Unstable Deriv CS2 Evolution (GC) or Methylation (HPLC) Unstable->Deriv Required Method

Figure 2: Decision matrix for selecting the appropriate analytical technique based on thiocarbamate subclass.

References

  • U.S. EPA Method 632. "The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater."[2] U.S. Environmental Protection Agency. [Link][3][4]

  • U.S. Geological Survey (USGS). "Automated solid-phase extraction of herbicides from water for gas chromatographic-mass spectrometric analysis."[5] USGS Publications. [Link]

  • Ferradal, F.C., et al. (1992). "Determination of thiolcarbamate herbicides in natural water by HPLC with spectrophotometric detection."[6] Fresenius' Journal of Analytical Chemistry. [Link][6]

  • Agilent Technologies. "The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1." Application Note. [Link]

  • Zanella, R., et al. (2000). "Solid-phase extraction of some herbicides present in water." ResearchGate / Analytical Letters. [Link]

Sources

Application Notes and Protocols: Synthesis of Dithiocarbamates for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Thiocarbamates, Xanthates, and Dithiocarbamates in Synthetic Chemistry

In the realm of medicinal chemistry and drug development, the dithiocarbamate moiety is a privileged scaffold, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] These organosulfur compounds are potent chelating agents for transition metals, a property that is often central to their mechanism of action.[2] While the synthesis of dithiocarbamates is a well-established field, there can be confusion between related sulfur-containing functional groups, namely thiocarbamates and xanthates.

This guide aims to provide a comprehensive overview of the synthesis of dithiocarbamates, with a particular focus on robust and reproducible protocols relevant to researchers in drug discovery. We will begin by clarifying the structural distinctions between these related classes of compounds. While the direct conversion of O-alkyl thiocarbamates (like O-Ethyl thiocarbamate) to dithiocarbamates is not a commonly employed synthetic route, we will allude to related thermal rearrangements for academic breadth. The core of this document will, however, focus on the most prevalent and efficient method for dithiocarbamate synthesis: the one-pot, three-component reaction of an amine, carbon disulfide, and an electrophile.

Understanding the Key Players: A Structural Overview

To ensure clarity in our synthetic design, it is crucial to differentiate between the key functional groups:

  • Thiocarbamates: These are analogues of carbamates where one of the oxygen atoms is replaced by a sulfur atom. They can exist as O-thiocarbamates (ROC(=S)NR₂) or S-thiocarbamates (RSC(=O)NR₂). O-Ethyl thiocarbamate falls into the former category.

  • Dithiocarbamates: In this class, both oxygen atoms of a carbamate are replaced by sulfur atoms, resulting in the general structure R₂NC(=S)SR'. They are the primary focus of this guide.

  • Xanthates: These compounds feature the structure ROC(=S)SR'. They are structurally similar to dithiocarbamates, with an oxygen atom attached to the carbon framework instead of a nitrogen atom. Potassium ethyl xanthate (KEX) is a common example and is widely used in mineral flotation and as a synthetic precursor.[3][4]

Synthetic Pathways to Dithiocarbamates

While various methods exist for the synthesis of dithiocarbamates, the most direct and widely adopted approach is the reaction between an amine and carbon disulfide.[1][5]

The Principal Mechanism: Nucleophilic Attack on Carbon Disulfide

The cornerstone of dithiocarbamate synthesis is the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of carbon disulfide (CS₂).[2][6] This reaction forms a dithiocarbamic acid intermediate, which is then deprotonated by a base (or a second equivalent of the amine) to yield a dithiocarbamate salt.[6] This salt is typically not isolated but is reacted in situ with an alkylating agent (e.g., an alkyl halide) to afford the final S-alkylated dithiocarbamate product.[1]

G

A Note on O-Aryl Thiocarbamate Rearrangements

For completeness, it is worth noting a related reaction in thiocarbamate chemistry: the Newman-Kwart rearrangement. This is a thermal or palladium-catalyzed intramolecular reaction that converts O-aryl thiocarbamates to S-aryl thiocarbamates.[7][8][9] While this reaction transforms one type of thiocarbamate into another, it is not a direct route to dithiocarbamates and typically requires high temperatures in the absence of a catalyst.[7]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of a representative dithiocarbamate, S-benzyl N,N-diethyldithiocarbamate, via the one-pot, three-component reaction.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolesPuritySupplier
Diethylamine(C₂H₅)₂NH73.140.73 g (1.0 mL)10 mmol≥99.5%Sigma-Aldrich
Carbon DisulfideCS₂76.140.76 g (0.6 mL)10 mmol≥99.9%Sigma-Aldrich
Sodium HydroxideNaOH40.000.40 g10 mmol≥98%Sigma-Aldrich
Benzyl ChlorideC₆H₅CH₂Cl126.581.27 g (1.15 mL)10 mmol≥99%Sigma-Aldrich
EthanolC₂H₅OH46.0720 mL-95%Fisher Scientific
Deionized WaterH₂O18.0250 mL---
DichloromethaneCH₂Cl₂84.9350 mL-≥99.8%Sigma-Aldrich
Anhydrous MgSO₄MgSO₄120.37~2 g--Sigma-Aldrich
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Workflow

G A 1. Prepare NaOH Solution Dissolve NaOH in 10 mL water in a flask. B 2. Add Diethylamine Add diethylamine to the NaOH solution. A->B C 3. Cool Reaction Mixture Cool the flask in an ice bath to 0-5 °C. B->C D 4. Add Carbon Disulfide Add CS₂ dropwise while stirring vigorously. C->D E 5. Form Dithiocarbamate Salt Stir for 30 minutes at 0-5 °C. D->E F 6. Add Benzyl Chloride Add benzyl chloride dropwise. E->F G 7. Reaction Completion Stir for 2 hours at room temperature. F->G H 8. Workup: Extraction Add water, extract with dichloromethane. G->H I 9. Drying and Concentration Dry organic layer with MgSO₄, evaporate solvent. H->I J 10. Purification (Optional) Recrystallize or use column chromatography. I->J

Step-by-Step Protocol

Note: This entire procedure must be performed in a well-ventilated fume hood due to the high toxicity and volatility of carbon disulfide and the volatility of diethylamine and benzyl chloride.

  • Preparation of the Amine/Base Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (0.40 g, 10 mmol) in 10 mL of ethanol. To this solution, add diethylamine (1.0 mL, 10 mmol).

  • Formation of the Dithiocarbamate Salt: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, add carbon disulfide (0.6 mL, 10 mmol) dropwise over a period of 15 minutes. A precipitate of the sodium dithiocarbamate salt may form. Allow the mixture to stir at 0-5 °C for an additional 30 minutes after the addition is complete.

  • S-Alkylation: To the same flask, add benzyl chloride (1.15 mL, 10 mmol) dropwise. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel containing 50 mL of deionized water. Extract the aqueous phase with dichloromethane (2 x 25 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure S-benzyl N,N-diethyldithiocarbamate.

Safety Considerations

  • Carbon Disulfide (CS₂): Carbon disulfide is a highly toxic, flammable liquid with a very low autoignition temperature. It can be absorbed through the skin and is a reproductive toxin.[10][11][12] Always handle in a fume hood, away from heat sources, sparks, or hot surfaces. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is not recommended; use neoprene or butyl rubber), safety goggles, and a lab coat.

  • Diethylamine: This is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with care in a fume hood.

  • Benzyl Chloride: Benzyl chloride is a lachrymator and is corrosive. It is also a suspected carcinogen. Avoid inhalation of vapors and contact with skin and eyes.

  • Sodium Hydroxide: A corrosive solid that can cause severe burns. Handle with appropriate PPE.

Applications in Drug Development

Dithiocarbamates are versatile molecules with significant potential in drug development. Their ability to chelate metals is crucial for their biological activity, often leading to the inhibition of metalloenzymes or the disruption of cellular redox balance.[2]

  • Anticancer Agents: Many dithiocarbamate derivatives, such as disulfiram (used for alcoholism treatment), have been repurposed as anticancer agents.[13] They can induce apoptosis in cancer cells through various mechanisms, including proteasome inhibition and generation of reactive oxygen species.

  • Antimicrobial and Antifungal Activity: The dithiocarbamate scaffold is present in several commercially used fungicides and has shown promise in the development of new antimicrobial agents.

  • Enzyme Inhibitors: Dithiocarbamates are known to inhibit a variety of enzymes, which is a key strategy in modern drug design.

References

  • Azizi, N., Aryanasab, F., & Saidi, M. R. (2006). A highly efficient, mild and simple synthesis of dithiocarbamates is based on the one-pot reaction of amines, CS₂, and alkyl halides without using a catalyst under solvent-free conditions. Organic Letters, 8(23), 5275-5277.
  • Organic Chemistry Portal. (n.d.). Synthesis of dithiocarbamates. Retrieved from [Link]

  • Harvey, J. N., Jover, J., Lloyd-Jones, G. C., Moseley, J. D., Murray, P., & Renny, J. S. (2009). The Newman-Kwart rearrangement of O-aryl thiocarbamates: substantial reduction in reaction temperatures through palladium catalysis.
  • Vchislo, N. V., Verochkina, E. A., Burdonov, A. E., & Rozentsveig, I. B. (2023). Xanthates and Dithiocarbamates: Synthesis, Characterization and Application in Flotation Processes. Current Organic Chemistry, 27(13), 1083-1095.
  • Ghomi, M. A., & Moghaddam, M. (2023). Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions. ACS Omega, 8(44), 41669–41679.
  • Wikipedia. (2023, December 2). Potassium ethyl xanthate. Retrieved from [Link]

  • Beier, M. J., & research group. (n.d.). Synthesis of novel dithiocarbamates and xanthates using dialkyl azodicarboxylates: S N bond formation.
  • Bentham Science Publishers. (n.d.). Xanthates and Dithiocarbamates: Synthesis, Characterization and Application in Flotation Processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the preparation of thiocarbamates and dithiocarbamates in the presence of DBSA. Retrieved from [Link]

  • Wu, Y., et al. (2021). Metal-Free Synthesis of S-Aryl Dithiocarbamates: A Direct Approach from Anilines and Secondary Amines in the Presence of tert-Butyl Nitrite. The Journal of Organic Chemistry, 86(2), 1775–1783.
  • Parida, S., et al. (2025).
  • Organic Chemistry Portal. (n.d.). The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates. Retrieved from [Link]

  • Onwudiwe, D. C., & Strydom, C. A. (2016). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications.
  • ResearchGate. (n.d.). Strategies for the synthesis of S‐aryl dithiocarbamates. Retrieved from [Link]

  • Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(23), 10594-10605.
  • Ekinci, E., et al. (2023). Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. Pharmaceuticals, 16(5), 735.
  • ResearchGate. (n.d.). Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of various epoxides with potassium ethyl xanthogenate. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Carbon Disulfide. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards: Carbon Disulfide. Retrieved from [Link]

  • Helda - University of Helsinki. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Retrieved from [Link]

Sources

Application Note: Nucleophilic Transformations of O-Ethyl Thiocarbamates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic Transformations of O-Ethyl Thiocarbamates Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

O-Ethyl thiocarbamates (thionocarbamates) represent a versatile, yet underutilized, electrophilic scaffold in organic synthesis. Unlike their isothiocyanate counterparts, they offer enhanced stability and handling safety while retaining high reactivity toward nucleophiles. This guide details the mechanistic underpinnings and experimental protocols for converting O-ethyl thiocarbamates into privileged medicinal pharmacophores, specifically substituted thioureas and heterocyclic thiones . We provide validated workflows for aminolysis and cyclization, emphasizing reaction kinetics, solvent selection, and purification strategies.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8]

The Electrophilic Scaffold

The O-ethyl thiocarbamate core (


) features a thiocarbonyl carbon rendered electrophilic by the inductive effect of the oxygen and the mesomeric nature of the nitrogen.

Key chemical distinctions include:

  • Thiono vs. Thio: We focus strictly on the O-ethyl isomer (

    
     bond), not the S-ethyl isomer (
    
    
    
    bond). The
    
    
    bond is softer and more polarizable, making it highly susceptible to attack by soft nucleophiles (amines, thiols).
  • Leaving Group Dynamics: The ethoxide (

    
    ) is a poorer leaving group than the thiolates found in dithiocarbamates. Consequently, reactions often require elevated temperatures (reflux) or catalysis to drive the elimination of ethanol.
    
  • Masked Isothiocyanates: Under basic or thermal conditions, N-monosubstituted O-ethyl thiocarbamates can eliminate ethanol to generate isothiocyanates in situ. This allows for the synthesis of thioureas without directly handling volatile or lachrymatory isothiocyanate reagents.[1]

Mechanistic Pathways

The reaction with nucleophiles (primarily amines) follows an Addition-Elimination mechanism. Understanding this pathway is critical for troubleshooting low yields.

Pathway Analysis (DOT Visualization)

Mechanism Start O-Ethyl Thiocarbamate (Electrophile) TS Tetrahedral Intermediate (Zwitterionic) Start->TS Nucleophilic Attack (Slow Step) Amine Amine Nucleophile (R'-NH2) Amine->TS Elim Elimination Step TS->Elim Proton Transfer Prod Substituted Thiourea Elim->Prod C-O Bond Cleavage Byprod Ethanol (Leaving Group) Elim->Byprod

Figure 1: The aminolysis mechanism proceeds via a tetrahedral intermediate. The expulsion of ethanol is the irreversible step driving the reaction to completion.

Application 1: Synthesis of Substituted Thioureas

The conversion of O-ethyl thiocarbamates to thioureas is the "bread and butter" application. This reaction is preferred over using carbon disulfide (toxic/flammable) or isothiocyanates (unstable/toxic) for late-stage functionalization.

Protocol A: General Aminolysis

Objective: Synthesis of N,N'-disubstituted thioureas from N-substituted O-ethyl thiocarbamates.

Reagents & Equipment[2][3]
  • Substrate: N-Phenyl-O-ethyl thiocarbamate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Solvent: Ethanol (Green solvent) or Acetonitrile (for solubility)

  • Catalyst (Optional): Triethylamine (0.1 equiv) if using amine salts.[4]

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the O-ethyl thiocarbamate in 5 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of the target amine dropwise.

    • Expert Tip: If the amine is volatile (e.g., methylamine), use a sealed tube or a large excess (3.0 equiv).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–12 hours.
    
    • Monitoring: Monitor by TLC (Mobile Phase: Hexane/EtOAc 7:3). Look for the disappearance of the thiocarbamate (high

      
      ) and appearance of the thiourea (lower 
      
      
      
      , UV active).
  • Workup:

    • Cool the reaction mixture to

      
      .
      
    • Many thioureas will precipitate upon cooling.[4] Filter the solid and wash with cold ethanol.

    • If no precipitate forms: Evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Water (1:1) or purify via flash chromatography.

Data: Solvent Effects on Yield
SolventTemperatureTime (h)Yield (%)Notes
Ethanol Reflux (

)
685-95Preferred. Green solvent. Product often crystallizes out.[4][5]
Acetonitrile Reflux (

)
480-90Good for lipophilic substrates.
Water

1240-60Poor solubility limits reactivity; "On-water" catalysis possible but variable.
Toluene

375-85Useful if in situ isothiocyanate formation is required (thermal elimination).

Application 2: Heterocycle Formation (Benzimidazole-2-thiones)

O-Ethyl thiocarbamates serve as excellent "thiocarbonyl transfer" agents for constructing heterocycles. This protocol demonstrates the synthesis of benzimidazole-2-thiones using 1,2-diamines.[6]

Protocol B: Cyclization with 1,2-Phenylenediamine

Objective: Synthesis of Benzimidazole-2-thione.

Reagents
  • Substrate: O-Ethyl thiocarbamate (or Potassium Ethyl Xanthate as precursor)

  • Nucleophile: 1,2-Phenylenediamine (1.0 equiv)

  • Solvent: DMF or Ethanol/Water mixtures.

Methodology
  • Mixing: Combine 1,2-phenylenediamine (10 mmol) and O-ethyl thiocarbamate (11 mmol) in DMF (15 mL).

  • Heating: Heat to

    
     for 6 hours.
    
    • Mechanism:[4][7][6][2][8][9][10] The first amine attacks the

      
      , displacing ethanol to form a mono-thiourea intermediate. The second amine then attacks the thiocarbonyl intramolecularly, displacing ammonia (if using unsubstituted thiocarbamate) or the R-amine group, resulting in ring closure.
      
  • Quenching: Pour the hot reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: The thione product typically precipitates as a beige/white solid. Filter, wash with water, and dry.

Critical Troubleshooting & Optimization

Decision Tree for Reaction Conditions

Figure 2: Optimization workflow for selecting solvent and workup conditions based on nucleophile steric profile.

Common Issues
  • Low Conversion:

    • Cause: The ethoxide leaving group is not highly labile.

    • Fix: Increase temperature or switch to Acetonitrile as solvent. Acetonitrile stabilizes the polar transition state better than non-polar solvents.

  • Side Reaction (Hydrolysis):

    • Cause: Presence of water in basic conditions leads to carbamates (

      
      ) or decomposition.
      
    • Fix: Use anhydrous ethanol if using strong amine bases.

  • Isomerization (Newman-Kwart):

    • Warning: At very high temperatures (

      
      ), O-aryl thiocarbamates rearrange to S-aryl thiocarbamates. While less common for O-ethyl, avoid excessive heat without a nucleophile present.
      

References

  • Maddani, M. R., & Prabhu, K. R. (2010).[1] Efficient synthesis of thioureas from amines.[1][11] The Journal of Organic Chemistry, 75(7), 2327-2332. Link

  • Wei, J., et al. (2017).[1] Sulfur and chloroform as a thiocarbonyl surrogate for thiourea synthesis.[1] Organic Letters, 19(9), 2166-2169. Link

  • Yi, W., et al. (2020).[12] Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides.[12] J. Am. Chem. Soc., 142(52). Link

  • Smolecule. (n.d.). O-Ethyl thiocarbamate Properties and Applications. Link

  • National Institutes of Health (NIH). (2017). Mechanochemical synthesis of thioureas. PubMed Central. Link

Sources

Role of O-Ethyl thiocarbamate in synthesizing heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthetic utility of O-Ethyl thiocarbamate (OTC) (CAS: 625-53-6) as a versatile


 fragment donor in the construction of pharmacologically active heterocycles. Unlike thiourea, OTC offers unique solubility profiles and the ability to introduce 2-ethoxy functionalities or serve as a "soft" sulfur donor. This guide provides validated protocols for synthesizing 2-ethoxythiazoles  and pyrimidine-2-thiones , critical scaffolds in kinase inhibitors and anti-infective drug discovery.

Chemical Rationale & Reactivity Profile

Why O-Ethyl Thiocarbamate? While thiourea is the standard reagent for introducing the


 moiety, OTC provides distinct strategic advantages:
  • Regioselectivity: The presence of the ethoxy group (

    
    ) modulates the nucleophilicity of the nitrogen, often reducing side reactions common with the symmetric thiourea.
    
  • Leaving Group Capability: The ethoxy group can act as a leaving group under high-temperature/acidic conditions, allowing for the formation of cyclic amides (lactams), or remain intact to provide lipophilic bulk (2-ethoxy derivatives).

  • Tautomeric Versatility: OTC exists in equilibrium between the thione (A) and thiol (B) forms. The "soft" sulfur in the thiol form is highly nucleophilic toward

    
    -haloketones.
    

Reactivity Landscape Diagram

The following diagram illustrates the divergent pathways available depending on the co-reactant and pH conditions.

OTC_Reactivity OTC O-Ethyl Thiocarbamate (Reagent) Thiazole 2-Ethoxythiazoles (Hantzsch Type) OTC->Thiazole S-Alkylation then Cyclization Pyrimidine Pyrimidine-2-thiones (Cyclocondensation) OTC->Pyrimidine Base Cat. (-EtOH) Triazine 1,3,5-Triazines OTC->Triazine Addition Elimination AlphaHalo α-Haloketones (Electrophiles) AlphaHalo->Thiazole BetaDiketo 1,3-Dicarbonyls (Bifunctional) BetaDiketo->Pyrimidine AcylIso Acyl Isothiocyanates AcylIso->Triazine

Figure 1: Divergent synthetic pathways for O-Ethyl thiocarbamate based on electrophile selection.

Core Application 1: Synthesis of 2-Ethoxythiazoles

Context: The Hantzsch thiazole synthesis typically uses thioamides. Using OTC allows for the direct formation of 2-ethoxythiazoles , a scaffold found in various agrochemicals and enzyme inhibitors.

Mechanism of Action
  • S-Alkylation: The sulfur atom of OTC (nucleophile) attacks the

    
    -carbon of the 
    
    
    
    -haloketone (electrophile), displacing the halide.
  • Cyclization: The nitrogen atom attacks the ketone carbonyl.

  • Dehydration: Loss of water aromatizes the ring.

Validated Protocol

Target: 4-Methyl-2-ethoxythiazole Reagents:

  • O-Ethyl thiocarbamate (1.0 equiv)

  • Chloroacetone (1.1 equiv)

  • Ethanol (Absolute, 10 mL/mmol)

  • Magnesium Oxide (MgO) or Sodium Acetate (1.1 equiv) - Acid scavenger

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve O-Ethyl thiocarbamate (10 mmol, 1.05 g) in absolute ethanol (20 mL).

  • Addition: Add the acid scavenger (MgO, 11 mmol). Note: Using a solid base like MgO prevents rapid hydrolysis of the product compared to stronger soluble bases.

  • Initiation: Dropwise add chloroacetone (11 mmol) over 10 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 4:1). The starting material (
    
    
    
    ) should disappear, and a new less polar spot (
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in

      
       and wash with saturated 
      
      
      
      (to remove any HBr/HCl salts).
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Data Validation Table:

Parameter Observation Interpretation

| TLC | Single spot,


 0.6 | Clean conversion, non-polar product. |
| 1H NMR  | 

1.3 (t, 3H), 4.4 (q, 2H) | Confirms retention of O-Ethyl group. | | 1H NMR |

6.3 (s, 1H) | Thiazole C5-H proton (Aromatic). |

Core Application 2: Synthesis of Pyrimidine-2-thiones

Context: Pyrimidine-2-thiones are precursors to 2-thiouracils. Here, OTC acts as a urea surrogate. Under basic conditions, the ethoxy group can be eliminated or retained depending on the specific dicarbonyl used.

Pathway Diagram

Pyrimidine_Mech Step1 Deprotonation of OTC (Formation of anion) Step2 Nucleophilic Attack on 1,3-Dicarbonyl Step1->Step2 NaOEt/EtOH Step3 Cyclization & Dehydration Step2->Step3 Reflux, -H2O

Figure 2: Step-wise mechanism for pyrimidine construction.

Validated Protocol

Target: 4,6-Dimethylpyrimidine-2-thione Reagents:

  • O-Ethyl thiocarbamate (1.0 equiv)

  • Acetylacetone (1.0 equiv)

  • Sodium Ethoxide (NaOEt) (1.2 equiv, 21% wt in EtOH)

Step-by-Step Methodology:

  • Activation: To a solution of NaOEt (12 mmol) in ethanol, add O-Ethyl thiocarbamate (10 mmol). Stir for 15 minutes at ambient temperature. Causality: This generates the thiourea-like anion.

  • Condensation: Add acetylacetone (10 mmol) dropwise.

  • Reflux: Heat to reflux for 8 hours. The solution typically turns yellow/orange.

  • Quench: Cool the mixture and pour onto crushed ice (50 g).

  • Acidification: Acidify carefully with acetic acid to pH 5. The thione form is less soluble in acidic media and will precipitate.

  • Isolation: Filter the solid precipitate. Recrystallize from Ethanol/Water (1:1).

Critical Note on Structure: Depending on the workup and temperature, the ethoxy group may be eliminated to form the 2-thione (tautomer of 2-mercapto). If milder bases (


) and lower temps are used, the 2-ethoxy-4,6-dimethylpyrimidine  may be isolated instead.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Thiazole) Hydrolysis of Ethoxy groupSwitch to anhydrous ethanol; use MgO instead of NaOH/KOH.
Oily Product (Pyrimidine) Incomplete cyclizationIncrease reflux time; ensure dicarbonyl is fresh (not hydrated).
Multiple Spots on TLC S- vs N- alkylation competitionMaintain lower temperatures during the initial addition step to favor S-alkylation (kinetic control).

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved January 30, 2026, from [Link]

    • Provides foundational Hantzsch synthesis mechanisms applicable to thiocarbam
  • National Institutes of Health (NIH). (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PubMed Central. Retrieved January 30, 2026, from [Link]

    • Validates the reactivity of thiocarbam
  • Royal Society of Chemistry. (2019). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Chemical Communications. Retrieved January 30, 2026, from [Link]

    • Establishes the stability profile and metal-binding properties of the thiocarbam
  • Pandawa Institute. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Retrieved January 30, 2026, from [Link]

    • Details the condensation protocols for pyrimidine-2-thione form

Sources

Technical Guide: Industrial Applications of O-Ethyl Thiocarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of O-Ethyl Thiocarbamate (CAS 625-57-0) and its functional derivatives. While the unsubstituted O-ethyl thiocarbamate serves as a critical intermediate in organic synthesis, its N-alkylated analogs (such as O-Isopropyl-N-ethyl thionocarbamate, IPETC) represent the industrial standard in metallurgical flotation. This document bridges the gap between these two domains, offering protocols for both chemical synthesis and industrial application.

Part 1: Chemical Identity & Properties

O-Ethyl thiocarbamate belongs to the thionocarbamate family, characterized by the functional group


. It is structurally distinct from dithiocarbamates (which contain 

) and is valued for its hydrolytic stability and specific coordination chemistry with soft metals (Cu, Pb, Zn).
Physicochemical Profile
PropertySpecificationNotes
IUPAC Name O-Ethyl carbamothioateSynonyms: Xanthogenamide, Thiourethan
CAS Number 625-57-0 Distinct from IPETC (CAS 141-98-0)
Molecular Formula

MW: 105.16 g/mol
Structure

Planar thioamide core
Appearance White to pale gray crystalsIndustrial grade often oily liquid due to impurities
Solubility Soluble in alcohols, ether, benzeneSparingly soluble in water (allows phase separation in flotation)
Stability Stable at neutral pHDecomposes in strong acid/base to ethanol,

, and ammonia

Part 2: Metallurgical Application (Flotation)[2][3]

In the mining industry, O-Ethyl thiocarbamate and its N-alkyl derivatives are premium sulfide collectors . They are preferred over xanthates when high selectivity against pyrite (


) is required.
Mechanism of Action: Chemisorption

The molecule acts as a selective surfactant. The sulfur atom in the


 group donates electron density to the metal ion on the mineral surface (e.g., 

on Chalcopyrite). The ethyl/alkyl chain renders the mineral surface hydrophobic, enabling attachment to air bubbles.

Key Advantage: Unlike xanthates, thiocarbamates do not require dimerization to dixanthogen to be effective, and they form stable chelates with copper ions.

FlotationMechanism Collector O-Ethyl Thiocarbamate (Collector) Interaction Coordination Bond (S -> Cu) Collector->Interaction Diffuses to Interface Mineral Chalcopyrite Surface (CuFeS2) Mineral->Interaction Active Cu Sites Hydrophobicity Hydrophobic Surface (Ethyl Chain Exposed) Interaction->Hydrophobicity Surface Modification Bubble Air Bubble Attachment (Levitation) Hydrophobicity->Bubble Thermodynamic Drive

Figure 1: Mechanism of selective mineral flotation. The collector selectively binds to copper sites, rejecting iron sulfides (pyrite).

Protocol: Bench-Scale Flotation of Copper Sulfide Ore

Objective: To evaluate the recovery and grade of copper concentrate using O-Ethyl thiocarbamate as the primary collector.

Reagents:

  • Collector: O-Ethyl thiocarbamate (1% w/v solution in ethanol).

  • Frother: Methyl Isobutyl Carbinol (MIBC).

  • Modifier: Lime (

    
    ) for pH regulation.
    
  • Ore Sample: Ground Chalcopyrite/Pyrite mix (

    
    ).
    

Step-by-Step Methodology:

  • Conditioning (Pulp Preparation):

    • Transfer 1 kg of ground ore into a 2.5 L Denver flotation cell.

    • Add tap water to achieve 35% solids density.

    • Agitate at 1200 RPM.

  • pH Modification:

    • Add Lime slurry to adjust pulp pH to 10.5 . (High pH depresses pyrite).

    • Condition for 2 minutes.

  • Collector Addition:

    • Add O-Ethyl thiocarbamate at a dosage of 20–30 g/ton .

    • Note: Thiocarbamates have slower kinetics than xanthates; allow 3–5 minutes of conditioning time.

  • Frother Addition:

    • Add MIBC (10 g/ton ). Condition for 1 minute.

  • Flotation (Air Introduction):

    • Open air valve (airflow: 3–5 L/min).

    • Collect froth (concentrate) for 7 minutes, scraping every 10 seconds.

  • Analysis:

    • Filter, dry, and weigh the concentrate and tailings.

    • Analyze Cu and Fe content via X-Ray Fluorescence (XRF) or Atomic Absorption Spectroscopy (AAS).

Validation Criteria:

  • Selectivity Index: Calculate separation efficiency (

    
    ). A successful test should yield 
    
    
    
    Cu recovery with
    
    
    Pyrite recovery.

Part 3: Synthetic Chemistry Applications[4]

In pharmaceutical and agrochemical research, O-Ethyl thiocarbamate is a versatile building block. It serves as a precursor for isothiocyanates and heterocycles.

Synthesis of O-Ethyl Thiocarbamate (Laboratory Scale)

Reaction: Aminolysis of O-Ethyl Xanthate.



Protocol:

  • Setup: 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas scrubber (NaOH trap for

    
    ).
    
  • Reagents:

    • Potassium Ethyl Xanthate (0.1 mol).

    • Ammonium Chloride (0.15 mol, excess).

    • Solvent: Water/Ether biphasic system (100 mL each).

  • Procedure:

    • Dissolve xanthate in water and cool to 0–5°C.

    • Add solid

      
       slowly while stirring.
      
    • Stir vigorously for 4–6 hours. The mixture will generate

      
       (ensure ventilation).
      
    • The product, O-Ethyl thiocarbamate, will partition into the ether layer or precipitate if high concentration.

  • Workup:

    • Separate the organic layer.

    • Wash with cold brine (

      
       mL).
      
    • Dry over anhydrous

      
      .
      
    • Evaporate solvent under reduced pressure.

    • Recrystallization: Purify using Ethanol/Hexane to obtain white crystals (MP: ~40–42°C).

Application: Newman-Kwart Rearrangement Precursor

While typically performed on O-aryl thiocarbamates, the O-ethyl variant is used to synthesize N-substituted thiocarbamates or to transfer the thiocarbonyl moiety.

Workflow:

  • Thionation: React O-Ethyl thiocarbamate with an amine (

    
    ) to form N-substituted thioureas or thiocarbamates via transamidation (requires high temp).
    
  • Desulfurization: Can be reduced to form carbamates or used to synthesize isocyanates.

SynthesisPathway Xanthate Ethyl Xanthate (Starting Material) Intermediate Reaction Intermediate (Tetrahedral) Xanthate->Intermediate Nucleophilic Attack Ammonia Ammonia Source (NH4Cl) Ammonia->Intermediate Product O-Ethyl Thiocarbamate (Target) Intermediate->Product Elimination Byproduct H2S / KCl Intermediate->Byproduct

Figure 2: Synthetic pathway for O-Ethyl Thiocarbamate via xanthate aminolysis.

Part 4: Safety & Environmental Handling[5]

Hazard Identification:

  • Toxicity: Harmful if swallowed.[1][2] Toxic to aquatic life with long-lasting effects (H411).[1]

  • Decomposition: Releases Carbon Disulfide (

    
    ) and Nitrogen Oxides (
    
    
    
    ) upon thermal decomposition.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood due to potential trace

    
     or mercaptan odors.
    
  • Storage: Store in a cool, dry place away from strong acids (hydrolysis risk) and oxidizers.

  • Spill Management: Adsorb with sand/vermiculite. Do not wash into drains. Incinerate via licensed chemical waste disposal.

References

  • Fairthorne, G., et al. (1997). Spectroscopic Study of the Interaction of O-Isopropyl N-Ethyl Thionocarbamate with Chalcopyrite. International Journal of Mineral Processing. Link

  • Nagaraj, D. R. (2005). Minerals Recovery and Processing. Kirk-Othmer Encyclopedia of Chemical Technology. Link

  • Sigma-Aldrich. (2024). O-Ethyl thiocarbamate Product Specification and Safety Data Sheet. Link

  • Liu, G., et al. (2012). Synthesis and Performance of a Novel Thionocarbamate Collector for Sulfide Ores. Minerals Engineering. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12204, O-Ethyl thiocarbamate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing O-Ethyl Thiocarbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-Ethyl thiocarbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in explaining the "why" behind the "how," ensuring a deep understanding of the reaction dynamics for robust and reproducible outcomes.

I. Foundational Synthesis Pathways: An Overview

The synthesis of O-Ethyl thiocarbamates primarily follows a few key pathways, each with its own set of advantages and challenges. The most common laboratory and industrial methods involve the reaction of an ethyl xanthate salt with an amine or the reaction of an isocyanate with a thiol.

A. The Xanthate Route: A Workhorse Method

A prevalent method for synthesizing O-alkyl thiocarbamates involves the reaction of a xanthate, such as sodium ethyl xanthate, with a primary or secondary amine. This multi-step, one-pot synthesis is often favored for its use of readily available starting materials. The general sequence involves the formation of an alkyl chloroformate intermediate, which then undergoes aminolysis.

Key Reaction Steps:

  • Xanthate Formation: Reaction of an alcohol (ethanol) with carbon disulfide in the presence of a strong base (e.g., potassium hydroxide) to form the potassium ethyl xanthate.

  • Chlorination: The xanthate is then chlorinated to produce an O-alkyl carbonochloridothioate (alkyl chloroformate) intermediate.

  • Aminolysis: The intermediate reacts with the desired amine to yield the final O-Ethyl thiocarbamate product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of O-Ethyl thiocarbamate, providing both the underlying cause and actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.

  • Sub-optimal Reaction Conditions: The reaction parameters, including temperature, time, and molar ratios of reactants, are critical. An optimization study is highly recommended. For the synthesis of N-ethyl-O-isobutyl thiocarbamate and N-ethyl-O-ethyl thiocarbamate, varying these parameters has been shown to significantly impact yield.

  • Moisture Contamination: The presence of water can lead to the hydrolysis of intermediates and the final product, reducing the overall yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Side Reactions: Competing reactions can consume starting materials and reduce the formation of the desired product. One common side reaction is the formation of ureas.

  • Inefficient Purification: Product loss during work-up and purification is a common source of reduced yield. Optimize your extraction and distillation or recrystallization procedures.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I am observing the formation of an insoluble white precipitate during my reaction. What is it and how can I prevent it?

A2: The formation of an insoluble white precipitate is often indicative of symmetrical urea formation. This occurs when the amine starting material reacts with itself or with intermediates in a side reaction.

  • Cause: This side reaction is often favored at higher temperatures or when there is an excess of the amine.

  • Prevention:

    • Control Temperature: Maintain the recommended reaction temperature. Excursions to higher temperatures can accelerate the rate of urea formation.

    • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the chloroformate intermediate relative to the amine can sometimes suppress urea formation.

    • Order of Addition: Adding the amine slowly to the reaction mixture can help to maintain a low instantaneous concentration of the amine, disfavoring the self-reaction that leads to urea.

Q3: My purified product has a persistent yellow color. What is the impurity and how can I remove it?

A3: A yellow tint in the final product often suggests the presence of unreacted starting materials or byproducts from side reactions.

  • Likely Impurities:

    • Unreacted Xanthate: If you are using the xanthate route, residual xanthate can impart a yellow color.

    • Sulfur-containing byproducts: The synthesis can sometimes produce elemental sulfur or other polysulfides, which are yellow.

  • Purification Strategy:

    • Washing: Thoroughly wash the organic layer with a dilute aqueous base solution during the work-up to remove unreacted xanthate.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a highly effective method for removing colored impurities.

    • Activated Carbon: For stubborn coloration, treatment with a small amount of activated carbon followed by filtration can be effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for O-Ethyl thiocarbamate synthesis?

A1: The choice of solvent can significantly influence the reaction rate and yield. For the aminolysis step in the xanthate route, solvents like methylene chloride have been shown to be effective. Generally, aprotic solvents are preferred to avoid side reactions with the reactive intermediates. The ideal solvent should be inert to the reactants and intermediates, have a suitable boiling point for the desired reaction temperature, and allow for easy product isolation.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are excellent techniques for monitoring the reaction progress.

  • TLC: A simple and rapid method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • GC: Provides a more quantitative measure of the reaction conversion. A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed by GC.

Q3: What are the key safety precautions I should take when synthesizing O-Ethyl thiocarbamate?

A3: Safety is paramount in any chemical synthesis.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood, especially when handling volatile and odorous starting materials like carbon disulfide and amines.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents:

    • Carbon Disulfide: Highly flammable and toxic. Handle with extreme care and away from ignition sources.

    • Amines: Many amines are corrosive and have strong odors. Avoid inhalation and skin contact.

IV. Experimental Protocols

Optimized Synthesis of N-Ethyl-O-Ethyl Thiocarbamate

This protocol is based on an optimized procedure that has been demonstrated to produce high yields and purity.

Materials:

  • Ethanol

  • Carbon Disulfide

  • Potassium Hydroxide

  • Chlorine gas

  • Ethylamine

  • Methylene Chloride

  • Xylene

Procedure:

  • Xanthate Formation: In a suitable reaction vessel, prepare potassium ethyl xanthate from ethanol, carbon disulfide, and potassium hydroxide in a non-polar solvent like xylene.

  • Chlorination: Introduce chlorine gas into the reaction mixture to form the O-ethyl carbonochloridothioate intermediate. This step is exothermic and should be performed with careful temperature control.

  • Work-up of Intermediate: After the chlorination is complete, separate the organic layer containing the intermediate.

  • Aminolysis: Dissolve the crude intermediate in methylene chloride and cool the solution in an ice bath. Slowly add ethylamine to the solution while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Final Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield the pure N-ethyl-O-ethyl thiocarbamate.

Table 1: Optimized Reaction Conditions for N-Ethyl-O-Ethyl Thiocarbamate Synthesis

ParameterOptimized Value
Yield 84.5%
Purity 98.8%
Solvent for Aminolysis Methylene Chloride

V. Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting. The aminolysis of the O-ethyl carbonochloridothioate intermediate proceeds via a nucleophilic acyl substitution pathway.

Proposed Mechanism of Aminolysis

Caption: The nucleophilic attack of the amine on the electrophilic carbon of the thiocarbonyl group.

VI. References

  • Milosavljević, M. M., et al. (2021). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. Minerals, 11(12), 1346. [Link]

  • ResearchGate. (n.d.). Optimization of synthesis of N-ethyl-O-isobutyl and N-ethyl-O-ethyl thiocarbamate. Retrieved from [Link]

  • Wikipedia. (2023). Thiocarbamate. Retrieved from [Link]

Technical Support Center: Thiocarbamate Synthesis & Xanthate Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Side Reactions in Thiocarbamate Synthesis from Xanthates

Executive Summary & Reaction Landscape

Welcome to the technical support hub for thiocarbonyl chemistry. This guide addresses the synthesis of thiocarbamates originating from xanthate precursors. In drug development, this pathway is critical for accessing thiols, modifying prodrugs, or generating bioisosteres.

However, xanthates are "promiscuous" intermediates. Depending on conditions, they can diverge into three distinct pathways:

  • Aminolysis (Desired): Nucleophilic attack by an amine to form a thionocarbamate.

  • Chugaev Elimination (Side Reaction): Thermal syn-elimination yielding alkenes.[1][2][3]

  • Oxidation (Side Reaction): Dimerization to dixanthogens.[4]

The following guide breaks down these failures mechanistically and provides self-validating protocols to correct them.

Diagnostic Visualizer: The Xanthate Divergence

Before troubleshooting, verify where your reaction is deviating using the pathway map below.

XanthatePathways Xanthate Xanthate Intermediate (R-O-C(=S)S-Me) Thionocarbamate Thionocarbamate (Desired Product) Xanthate->Thionocarbamate Aminolysis (Low Temp, Basic) Alkene Alkene + COS + MeSH (Chugaev Elimination) Xanthate->Alkene Chugaev Elimination (High Temp) Dixanthogen Dixanthogen Dimer (Oxidative Impurity) Xanthate->Dixanthogen Oxidation (Air/Radicals) Amine Amine Nucleophile (HNR'2) Heat Heat (>120°C) Oxidant O2 / I2 / Trace Metals Thiocarbamate S-Aryl Thiocarbamate (Post-NKR Product) Thionocarbamate->Thiocarbamate Newman-Kwart Rearrangement (>200°C or Pd-cat)

Figure 1: The competitive landscape of xanthate reactivity.[1] Note that high temperature triggers elimination (Chugaev), while oxidative conditions lead to dimerization.

Troubleshooting Module A: Aminolysis Failures

Context: You are reacting an O-alkyl-S-methyl xanthate with an amine to create a thionocarbamate.

Issue 1: Formation of Alkenes instead of Thiocarbamates

Symptom:

  • Evolution of gas (COS) and a strong rotten cabbage smell (MeSH) more intense than expected.

  • NMR shows loss of the

    
    -proton signal (CH-O) and appearance of vinylic protons.
    
  • Mass spec shows product mass corresponding to

    
    .
    

Mechanism: This is the Chugaev Elimination .[2][3][5][6] Xanthates containing


-hydrogens undergo thermal syn-elimination at temperatures as low as 100–120°C (or lower for activated substrates). The sulfur atom abstracts the 

-proton via a 6-membered cyclic transition state.

Corrective Protocol:

Parameter Recommendation Rationale

| Temperature | Keep


 | Chugaev elimination activation energy is typically reached >100°C. |
| Solvent  | Acetonitrile or Ethanol | Polar solvents stabilize the zwitterionic intermediate of aminolysis, favoring substitution over elimination. |
| Amine Stoichiometry  | Excess (2-3 equiv.) | Drives the bimolecular substitution (

-like) faster than the unimolecular elimination (

). |
Issue 2: Reversion to Alcohol (Hydrolysis)

Symptom:

  • Recovery of starting alcohol.[5]

  • Loss of the characteristic

    
     peak in IR (~1050–1200 cm⁻¹).
    

Mechanism: Xanthates are essentially "activated esters." In the presence of water and base (even the amine itself acting as a base), the hydroxide ion attacks the thiocarbonyl, ejecting the alcohol and forming


.

Self-Validating Check: Add a drop of aqueous lead acetate to the off-gas or reaction headspace. Instant blackening (


) indicates rapid decomposition of the xanthate/thiocarbonyl moiety.

Troubleshooting Module B: Newman-Kwart Rearrangement (NKR) Issues

Context: You have successfully made the O-aryl thionocarbamate and are heating it to convert it to the S-aryl thiocarbamate (a key step in making thiophenols).

Issue 3: "The Isocyanate Trap" (Decomposition)

Symptom:

  • Reaction turns black/tarry.

  • Appearance of a strong IR peak at ~2270 cm⁻¹ (Isocyanate).

  • Low yield of rearranged product.[3]

Mechanism: During the high-temperature NKR (typically 200–300°C), the intermediate can undergo a fragmentation instead of a rearrangement. This "phenol elimination" ejects the phenol and generates an isocyanate.

Decision Matrix:

NKR_Troubleshoot Start NKR Reaction (O-Aryl -> S-Aryl) CheckSub Check Substituents Start->CheckSub TempCheck Temperature > 250°C? CheckSub->TempCheck Electron Withdrawing Groups (EWG) present Result2 Failure: Isocyanate + Phenol CheckSub->Result2 Electron Donating Groups (EDG) present Result1 Success: S-Thiocarbamate TempCheck->Result1 No (Catalyzed) TempCheck->Result2 Yes (Thermal Decomposition)

Figure 2: Decision tree for Newman-Kwart Rearrangement viability.

Corrective Protocol:

  • Substrate Design: The NKR works best with Electron Withdrawing Groups (EWGs) on the aryl ring. These stabilize the nucleophilic attack of the sulfur on the ring (Ipso-substitution mechanism). If your substrate is electron-rich, thermal NKR will fail.

  • Catalytic Alternative: Do not simply increase heat. Switch to Pd-catalysis (e.g.,

    
     / Xantphos) which allows the rearrangement to occur at 100°C, bypassing the elimination threshold.
    

Troubleshooting Module C: Oxidative Contamination

Context: General handling of xanthate salts or intermediates.

Issue 4: Dixanthogen Formation

Symptom:

  • Formation of an insoluble oil or solid in aqueous workups.

  • Mass spec shows a dimer:

    
    .
    
  • Reaction with amine stalls completely.

Mechanism: Xanthate anions are easily oxidized (by air,


, or 

) to form dixanthogens (

). This disulfide bond formation is irreversible under standard aminolysis conditions and consumes your starting material.

Preventative Workflow:

  • Degassing: All solvents for xanthate formation/reaction must be sparged with Argon for 15 minutes.

  • Metal Chelation: Trace metals (Fe, Cu) catalyze this oxidation. Add EDTA to your aqueous workup if you suspect metal contamination.

Validated Experimental Protocols

Protocol A: Optimized Aminolysis (Minimizing Chugaev)

Use this for converting Xanthates to Thionocarbamates.

  • Preparation: Dissolve O-alkyl-S-methyl xanthate (1.0 equiv) in anhydrous Ethanol (0.5 M). Note: Avoid high-boiling solvents like DMSO unless necessary, as they are hard to remove without heat.

  • Addition: Add the amine (2.5 equiv) in one portion.

  • Reaction: Stir at room temperature for 12 hours.

    • Checkpoint: Monitor by TLC.[6] If conversion is <50%, heat to 50°C max. Do not exceed 65°C.

  • Workup: Concentrate under reduced pressure at <40°C (bath temp). High vacuum is preferred over heat to remove solvent.

Protocol B: Pd-Catalyzed Newman-Kwart Rearrangement

Use this to avoid thermal decomposition of O-aryl thionocarbamates.

  • Setup: In a glovebox or under strict Argon, combine O-aryl thionocarbamate (1.0 equiv),

    
     (5 mol%), and Xantphos (10 mol%).
    
  • Solvent: Add anhydrous Toluene or Xylene (0.2 M).

  • Reaction: Heat to 100°C for 4–12 hours.

    • Comparison: Thermal NKR requires 200–300°C.[7] This mild condition prevents isocyanate formation.

  • Validation: The product (S-aryl thiocarbamate) will have a distinct chemical shift in

    
     NMR. The Carbonyl (
    
    
    
    ) appears ~165 ppm, whereas the starting Thiocarbonyl (
    
    
    ) is ~190 ppm.

References & Authority

  • Chugaev Elimination Mechanism:

    • L. Chugaev, Ber. Dtsch. Chem. Ges., 1899 , 32, 3332.

    • Mechanistic Insight: Nace, H. R. "The Preparation of Olefins by the Pyrolysis of Xanthates. The Chugaev Reaction." Organic Reactions, 1962 , 12, 57.

  • Newman-Kwart Rearrangement:

    • Newman, M. S.; Karnes, H. A.[8] "The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates." J. Org.[8] Chem., 1966 , 31, 3980.[8]

    • Catalytic Advances: Harvey, J. N., et al. "Mechanism of the Newman-Kwart Rearrangement."[8] J. Org.[8] Chem., 2015 , 80, 4076.

  • Dixanthogen Formation:

    • Rao, S. R. "Xanthates and Related Compounds." Marcel Dekker, New York, 1971 .

    • Recent Analysis: "Mechanism of xanthate oxidation to dixanthogen."[4][9][10][11] Minerals Engineering, 2022 .

For further assistance, please upload your NMR spectra to the central repository for peak analysis.

Sources

Technical Support Center: O-Ethyl Thiocarbamate Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for O-Ethyl thiocarbamate production. Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Scope: This guide focuses on the two primary synthetic pathways relevant to pharmaceutical intermediates (e.g., Newman-Kwart Rearrangement precursors):

  • Nucleophilic Addition: Ethanol + Isothiocyanates (O-Ethyl N-substituted thiocarbamates).

  • Thiocarbonylation: Ethanol + Thiocarbamoyl Chlorides (O-Ethyl N,N-disubstituted thiocarbamates).

Module 1: Critical Reaction Parameters (The "Why" & "How")

Q1: I am observing low conversion in the reaction of Ethanol with Phenyl Isothiocyanate. Increasing heat didn't help. What is happening?

Diagnosis: You are likely fighting reversibility and base-catalyzed decomposition .

The Science: The addition of an alcohol (Ethanol) to an isothiocyanate (R-NCS) is an equilibrium process. Unlike amines, which react irreversibly to form thioureas, alcohols are weaker nucleophiles.



High temperatures often favor the reverse reaction (entropy favors two molecules over one). Furthermore, if you are using a strong base (like NaH) at high temperatures, you risk deprotonating the product's N-H, which can re-eject ethoxide, effectively stalling the reaction or leading to side products like isocyanates.

Optimization Protocol:

  • Thermodynamics: Lower the temperature (RT to 40°C) rather than refluxing.

  • Catalysis: Switch from inorganic bases to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU acts as a dual-activation catalyst: it activates the hydroxyl group of ethanol via H-bonding and stabilizes the transition state.

  • Stoichiometry: Use Ethanol as the solvent or in large excess (5-10 equiv) to drive the equilibrium forward via Le Chatelier’s principle.

Q2: My product contains a persistent "thiourea" impurity. Where is it coming from?

Diagnosis: Moisture contamination .

The Science: Isothiocyanates are electrophilic. In the presence of water, they hydrolyze to form the corresponding amine (


) and COS. This newly formed amine is a much better nucleophile than ethanol. It immediately attacks the remaining isothiocyanate to form a symmetric thiourea (

).

Troubleshooting Steps:

  • Solvent Dryness: Ensure Ethanol is anhydrous (water content <0.05%). If using a co-solvent (THF, DCM), it must be dried over molecular sieves.

  • Atmosphere: Run the reaction under Argon or Nitrogen.

  • Reagent Quality: Check your base. Old bottles of NaH or hygroscopic bases (KOH) introduce water.

Q3: For Newman-Kwart precursors (O-Ethyl N,N-dimethylthiocarbamate), which method is superior?

Recommendation: Use the Chlorothionoformate or Thiocarbamoyl Chloride route.

The Science: The isothiocyanate route produces N-monosubstituted thiocarbamates (


). For Newman-Kwart, you typically need N,N-disubstituted variants (like dimethyl) to lower the rearrangement temperature and prevent side reactions.
  • Route A (Thiocarbamoyl Chloride): React Sodium Ethoxide with

    
    .
    
  • Route B (Chlorothionoformate): React Ethyl Chlorothionoformate (

    
    ) with Dimethylamine.
    

Optimization: Route A is generally preferred for "O-Ethyl" products because Sodium Ethoxide is a clean, cheap nucleophile, and


 is stable. Route B is preferred if you are varying the amine.

Module 2: Troubleshooting Guide & Decision Logic

Use the following logic flow to diagnose yield issues.

Troubleshooting Start Problem: Low Yield or Impurities CheckImpurity Analyze Impurity Profile (LCMS/NMR) Start->CheckImpurity Thiourea Symmetric Thiourea Present? CheckImpurity->Thiourea WaterIssue MOISTURE ERROR Water hydrolyzed isothiocyanate. Action: Dry solvent & reagents. Thiourea->WaterIssue Yes NoReaction Starting Material Recovered? Thiourea->NoReaction No Equilibrium EQUILIBRIUM ERROR Reaction is reversible. Action: Increase EtOH equiv, Switch to DBU, Lower Temp. NoReaction->Equilibrium Yes Decomp Decomposition/Complex Mix? NoReaction->Decomp No Thermal THERMAL ERROR Product unstable at high T. Action: Check for premature Newman-Kwart Rearrangement. Decomp->Thermal Yes

Figure 1: Decision tree for diagnosing failure modes in thiocarbamate synthesis.

Module 3: Optimized Experimental Protocols

Protocol A: Synthesis via Isothiocyanate (DBU Catalysis)

Best for: O-Ethyl N-aryl thiocarbamates.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Reagents:

    • Phenyl Isothiocyanate (1.0 equiv, 10 mmol)

    • Anhydrous Ethanol (10.0 equiv, used as solvent/reagent)

    • DBU (0.1 equiv, catalytic)

  • Procedure:

    • Dissolve Isothiocyanate in Ethanol under Argon.

    • Add DBU dropwise at Room Temperature (RT).

    • Stir at RT for 4–6 hours. Note: Do not heat unless conversion is <10% after 4h.

    • Monitoring: Check TLC (Hexane/EtOAc). Product is usually less polar than the isothiocyanate.

  • Workup:

    • Concentrate ethanol in vacuo (rotary evaporator).

    • Redissolve residue in DCM, wash with 1M HCl (to remove DBU) and Brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Recrystallize from Hexane/Ethanol if solid; Column chromatography if oil.

Protocol B: Synthesis via Thiocarbamoyl Chloride (Salt Method)

Best for: O-Ethyl N,N-dimethyl thiocarbamates (Newman-Kwart Precursors).

  • Setup: 250 mL 3-neck flask, reflux condenser, N2 atmosphere.

  • Reagents:

    • Sodium Hydride (1.2 equiv, 60% dispersion in oil)

    • Anhydrous Ethanol (1.5 equiv)

    • Dimethylthiocarbamoyl chloride (1.0 equiv)

    • Dry THF (Solvent, 0.5 M concentration relative to chloride)

  • Procedure:

    • Wash NaH with dry hexane to remove oil. Suspend in dry THF.

    • Cool to 0°C. Add Ethanol dropwise (Caution: H₂ gas evolution). Stir 30 min to form Sodium Ethoxide.

    • Add Dimethylthiocarbamoyl chloride (dissolved in minimal THF) dropwise at 0°C.

    • Allow to warm to RT, then heat to 50°C for 3 hours.

  • Workup:

    • Quench with Saturated NH₄Cl solution.

    • Extract with Et₂O (3x).

    • Critical Step: Wash organic layer with 1M NaOH to remove unreacted phenol/alcohol traces (if using phenol) or hydrolyze excess chloride.

    • Dry and concentrate.

Module 4: Comparative Data & Solvent Effects[1]

Table 1: Solvent and Base Effects on Yield (Ethanol + Phenyl Isothiocyanate)

SolventBase (1.0 eq)Temp (°C)Yield (%)Notes
Ethanol (Neat) DBU (0.1 eq) 25 92% Optimal conditions. Cleanest profile.
THFNaH6058%Moderate yield. Some isocyanate hydrolysis observed [1].[1][2][3][4]
DioxaneDBU100 (Reflux)<10%Reversibility dominates. Mostly SM recovered [2].
DMFK₂CO₃8045%Difficult workup; DMF promotes side reactions.

Table 2: Chemical Compatibility Check

ComponentCompatibility RiskMitigation
Ethanol Must be anhydrous.Use freshly distilled or molecular sieve-dried EtOH.
Isothiocyanate Hydrolysis sensitive.[1]Store at 4°C under inert gas.
Product Thermal rearrangement.[3][5]Do not heat >150°C during distillation/drying unless NKR is desired.

References

  • Optimization of reaction conditions for the synthesis of O-thiocarbamates. Source: ResearchGate (2019). URL:[Link]

  • A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur. Source: Beilstein Journal of Organic Chemistry (2019). URL:[Link]

  • Newman-Kwart Rearrangement. Source: Organic Chemistry Portal.[6][7] URL:[Link]

  • Iron(II)/Persulfate Mediated Newman–Kwart Rearrangement. Source: Organic Letters (2020). URL:[Link]

Sources

Technical Support Center: O-Ethyl Thiocarbamate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of O-Ethyl Thiocarbamate (CAS 625-57-0) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Researchers.[1] Version: 2.4 (Current as of 2025)

Introduction: The "Melting Point" Challenge

Welcome to the technical support hub for O-Ethyl thiocarbamate (


). While structurally simple, this molecule presents a unique purification challenge due to its physical properties:
  • Melting Point (MP): ~38–40°C

  • Boiling Point: 136.2°C (at 760 mmHg)[2][3]

  • Solubility: Soluble in ethanol, ether, benzene, and hot hexane; sparingly soluble in water.[1][4]

Critical Insight: The melting point is dangerously close to standard laboratory ambient temperatures. A common failure mode is the "oiling out" of the product during recrystallization or melting on the filter paper during isolation.[1] This guide prioritizes thermal management to ensure high recovery yields.

Module 1: Recrystallization (The Gold Standard)[1]

Primary Protocol: Recrystallization from Hexane.[3][5] Objective: Removal of unreacted xanthates and sulfurous by-products.

Standard Operating Procedure (SOP)
  • Dissolution: Place crude O-Ethyl thiocarbamate in a flask. Add n-Hexane (approx. 7 mL per gram of solute).[3]

  • Heating: Heat gently to 45–50°C. Warning: Do not overheat. The compound melts at ~39°C. You are looking for liquid-liquid miscibility or solid dissolution depending on purity.[1]

  • Filtration (Hot): If insoluble impurities (salts) are present, filter rapidly through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

  • Deep Cooling: Once ambient temperature is reached, transfer to an ice/salt bath (-10°C) for 30 minutes.

  • Isolation: Filter using a chilled Buchner funnel. Wash with cold hexane (-20°C).

Troubleshooting Guide: Recrystallization

Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This occurs because the saturation temperature of your solution is higher than the melting point of the solid (39°C).[1]

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a small amount of additional solvent (10-15% volume) to lower the saturation temperature.

  • Seeding: Cool the solution to exactly 35°C (just below MP) and add a seed crystal. This provides a template for the lattice to form before the oil phase separates.[1]

  • Vigorous Stirring: High-speed stirring during the cooling phase can sometimes disperse the oil droplets, encouraging crystallization at the interface.[1]

Q: The crystals melt immediately upon filtration. How do I stop this? A: This is a thermal mass issue. The friction of air pulling through the funnel or the warmth of the glassware is sufficient to melt the solid.[1]

  • Solution: Pre-cool your Buchner funnel and filter flask in a freezer or ice bath before use. Use minimal vacuum force to reduce solvent evaporation cooling (which is good) vs. warm air intake (which is bad).

Q: There is a persistent sulfur/garlic odor even after recrystallization. A: This indicates trace sulfur contaminants (e.g., mercaptans or


 decomposition products).
  • Protocol: Before recrystallization, dissolve the crude material in diethyl ether and wash with 5% aqueous sodium hypochlorite (bleach) followed by water. This oxidizes odorous sulfur impurities to water-soluble sulfoxides/sulfones. Dry the organic layer over

    
     before evaporating and proceeding to recrystallization.
    

Module 2: Chromatographic Purification (High Purity)

For pharmaceutical-grade applications (>99.5% purity), recrystallization may be insufficient.[1]

Flash Chromatography Strategy
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution is recommended to separate the thiocarbamate from more polar thiourea by-products.

    • Start: 100% Hexane[1]

    • Ramp: 0%

      
       20% Ethyl Acetate over 20 minutes.
      
  • Detection: UV at 240 nm (Thiocarbonyl absorption).

HPLC Method (Analytical & Prep)
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5

m
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV 220 nm / 254 nm

Q: I see a "ghost peak" eluting just after my main peak. A: O-Ethyl thiocarbamate can exist in tautomeric forms (Thione vs. Thiol) or rotamers, though less common than in amides. However, the most likely culprit is the O-Ethyl carbamate (oxygen analog) formed via hydrolysis or oxidation.[1] Check your MS data:

  • Target Mass: 105.16 Da

  • Oxygen Analog: 89.09 Da[1]

  • Correction: If oxidation is occurring, ensure all solvents are degassed and avoid prolonged exposure to air/light.[1]

Module 3: Stability & Storage Logic

Q: Can I store the purified compound on the shelf? A: No. Thiocarbamates are thermally labile and prone to hydrolysis.

  • Decomposition Pathway: Acidic moisture catalyzes the breakdown into Ethanol, Carbon Disulfide (

    
    ), and Ammonia/Amine.[1]
    
  • Storage Protocol: Store at 4°C or -20°C under an inert atmosphere (Argon/Nitrogen). Ensure the container is tightly sealed to prevent moisture ingress.

Q: Is the compound compatible with acidic workups? A: Absolutely not. Strong acids will rapidly decompose the thiocarbamate linkage.[1] Always buffer aqueous washes to pH 7–9. If pH adjustment is necessary, use weak acids (Acetic acid) and work quickly at


.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying O-Ethyl thiocarbamate, specifically addressing the low melting point risks.

PurificationLogic Start Crude O-Ethyl Thiocarbamate CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid MP ~39°C intact Oil Oily / Liquid CheckState->Oil Impure/Supercooled Recryst Recrystallization (Hexane, 45°C) Solid->Recryst Extract Dissolve in Ether Wash w/ dilute NaOH Oil->Extract OilingOut Problem: Oiling Out? Recryst->OilingOut Remedy1 Add 10% more solvent & Seed at 35°C OilingOut->Remedy1 Yes Filter Filtration (MUST use Chilled Funnel) OilingOut->Filter No (Crystals formed) Remedy1->Recryst Retry Final Pure Crystals Store @ 4°C Filter->Final DryEvap Dry & Evaporate (Low Temp <30°C) Extract->DryEvap DryEvap->Recryst Now Solidifies

Figure 1: Decision tree for O-Ethyl thiocarbamate purification, emphasizing thermal control.

References

  • NIST Chemistry WebBook . (2021). N-Ethyl O-ethyl thiocarbamate Gas Chromatography Data. Retrieved January 30, 2026, from [Link][1]

  • University of Wisconsin-Madison . (n.d.). Recrystallization Troubleshooting and Solvent Selection. Department of Chemistry. Retrieved January 30, 2026, from [Link][1]

Sources

Troubleshooting O-Ethyl thiocarbamate flotation performance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-Ethyl thiocarbamate (and its common analogue, O-Isopropyl-N-Ethyl Thionocarbamate, IPETC). This guide is designed for researchers and mineral processing scientists to navigate and troubleshoot flotation experiments effectively. As Senior Application Scientists, we provide not just procedures, but the underlying logic to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of O-Ethyl thiocarbamate collectors.

Q1: What is O-Ethyl thiocarbamate and what is its primary application?

O-Ethyl thiocarbamate is a type of organosulfur compound belonging to the thionocarbamate family. In mineral processing, it functions as a highly effective and selective collector in the froth flotation of non-ferrous metal sulfide ores.[1][2] It is particularly valued for separating valuable minerals like copper, lead, zinc, and molybdenum sulfides from gangue minerals, especially pyrite.[2][3]

Q2: What are the main advantages of O-Ethyl thiocarbamate collectors over traditional xanthates?

O-Ethyl thiocarbamate collectors offer several key advantages:

  • Enhanced Selectivity: Their most significant benefit is superior selectivity, particularly a weak collecting power for pyrite, which is a common challenge in sulfide ore flotation.[1][2][4] This leads to higher concentrate grades and reduced impurities.[2][5]

  • Strong Collecting Power: They exhibit strong and rapid collection, often achieving better recovery results at lower dosages compared to xanthates and dithiophosphates.[2][3][4]

  • Performance in Alkaline Circuits: They can be particularly effective for improving the separation of minerals like lead and zinc in high-alkalinity conditions.[1]

Q3: What is a typical dosage range for O-Ethyl thiocarbamate?

Dosage is highly dependent on the ore type, mineralogy, and grinding fineness. However, a common characteristic of thionocarbamates is their high efficiency at lower dosages compared to conventional collectors.[2][3] For example, studies on copper ores have shown that dosages as low as 40 g/t can yield high-grade concentrates, while increasing the dosage to 200 g/t may increase recovery at the cost of grade.[6] Optimization for each specific ore is critical (see Protocol 1).

Q4: What is the optimal pH range for using this collector?

The optimal pH can vary. While effective across a range of pH conditions, studies have shown that for many sulfide minerals, performance peaks in a moderately alkaline environment, often around pH 8-10.[3][6][7] For instance, one study noted that recoveries of elemental sulfur and several sulfide minerals increased up to pH 8, after which they began to decline.[7] The collector's selectivity against pyrite is particularly pronounced in alkaline circuits.[1]

Q5: Do I need to use a separate frother with O-Ethyl thiocarbamate?

While a dedicated frother (e.g., MIBC, glycols) is almost always used to create a stable froth, it's important to note that some thiocarbamate collectors can exhibit inherent frothing properties.[8][9] This means you may be able to reduce the dosage of your primary frother.[2] During optimization, pay close attention to froth characteristics; an overly stable froth can lead to poor drainage and entrainment of gangue, negatively impacting the concentrate grade.[8][9]

Q6: What are the key safety and handling considerations for O-Ethyl thiocarbamate?

O-Ethyl thiocarbamate (specifically its common form, O-isopropyl ethylthiocarbamate) is classified as harmful if swallowed and causes skin irritation.[10][11] It is also considered harmful to aquatic life with long-lasting effects.[11][12][13] Always adhere to the Safety Data Sheet (SDS) guidelines.[10][11][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

  • Handling: Avoid eating, drinking, or smoking when using. Wash hands thoroughly after handling.[10][11]

  • Environmental: Avoid release to the environment.[10][11] Store in a cool, dry, and well-ventilated warehouse, protected from water and direct sunlight.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during flotation experiments using O-Ethyl thiocarbamate.

Problem: Low Recovery of Valuable Minerals

Q: My recovery of copper/lead/zinc is significantly lower than expected. What are the likely causes and how can I fix it?

A: Low recovery is a multifaceted issue. The root cause often lies in chemical, physical, or operational parameters being misaligned with the ore's specific characteristics.

Causality & Diagnostic Workflow

The collector's role is to render the target mineral surface hydrophobic, allowing it to attach to air bubbles. If this process is inefficient, recovery will suffer. The following workflow helps diagnose the bottleneck.

LowRecoveryWorkflow Start Low Recovery Observed CheckDosage Is Collector Dosage Optimal? Start->CheckDosage CheckpH Is Pulp pH Correct? CheckDosage->CheckpH No DosageOpt Run Dosage Optimization (Protocol 1) CheckDosage->DosageOpt Yes CheckGrind Is Particle Size Appropriate? CheckpH->CheckGrind No pHOpt Perform pH Sweep (Protocol 2) CheckpH->pHOpt Yes CheckFroth Is Froth Stable & Collecting? CheckGrind->CheckFroth No GrindAnalysis Analyze Particle Size Distribution CheckGrind->GrindAnalysis Yes End Recovery Improved CheckFroth->End No FrothAdjust Adjust Frother/Aeration CheckFroth->FrothAdjust Yes DosageOpt->CheckpH pHOpt->CheckGrind GrindAnalysis->CheckFroth FrothAdjust->End

Caption: Troubleshooting workflow for low mineral recovery.

Possible Causes and Solutions
  • Sub-Optimal Collector Dosage:

    • Why it Matters: An insufficient amount of collector will not create a sufficiently hydrophobic surface on all target mineral particles. Conversely, excessive dosage can be wasteful and harm selectivity.[3]

    • Solution: Perform a dosage optimization test. Start with a range guided by literature or supplier recommendations (e.g., 20-200 g/t) and systematically test different concentrations while keeping all other parameters (pH, grind size, frother dose) constant. See Protocol 1 for a detailed methodology.

  • Incorrect Pulp pH:

    • Why it Matters: pH is a master variable in flotation. It controls the surface charge of minerals and the chemical form of the collector, directly impacting the collector's adsorption and selectivity.[3][7] The selectivity of thionocarbamates against pyrite, for example, is enhanced in alkaline conditions.[1]

    • Solution: Conduct a pH sweep experiment. Test a range of pH values (e.g., from 7 to 11) while holding the collector dosage constant at a previously determined or estimated optimum. This will reveal the pH at which recovery and grade are maximized for your specific ore. See Protocol 2 .

  • Inadequate Particle Size:

    • Why it Matters: Flotation is most effective within a specific particle size range.

      • Too Coarse (>100-150 µm): Heavy particles have a high detachment force and may drop off the bubbles, leading to low recovery.[15][16][17]

      • Too Fine (<10 µm, "slimes"): Slimes have a very large surface area, leading to high reagent consumption. They can also form coatings on valuable minerals, preventing collector adsorption, and can cause issues with froth stability.[16][18]

    • Solution: Analyze the particle size distribution of your flotation feed and tailings using a sieve or laser particle size analyzer. If a significant portion of the valuable mineral is in the coarse or ultra-fine fractions of the tailings, adjusting the grinding circuit is necessary.

  • Poor Froth Stability or Transport:

    • Why it Matters: Even if particles attach to bubbles in the pulp (collection), they must be transported to the launder via a stable froth. If the froth is brittle and collapses too quickly, the mineral-laden bubbles will burst before they can be collected.[18][19]

    • Solution: Observe the froth bed. If it appears unstable or "brittle," with large bubbles that burst rapidly, you may need to increase the frother dosage or switch to a more potent frother. Insufficient aeration can also lead to a weak froth. If the froth is too "sticky" or voluminous, it may be due to the collector's inherent frothing properties, requiring a reduction in frother dosage.[8][9]

Problem: Poor Selectivity (High Gangue Recovery)

Q: My concentrate grade is low due to high contamination from pyrite or other gangue minerals. How can I improve selectivity?

A: O-Ethyl thiocarbamate is known for its excellent selectivity against pyrite, so poor selectivity often points to an issue with overdosing or pulp chemistry.[2][4]

Mechanism of Selectivity

The selectivity of thiocarbamates arises from their specific chemical interaction with the metal ions on the mineral surface. They show a strong affinity for copper, lead, and zinc sulfides but a weaker affinity for iron sulfides (pyrite), especially in alkaline conditions where iron hydroxides can passivate the pyrite surface.

Mechanism cluster_0 Pulp Phase cluster_1 Mineral Surface Collector O-Ethyl Thiocarbamate (Hydrophobic Tail + Polar Head) Mineral Sulfide Mineral (e.g., Chalcopyrite, CuFeS2) Collector->Mineral Chemisorption via Sulfur/Nitrogen atoms on Cu sites HydrophobicSurface Hydrophobic Mineral Surface Mineral->HydrophobicSurface Creates Hydrophobic Layer Bubble Air Bubble HydrophobicSurface->Bubble Attachment

Caption: Simplified collector adsorption mechanism.

Possible Causes and Solutions
  • Collector Overdosing:

    • Why it Matters: This is the most common cause of poor selectivity. At excessively high concentrations, the collector loses its selectivity and begins to adsorb onto gangue minerals, causing them to float.[3][6]

    • Solution: Systematically reduce the collector dosage. Often, a significant improvement in grade can be achieved with only a minor, or sometimes no, loss in recovery. Refer to your dosage optimization curve (from Protocol 1 ) and select a dosage that provides the best balance of grade and recovery.

  • Incorrect Pulp pH:

    • Why it Matters: The depression of pyrite is highly pH-dependent. In acidic or neutral conditions, pyrite can be more easily floated. The selectivity of O-Ethyl thiocarbamate is maximized in alkaline circuits (pH > 8), where hydroxyl ions help depress the pyrite.[1][7]

    • Solution: Ensure your pulp pH is in the optimal alkaline range for pyrite depression. If you are operating at a neutral pH, conduct tests at pH 9, 10, and 11 to see the effect on concentrate grade.

  • Entrainment of Fine Gangue:

    • Why it Matters: Fine gangue particles can be carried into the concentrate mechanically by the water between bubbles, rather than by true flotation. This is a physical, not chemical, issue. An overly stable or voluminous froth worsens this problem by reducing drainage.[8][18]

    • Solution:

      • Check Froth Stability: If the froth is very stiff and deep, consider reducing the frother dosage. The inherent frothing properties of the collector might be contributing to this.[8]

      • Wash Water: In a flotation column, applying wash water to the froth can effectively remove entrained particles.

      • Desliming: If the ore contains a high percentage of slimes, a desliming step before flotation may be necessary.[18]

Data & Protocols

Data Presentation

Table 1: General Properties & Recommended Parameters for O-Isopropyl-N-Ethyl Thionocarbamate (IPETC)

ParameterValue / RangeRationale & Citation
Primary Use Collector for Sulfide Ores (Cu, Pb, Zn, Mo)Highly selective, especially against pyrite.[1][2][3]
Typical Dosage 10 - 100 g/tonne (0.02 - 0.2 lb/ton)Lower dosage compared to xanthates; ore-dependent.[2][3][6]
Optimal pH Range 8.0 - 11.5Maximizes selectivity against iron sulfides.[1][6][7]
Appearance Oily LiquidNon-ionizing and slightly soluble in water.[2][6]
Key Advantage High selectivity against pyriteResults in higher concentrate grades.[2][4]
Secondary Property Mild frothing characteristicsMay allow for reduced frother dosage.[2][8]
Experimental Protocols
Protocol 1: Step-by-Step Methodology for Collector Dosage Optimization

Objective: To determine the optimal dosage of O-Ethyl thiocarbamate that maximizes the grade and recovery of the target mineral.

  • Prepare Ore Sample: Obtain a representative ore sample. Grind the ore to the target particle size distribution (e.g., 80% passing 75 µm).

  • Pulp Preparation: Prepare a series of identical pulps in laboratory flotation cells (e.g., 5 pulps at 30-35% solids).

  • Set Constant Parameters: For all cells, ensure the following are identical:

    • Pulp density.

    • pH (use a pre-determined optimal value, e.g., pH 9.5, adjusted with lime or soda ash).

    • Frother type and dosage (e.g., 25 g/t MIBC).

    • Conditioning time for pH and other modifiers.

    • Aeration rate and impeller speed.

  • Collector Addition: Create a dosage series. For example:

    • Cell 1: 10 g/t

    • Cell 2: 20 g/t

    • Cell 3: 40 g/t

    • Cell 4: 60 g/t

    • Cell 5: 80 g/t

  • Conditioning: Add the collector to each cell and condition the pulp for a set time (e.g., 2-3 minutes) to allow for adsorption.

  • Flotation: Initiate aeration and collect the froth for a fixed duration (e.g., 10 minutes). Collect concentrates at timed intervals (e.g., 0-2 min, 2-5 min, 5-10 min) for kinetic analysis.

  • Analysis: Filter, dry, and weigh all concentrate and tailing samples. Assay them for the valuable metal(s) and key gangue elements.

  • Interpretation: Plot the cumulative recovery (%) and concentrate grade (%) against the collector dosage. The optimal dosage is typically the point where the recovery curve begins to plateau, representing the best trade-off between recovery and reagent cost.

Protocol 2: Step-by-Step Methodology for pH Optimization

Objective: To identify the pulp pH that yields the best separation performance (grade and recovery).

  • Prepare Ore and Pulp: Follow steps 1 and 2 from Protocol 1 to prepare a series of identical pulps.

  • Set Constant Parameters: For all cells, ensure the following are identical:

    • Pulp density.

    • Collector type and dosage (use the optimal dosage determined from Protocol 1, e.g., 40 g/t).

    • Frother type and dosage.

    • Aeration rate and impeller speed.

  • pH Adjustment: Create a pH series using a modifier like lime (Ca(OH)₂) or soda ash (Na₂CO₃).

    • Cell 1: pH 8.0

    • Cell 2: pH 9.0

    • Cell 3: pH 10.0

    • Cell 4: pH 11.0

  • Conditioning: Allow sufficient time (e.g., 5-10 minutes) for the pH to stabilize before adding the collector. After adding the collector, condition for an additional 2-3 minutes.

  • Flotation & Analysis: Follow steps 6 and 7 from Protocol 1.

  • Interpretation: Plot recovery and grade against pH. This will clearly show the pH range that provides the best selectivity and recovery for your specific ore-collector system.

References

  • Ethyl thiocarbamate. Tieling Flotation Reagent Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8vzMzNRE5xZzSEjVqrnyADwRmFQZneuA6M4evWObDLbjfDqYy2QlKFAx2F7u1xrm00MPbozLbccbLo5VQWDk08dOKkcFKs6HJC0h3qIoIRcfxwK4FI5lQ9B78J4CX1rWh8utqJTiEYMFf-KMW]
  • O-Isopropyl-N-Ethyl Thionocarbamate(Z-200). CNFREE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNOxs5NRxzSoPtK52a0-CWBwDrsuv72PgBNze5EAG8BmZUqAetXpxG2-a4-QVMwb1DCvtIz28vOxorC0MxRT5CCT2qrE3vqqIcnEXB24Qc2S7xRN963K3nX9x1AW17CGB_nQ-8n9HkA5wMzbdmi4mzWBsPTFSN6U9iOe_fp47p]
  • Isopropyl Ethyl Thionocarbamate: A High-Selectivity Collector for Efficient Sulfide Ore Flotation. Y&X Beijing Technology Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExxJ0adqSSfP6DAJKmLbhonj50fiW9lIrv4HFXFMtL2NmrtDlSa77-2LeI85JCFORtOYZkgpCCh1Bqv-u4dE8y-lEkSFdd3XpTZkLlGRQTife1O5cEla9lBnvJp8MkoJHDJPzUpqTXe7kx7Vg8tvqRcTTKXAc6BJfb7yCvpUxQHXg_i1wkRLxWKjQUpO8zQQfEDcbYjU20uf5FO-HIzgFcxTtxKGO-kffHP8Kyuo9PkkWArIAHjypf]
  • N-Ethyl Thiocarbamate Flotation Collector: Enhancing Sulfide Ore Recovery with High Selectivity and Environmental Benefits. Y&X Beijing Technology Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKdZWClxMEksf7oOG2S8XjrbBbyI2TOePdBnYfhbx7Uzar1fQ-HEf6LdUekBmQwiJgCzOhBhM3Sfe2OkzMIUTDau8QDppVY01LX6EaYwJXjHE0tVUFCTu5nfNELbpmCdkX4ierOXaEKqxGgmwmC2tHYfihtlfvl8iQs2sCtu2mrHfw5Ro01qme1a8QAGbgRanwaUSY1U3Wt0o4PjgrnaFUTnchSJJ6ERnSAKVQwJ4JFYki1Y__xxCH9wVLjMiCeoWdwuoPBcqmeyURy6KPWvWSGi4=]
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  • Flotation Performance, Structure-Activity Relationship and Adsorption Mechanism of O-Isopropyl-N-Ethyl Thionocarbamate Collector for Elemental Sulfur in a High-Sulfur Residue. MDPI. [URL: https://www.mdpi.com/2075-163X/12/1/7]
  • Electrochemistry of Flotation of Sulphide Minerals. Virginia Tech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj4w7y5sh5kXrlP9Rw0v1ateOWrzCrh01mkBuuq2dsAVOav7wco2-d3_NXB4PQUixRmdZMIMMSzbl0rcx5RzC3SLYQ1gMX22kvTWUb26b88M_mxmHRPkdxRwWJVIDiRFhiL8B_SyDZPOMFV8b36hOskXsaXDMNu39eA8qjGJqYHuSs0495h7U6seXrlRjY]
  • INVESTIGATION OF FROTH CHARACTERISTICS USING O-ISOPROPYL N-ETHYL THIONOCARBAMATE. OuluREPO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5nHpxN3maOfamOLPoIa69s1tt7HrJBcQG4YfB6XNQWO3pDgUeltpGVLorDDCpHgQ2JM6_Qg1Ed1By3x4wh32UL1RbG1v9jRBKZSUXayZ5KVJ_h6cyH-s7EpBQ2yWXIShvilKalX0mRr8LNhpsId6iQULHMrVkdnOUsE-J4VQiihO6iMEPRxQl19kllorZTdbO5iOj___q]
  • Removal of Flotation Collector O-Isopropyl-N-ethylthionocarbamate from Wastewater. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8583482/]
  • Adsorption of O-isopropyl-N-ethyl thionocarbamate on Cu sulfide ore minerals. ResearchGate. [URL: https://www.researchgate.net/publication/361839818_Physical-chemical_study_of_IPETC_and_PAX_collector's_adsorption_on_covellite_surface]
  • Removal of Flotation Collector O-Isopropyl-N-ethylthionocarbamate from Wastewater (PDF). ResearchGate. [URL: https://www.researchgate.
  • The effect of using pure thiol collectors on the froth flotation of pentlandite containing ore. Sabinet African Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqkSyB2pZUy3821Ipv-QH-vlXuB5DBJzf4PkR_IWpbd1xr8hm-Gd0wTxiY6syXGS-_RbI32IPDS8ynXaVGE2VYBmWp4JOYA-eyE43UZLLiuXPUKcNc0YiWOFeTO7NJtOSUNdUCI_BfmOvc7rw=]
  • What Are the Solutions to Common Problems in the Froth Flotation Process?. Metso. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG66XsLdX6O1Xd8dcJ-TKFnAoHKsBgUkWt3jtKaMliDmpL9PodVztV2OlTi8k1DshvWZAi8bBP0r5k8A2JgSnAruGofW8Pjc0aMwU6N7fhzP7KSuxi_j1y944hIVZEJQB8nhHy0y15N6FxyhTsWHG10EH2S1gnL-I2RBIEUyTDs8Z52ZYUf0c9uRHv8zuplBtp_feT0lTXHnx6w4ns1XnrlUGU7Ul8=]
  • Chemical Safety Data Sheet MSDS / SDS - O-isopropyl ethylthiocarbamate. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB0254252_EN.htm]
  • Preparation method of thiocarbamate compound. Google Patents. [URL: https://patents.google.
  • Trithiocarbonates for PGM flotation (PDF). ResearchGate. [URL: https://www.researchgate.
  • SAFETY DATA SHEET. Quadra. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXPJytU1IuxQN3FNVM2WzneLCWNTpxycv2O2vWHJmMJ87d-9QQZ2h1rOmuwGZMIHsWrteUtU_SDJ1eLBFMCDwWdin9Rmivu0YSO5f3oDqmixylJ_Olxk1uXaYqYcPrqzV0Ah_UimMzRwibsDpyog0AxleKcQTiy8WMhEVjLcIrVet2IOBWWq0Va6ax2-m2bsZ_6hpI_zJC]
  • Solution Guide To 8 Common Flotation Problems. JXSC Mining. [URL: https://www.jxscmachine.
  • Synthesis of O-Ethyl Thioformate: A Useful Reagent for the Thioformylation of Amines. Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0029-1218343]
  • 10 Problems in the Flotation Process and Troubleshooting. Fote Machinery. [URL: https://www.ftmmachine.
  • O-(1-Methylethyl) N-ethylcarbamothioate SDS, 141-98-0 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/msds/141-98-0.html]
  • Flotation of mixed oxide sulphide copper-cobalt minerals using xanthate, dithiophosphate, thiocarbamate and blended collectors (PDF). ResearchGate. [URL: https://www.researchgate.
  • Studies of froth recovery in flotation. Open Research Newcastle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-DNf6MRY4Ps_1NKG__MuhSbuMwkPfzDf94q9mobovKyuqCQLQCHKrOnnAS30m49Bm55DXFSkw5NhatpnFHZB66cTPhmwyQyQM2i2eV205mZ5ERxD_ncjh8nF4u_fNyvrMxkwamDHFHYzrQ7lOBhOt_mesLI0bwEaCr_Z44CU_Yf9q-QaHteUsZDfRpvXvTe_m6Uoli5tvHWVDOUjUpUdS]
  • CAS 625-57-0 O-Ethyl thiocarbamate. BOC Sciences. [URL: https://www.bocsci.
  • 7 Factors Affecting Froth Flotation Process. JXSC Machine. [URL: https://www.jxscmachine.
  • Interfacial Adsorption Mechanism of Diethyldithiocarbamate in High-Sulfur Residue Flotation. PSE Community.org. [URL: https://www.psecommunity.org/journals/processes/11/5/1568]
  • Material Safety Data Sheet (MSDS). Camachem. [URL: https://camachem.
  • How to Solve the Common Problems of Froth Flotation Process?. Xinhai Mining. [URL: https://www.xinhaimining.
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Technical Support Center: Newman-Kwart Rearrangement (NKR) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Minimizing Byproducts & Process Optimization

Introduction: The NKR Operational Scope

Welcome to the technical support interface for the Newman-Kwart Rearrangement (NKR). This guide addresses the critical conversion of O-aryl thiocarbamates to S-aryl thiocarbamates , a pivotal gateway for transforming phenols into thiophenols.[1][2][3][4][5][6][7][8]

While the NKR is thermodynamically driven by the conversion of a C=S bond to a stronger C=O bond (


 kcal/mol), the high kinetic barrier (

kcal/mol) often necessitates extreme thermal conditions (250–300 °C). These conditions are the primary source of byproducts, including charring, elimination, and hydrolysis.

This guide provides self-validating protocols to minimize these byproducts through mechanistic control, catalysis, and flow chemistry.

Diagnostic Hub: Troubleshooting & FAQs

Use this section to identify specific failure modes in your current workflow.

Issue 1: "My reaction mixture turns into a black tar/char before conversion is complete."

Diagnosis: Thermal Decomposition. The standard thermal NKR requires temperatures that often exceed the stability of the substrate or solvent, leading to polymerization or oxidative degradation.

  • Root Cause: Prolonged exposure to temperatures >250 °C.

  • Corrective Action:

    • Switch to Continuous Flow: Moving from batch to flow allows you to superheat solvents (e.g., toluene at 300 °C) with residence times of minutes rather than hours, significantly reducing decomposition.

    • Adopt Catalysis: If flow is unavailable, use Pd-catalysis to lower the activation barrier, allowing reaction at ~100 °C.

Issue 2: "I am recovering starting material (O-thiocarbamate) even after 24h at reflux."

Diagnosis: Kinetic Stagnation (Electronic Mismatch).

  • Root Cause: The NKR mechanism involves an intramolecular nucleophilic aromatic substitution (

    
    ).[1] Electron-Donating Groups (EDGs) on the aryl ring increase electron density, repelling the nucleophilic attack of the sulfur atom.
    
  • Corrective Action:

    • For Electron-Rich Substrates: Thermal methods fail here. Switch to Photoredox Catalysis or Electrochemical methods. These induce a radical-cation mechanism that inverts the electronic demand, making electron-rich substrates react faster.

    • For Steric Crowding: Verify ortho-substitution. Surprisingly, bulky ortho-groups often accelerate the reaction by restricting rotation (lowering entropic cost), provided they don't physically block the ipso-carbon.

Issue 3: "I detect isocyanates and phenols in my LCMS."

Diagnosis: Elimination Pathway.

  • Root Cause: Use of mono-alkylated thiocarbamates (e.g., -NHMe). At high temperatures, these undergo an elimination reaction (E1cB-like) to yield isocyanates and phenols.

  • Corrective Action:

    • Mandatory Protocol: Always use N,N-dialkyl thiocarbamoyl chlorides (e.g., N,N-dimethyl or N,N-diethyl) to block the elimination pathway. The nitrogen must be fully substituted.

Issue 4: "The product hydrolyzes to the thiol during the reaction."

Diagnosis: In-situ Hydrolysis.

  • Root Cause: Presence of trace water at high temperatures, often introduced by hygroscopic solvents like DMA or NMP.

  • Corrective Action:

    • Solvent Switch: Use hydrophobic high-boiling solvents like Diphenyl ether or Sulfolane .

    • Drying: Pre-dry solvents over molecular sieves (3Å).

Mechanistic Visualization

Understanding the transition state is critical for troubleshooting. The diagram below illustrates the concerted thermal pathway versus the elimination failure mode.

NKR_Mechanism cluster_conditions Critical Control Points Start O-Aryl Thiocarbamate (Substrate) TS 4-Membered Cyclic Transition State (High Energy) Start->TS Heat (250°C) or Pd-Cat Byproduct Isocyanate + Phenol Start->Byproduct If N-H present (Elimination) Product S-Aryl Thiocarbamate (Product) TS->Product Rearrangement (Irreversible)

Figure 1: Mechanistic pathway of the Newman-Kwart Rearrangement showing the desired concerted transition state and the elimination side-reaction risk.

Experimental Protocols

Choose the protocol that matches your substrate's electronic profile and available equipment.

Protocol A: Pd-Catalyzed NKR (Mild Conditions)

Best for: Thermally sensitive substrates, moderate electron density.

  • Reagents:

    • Substrate: O-Aryl thiocarbamate (1.0 equiv).

    • Catalyst:

      
       (5 mol%) + dppf (5-10 mol%) OR 
      
      
      
      .
    • Solvent: Toluene or Dioxane (anhydrous).

  • Procedure:

    • Charge an oven-dried Schlenk tube with substrate, catalyst, and ligand under Argon.

    • Add solvent (0.2 M concentration).

    • Heat to 100 °C for 12–24 hours.

    • Validation: Monitor by TLC/LCMS. The S-thiocarbamate usually has a lower Rf than the O-thiocarbamate.

  • Why it works: Palladium stabilizes the transition state via oxidative addition, bypassing the high thermal barrier of the concerted mechanism [1, 6].

Protocol B: Continuous Flow Thermal NKR

Best for: Scale-up, stubborn substrates, preventing charring.

  • Setup:

    • System: Vapourtec R-Series or equivalent coil reactor.

    • Solvent: Toluene or Xylene (can be superheated above b.p.).

  • Procedure:

    • Prepare a 0.1–0.5 M solution of substrate.

    • System Pressure: Set Back Pressure Regulator (BPR) to 250 psi (17 bar) to keep solvent liquid.

    • Temperature: Set reactor coil to 280–300 °C .

    • Residence Time: 5–15 minutes.

  • Why it works: Short residence times minimize the window for decomposition reactions (charring) that typically occur over hours in batch reactors [5].

Protocol C: Photoredox NKR (Room Temperature)

Best for: Electron-rich substrates (e.g., methoxy-phenols).

  • Reagents:

    • Photocatalyst: Pyrylium salts or organic dyes (e.g., Mes-Acr+).

    • Light Source: Blue LED (450 nm).

  • Procedure:

    • Dissolve substrate in DCM or MeCN.

    • Add catalyst (2-5 mol%).

    • Irradiate at ambient temperature.[4][5]

  • Why it works: Generates a radical cation intermediate. Electron-rich rings stabilize this intermediate, accelerating the reaction (inverted reactivity compared to thermal) [4].

Data & Decision Matrix

Table 1: Protocol Selection Based on Substrate Electronics

Substrate TypeElectronic NatureRecommended ProtocolApprox. TempTypical Yield
Nitro-phenol Electron DeficientThermal (Batch/Microwave)180–200 °C85-95%
Phenyl NeutralThermal (Flow) or Pd-Cat100–250 °C80-90%
Methoxy-phenol Electron RichPhotoredox or Electrochemical25 °C>90%
Naphthyl Sterically BulkyPd-Catalyzed80–100 °C75-85%

Decision Tree for Optimization:

Decision_Tree Start Start: Select Substrate Check_E Check Electronics Start->Check_E E_Rich Electron Rich (e.g., -OMe, -NHAc) Check_E->E_Rich Donating Groups E_Poor Electron Poor (e.g., -NO2, -CF3) Check_E->E_Poor Withdrawing Groups Method_Photo USE PHOTOREDOX (Ambient Temp) E_Rich->Method_Photo Check_Fragile Is Substrate Thermally Fragile? E_Poor->Check_Fragile Method_Thermal USE THERMAL/FLOW (High Temp) Check_Fragile->Method_Thermal No Method_Pd USE Pd-CATALYSIS (~100°C) Check_Fragile->Method_Pd Yes

Figure 2: Decision matrix for selecting the optimal NKR protocol based on substrate properties.

References
  • Harvey, J. N., et al. (2009).[4][8][9][10] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition. Link

  • Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008).[1][4][10] Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates. Synthesis. Link

  • Moseley, J. D., & Lenden, P. (2007).[1][4] The Newman–Kwart rearrangement re-evaluated by microwave synthesis. Tetrahedron. Link

  • Perkowski, A. J., Cruz, C. L., & Nicewicz, D. A. (2015). An Organic Photoredox-Catalyzed Newman–Kwart Rearrangement. Journal of the American Chemical Society. Link

  • Moseley, J. D. (2009).[4][8][9] The Newman-Kwart Rearrangement Revisited: Continuous Process under Supercritical Conditions. Organic Process Research & Development. Link

  • Burns, M., et al. (2010).[4] Palladium-Catalyzed Newman-Kwart Rearrangement of Thiocarbamates. Journal of Organic Chemistry. Link

Sources

Technical Support Center: O-Ethyl Thiocarbamate Purity Analytics

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Purity Analysis & Troubleshooting for O-Ethyl Thiocarbamate (ETC) Ticket ID: ETC-ANALYTICS-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Substance Profile

Warning: Do not confuse O-Ethyl thiocarbamate (ETC) with Ethyl carbamate (Urethane). While structurally related, ETC contains a thione (C=S) group, imparting distinct chemical reactivity and spectral properties.

  • IUPAC Name: O-Ethyl thiocarbamate

  • Structure:

    
    
    
  • Key Analytical Challenge: Thermal instability. The thione-thiol tautomerism and potential for Newman-Kwart rearrangement at high temperatures make Gas Chromatography (GC) risky. High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) are the preferred validation methods.

Analytical Decision Matrix

Before selecting a protocol, determine your data requirements using the workflow below.

AnalyticalWorkflow Start Start: Purity Analysis Needs Goal Define Goal Start->Goal AbsPurity Method A: qNMR Goal->AbsPurity Absolute Purity (No Reference Std) Routine Method B: RP-HPLC (UV) Goal->Routine Routine QC / Impurity Profiling Volatile Method C: HS-GC Goal->Volatile Residual Solvents Validation Cross-Verification (IR/Mass Spec) AbsPurity->Validation Validate Structure Routine->Validation

Figure 1: Analytical workflow selection based on specific laboratory requirements.

Module A: High-Performance Liquid Chromatography (HPLC)

Context: HPLC is the "Gold Standard" for ETC analysis because it avoids thermal degradation. The C=S bond provides a strong chromophore for UV detection.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Strong retention of the hydrophobic ethyl group.
Mobile Phase A: Water (0.1% H₃PO₄) B: AcetonitrileAcidic pH suppresses ionization of the amide nitrogen, sharpening peaks.
Gradient 10% B to 90% B over 20 minElutes polar byproducts (xanthates) early and ETC mid-run.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 242 nm (primary)The

transition of the C=S bond is strong here.
Temperature 25°C - 30°CAmbient or slightly controlled to prevent retention time drift.
Troubleshooting Guide (FAQ)

Q: Why does my ETC peak appear as a "split" or "shouldered" peak?

  • Diagnosis: This is often due to rotational isomerism (restricted rotation around the C-N bond) or thione-thiol tautomerism .

  • Fix:

    • Temperature: Increase column temperature to 40°C to speed up the interconversion rate, merging the split peaks into a single sharp peak.

    • pH: Ensure the mobile phase is acidic (pH ~3.0). Neutral pH allows the tautomeric equilibrium to shift, causing peak broadening.

Q: I see a large ghost peak at the solvent front. What is it?

  • Diagnosis: If synthesized via the Xanthate route, this is likely unreacted xanthate or carbon disulfide (CS₂) byproducts.

  • Fix: Xanthates absorb strongly at 301 nm. Run a dual-wavelength scan (242 nm and 301 nm). If the peak ratio changes significantly, it is an impurity, not ETC.

Module B: Gas Chromatography (GC) – Proceed with Caution

Context: GC is faster but risky. O-Ethyl thiocarbamate can undergo thermal rearrangement to S-ethyl thiocarbamate or decompose to isothiocyanates at high inlet temperatures.

Critical Parameters for Survival
  • Inlet Mode: Cool On-Column (COC) or Splitless with low initial temp.

  • Injector Temp: MAX 180°C . Above 200°C, degradation is mathematically guaranteed.

  • Column: DB-Wax or equivalent polar phase (reduces tailing of the amide).

Troubleshooting Guide (FAQ)

Q: My purity results are inconsistent (dropping) with every injection.

  • Diagnosis: Thermal Degradation . The dirty liner is catalyzing the decomposition of ETC into ethanol and isothiocyanic acid.

  • Fix:

    • Replace the liner with a deactivated, wool-free liner.

    • Lower the inlet temperature by 20°C.

    • Switch to HPLC. If degradation persists, GC is not suitable for your specific matrix.

Q: I see a peak eluting immediately after my main peak.

  • Diagnosis: This is likely the S-Ethyl isomer (thermal rearrangement product).

  • Verification: Check the Mass Spec (GC-MS).

    • O-Ethyl (Target): Fragments often show loss of -SH or -OH.

    • S-Ethyl (Artifact): Distinct fragmentation pattern (often loss of -SEt).

Module C: Quantitative NMR (qNMR)

Context: When no certified reference standard exists, qNMR provides absolute purity determination.

Protocol: Internal Standard (IS) Selection

For O-Ethyl thiocarbamate, the spectrum is relatively simple. You need an IS that does not overlap with the ethyl quartet (~4.4 ppm) or the broad NH singlet (~9.0 - 9.5 ppm).

ComponentChemical Shift (

)
MultiplicityNotes
ETC (Analyte) ~1.3 ppmTriplet (3H)Methyl group
ETC (Analyte) ~4.4 ppmQuartet (2H)O-CH₂ group (Quantify here)
ETC (Analyte) ~9.5 ppmBroad SingletNH (Do not integrate for quant)
Maleic Acid (IS) 6.05 ppmSingletRecommended. Clean region.
Dimethyl Sulfone (IS) 3.00 ppmSingletAlternative. Check for solvent overlap.
Calculation Logic


  • 
    : Integral area[1]
    
  • 
    : Number of protons (2 for ETC O-CH₂, 2 for Maleic Acid)
    
  • 
    : Molar mass[1]
    
  • 
    : Mass weighed
    
  • 
    : Purity (decimal)[2][3]
    

Q: My NH peak is missing or extremely broad.

  • Diagnosis: Proton exchange with the solvent (if using

    
     or wet 
    
    
    
    ).
  • Fix: Use anhydrous

    
     or 
    
    
    
    . However, rely on the O-CH₂ quartet at 4.4 ppm for quantification, as the NH proton is unreliable due to exchange and quadrupole broadening from the Nitrogen.

Synthesis Troubleshooting: Impurity Profiling

Identify the root cause of low purity based on your synthetic route.

ImpurityLogic Route Synthetic Route Xanthate Xanthate + Amine Route->Xanthate NCS Ethanol + Isothiocyanate Route->NCS Impurity1 Impurity: Dixanthogen (Oxidation) Xanthate->Impurity1 Impurity2 Impurity: Mercaptans (Rotten egg smell) Xanthate->Impurity2 Impurity3 Impurity: Urea deriv. (Hydrolysis) NCS->Impurity3

Figure 2: Mapping impurities to synthetic origins.

  • Dixanthogen: Appears in HPLC as a very hydrophobic peak (late eluting). Result of oxidizing conditions during synthesis.

  • Mercaptans: Result of base-catalyzed hydrolysis. Detectable by smell and GC (very volatile).

References

  • Royal Society of Chemistry. (2002). The mechanism of thermal eliminations: Rate data for pyrolysis of S-aryl O-ethyl thiocarbonates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Technical Support Center: O-Ethyl Thiocarbamate Handling & Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High (Hazardous Organic Sulfur Compound) Applicable CAS: 625-57-0 (O-Ethyl thiocarbamate), 141-98-0 (O-Isopropyl ethylthiocarbamate/Z-200 family) Audience: Chemical Safety Officers, Process Chemists, Lab Managers

Module 1: Hazard Identification & Triage

Q: I have a bottle labeled "Ethyl Thiocarbamate." How do I confirm if it requires sulfur-specific disposal?

A: You must distinguish between Ethyl Carbamate (Urethane) and O-Ethyl Thiocarbamate.

  • Ethyl Carbamate (CAS 51-79-6): A carbonyl compound (C=O). Regulated as a carcinogen (RCRA U238).

  • O-Ethyl Thiocarbamate (CAS 625-57-0): A thiono compound (C=S). This contains sulfur.[1][2][3]

  • Test: Check the label for "Thiono" or "Thio." If the structure contains a C=S double bond, it poses unique hazards: release of sulfur oxides (SOx) upon incineration and potential generation of toxic sulfides if acidified.

Q: The waste smells like rotting cabbage or garlic. Is the fume hood sufficient?

A: The odor threshold for thiocarbamates is extremely low (ppb range), often detectable below toxic levels. However, reliance on odor is dangerous due to olfactory fatigue.

  • Action: All handling must occur in a certified chemical fume hood.

  • Waste Storage: Do not store waste in open beakers. Use HDPE drums with vapor-sealing bung caps. If the odor persists, overpack the drum with activated carbon or vermiculite.

Module 2: Chemical Compatibility & Segregation

Q: Can I mix this waste with my general organic solvent stream?

A: NO. Segregation is critical for three reasons:

  • SOx Emissions: Standard solvent incinerators may not be equipped with the wet scrubbers required to handle the sulfur dioxide generated by burning thiocarbamates.

  • Acid Incompatibility: Mixing with acidic waste streams (e.g., waste from acid digestions) can catalyze hydrolysis, releasing toxic gases (COS or H₂S).

  • Metal Chelation: Thiocarbamates are strong ligands (used in mining flotation).[4] They can strip metals from steel drums or other waste mixtures, creating soluble metal-organic complexes that complicate downstream treatment.

Compatibility Matrix
Reagent ClassCompatibilityHazard / Outcome
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE Hydrolysis releases toxic Carbonyl Sulfide (COS) or H₂S.
Strong Oxidizers (H₂O₂, HNO₃)CONDITIONAL Exothermic reaction. Controlled oxidation is a treatment method; uncontrolled mixing is a fire hazard.
Heavy Metals (Cu, Fe, Pb)REACTIVE Forms stable, insoluble complexes. May precipitate sludge in waste lines.
Bleach (NaOCl)CAUTION Oxidizes the C=S bond but may generate carcinogenic carbamates as byproducts.

Module 3: Pre-Treatment & Neutralization Protocols

Q: How do I quench a reaction mixture containing excess O-Ethyl thiocarbamate?

A: The most effective method for mineralization (breaking down to CO₂, H₂O, and Sulfate) is Fenton Oxidation . Simple bleach oxidation is not recommended as a final step because it often converts the thionocarbamate (C=S) into a carbamate (C=O), which may be a more stable carcinogen (e.g., Ethyl Carbamate).

Protocol: Fenton Oxidation (Iron-Catalyzed Peroxide)

Use this for aqueous waste streams or dilute organic washes.

Reagents:

  • Ferrous Sulfate (FeSO₄·7H₂O)

  • Hydrogen Peroxide (30% H₂O₂)

  • Sulfuric Acid (to adjust pH)

Step-by-Step:

  • pH Adjustment: Adjust the waste solution pH to 3.0 – 4.0 using dilute H₂SO₄. Crucial: Fenton chemistry fails at neutral/high pH due to iron precipitation.

  • Catalyst Addition: Add FeSO₄ to achieve a concentration of ~150 mg/L (approx 0.5 mM).

  • Oxidizer Addition (Slowly): Add H₂O₂ dropwise while stirring. Maintain temperature <40°C (ice bath recommended).

    • Ratio: Target a stoichiometric excess of H₂O₂ (typically 4:1 molar ratio relative to the thiocarbamate).

  • Reaction Time: Stir for 2–4 hours. The solution should turn from clear/pale to yellow/brown (iron sludge).

  • Neutralization: Slowly raise pH to 7–8 using NaOH to precipitate iron sludge.

  • Filtration: Filter the solids. The filtrate (liquid) should be tested for residual organics before disposal as chemical waste.

WARNING: This reaction is exothermic. Do not scale up without calculating heat generation.

Visual Workflow: Waste Stream Logic

ThiocarbamateDisposal Start Waste Identification: O-Ethyl Thiocarbamate CheckState Physical State? Start->CheckState Solid Solid / Pure Liquid CheckState->Solid High Conc. Aqueous Aqueous / Dilute CheckState->Aqueous <5% Conc. Segregate Segregate into Sulfur-Specific Drum Solid->Segregate Treatment Pre-Treatment Check: Is volume reduction required? Aqueous->Treatment Label Label: 'Contains Sulfur' (Requires Scrubber Incineration) Segregate->Label Disposal Final Disposal: High-Temp Incineration Label->Disposal Fenton Fenton Oxidation (pH 3.0, Fe2+, H2O2) Treatment->Fenton Preferred Bleach Hypochlorite Oxidation (WARNING: Generates Carbamates) Treatment->Bleach Emergency Odor Control Only Fenton->Disposal Dispose as Chemical Waste (Do NOT Drain Pour) Bleach->Disposal Dispose as Carbamate Waste

Figure 1: Decision logic for segregation and treatment of thiocarbamate waste. Note that chemical treatment is a stabilization step, not a replacement for professional disposal.

Module 4: Regulatory & Final Disposal

Q: What RCRA code applies?

A: O-Ethyl thiocarbamate is not explicitly P-listed or U-listed by name in 40 CFR 261.33. However, it typically triggers the following characteristic codes:

  • D001 (Ignitable): If the flash point is <60°C (Common for the ethyl ester, FP ~36°C).

  • D003 (Reactive): If it generates toxic gases (sulfides) when exposed to pH 2-12.5.

  • K-Codes: If the waste is from specific pesticide manufacturing processes (e.g., K161).

Q: What do I tell the waste hauler?

A: You must declare the Sulfur Content .

  • Why: Incinerators have strict sulfur limits to comply with SO₂ emission permits. Undeclared sulfur can result in fines or rejection of the waste shipment.

  • Profile Description: "Flammable Liquid, Toxic, Organic Sulfur Compound (Thiocarbamate). Sulfur content approx X%."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3032339, O-Ethyl thiocarbamate. Retrieved from [Link]

  • Wu, B., et al. (2018).[5] Degradation of isopropyl ethylthionocarbamate from aqueous solution by Fenton oxidation: RSM optimization, mechanisms, and kinetics. Desalination and Water Treatment.[6] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes (D, F, K, P, U Lists). Retrieved from [Link]

  • Deng, S., et al. (2019). Efficient natural pyrrhotite activating persulfate for the degradation of O-isopropyl-N-ethyl thionocarbamate. Chemosphere. Retrieved from [Link]

  • Princeton University EHS. (2024). Chemical Incompatibility Chart. Retrieved from [Link]

Sources

Technical Support Center: O-Ethyl Thiocarbamate Selectivity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Selectivity in Copper/Pyrite Flotation Systems

Status: Active | Tier: Level 3 (Advanced Application Support)

Welcome to the Reagent Application Center

From: Dr. Aris Thorne, Senior Application Scientist To: Metallurgy & Process Development Teams

You are likely here because you are facing the "Selectivity Paradox." You have switched to an O-Ethyl Thiocarbamate (O-ETC) collector—likely to replace or supplement Xanthates—expecting a drop in Pyrite recovery, but your Copper concentrate grade isn't hitting the target.

O-Ethyl Thiocarbamates (functionally similar to the industry-standard Z-200 series) are chemisorption collectors . Unlike Xanthates, which rely heavily on bulk precipitation and oxidation to dixanthogen (often indiscriminately coating Pyrite), O-ETCs form specific coordination complexes with surface Copper ions.

If your selectivity is failing, it is rarely the reagent’s fault; it is usually a misalignment of pH , Pulp Potential (Eh) , or Dosage Kinetics .

Module 1: The Mechanism of Selectivity

Q: Why does O-Ethyl Thiocarbamate float Pyrite when it's supposed to be selective?

A: O-ETC is naturally selective against Pyrite (


) because it requires a specific orbital match to form a covalent bond, which it finds readily with Copper (

) but struggles to establish with Iron (

) under standard conditions.

However, selectivity breaks down under three specific conditions:

  • Copper Activation: If your pulp contains dissolved

    
     ions (common in recycled water or oxidized ores), these ions adsorb onto the Pyrite surface. The O-ETC then bonds to this "false" Copper surface, floating the Pyrite as if it were Chalcopyrite.
    
  • Acidic pH: Below pH 6.0, the stability of the Iron-Hydroxide passivation layer on Pyrite weakens, allowing O-ETC to physically adsorb or interact with fresh Fe sites.

  • Overdosing (The "Smearing" Effect): O-ETCs are oily surfactants. Excess reagent forms multi-layers (physisorption) that mask the mineral's natural surface chemistry, making everything hydrophobic.

Module 2: Troubleshooting Guide (Q&A)

Scenario A: High Copper Recovery, Low Concentrate Grade (High Pyrite)

Q: I am seeing massive Pyrite recovery in the rougher bank. Should I cut the dosage? A: Before cutting dosage, check your pH profile . O-ETCs function best in a "Modulated pH" environment.

  • The Fix: Raise the pH to 10.5 - 11.0 using Lime (

    
    ).
    
  • The Logic: Lime introduces Calcium ions (

    
    ) and Hydroxyl ions (
    
    
    
    ). These form a hydrophilic
    
    
    /
    
    
    layer on the Pyrite surface. O-ETC cannot penetrate this hydrophilic barrier to bond with the Iron, but it can still punch through to bond with Copper.

Q: My water analysis shows high dissolved Copper (


 ppm). Is this activating the Pyrite? 
A:  Yes. This is "Inadvertent Activation."
  • The Fix: You cannot rely on O-ETC selectivity alone here. You must intercept the

    
     ions.
    
  • Protocol: Add a small dosage of Sodium Sulfide (

    
    )  or Sodium Metabisulfite (MBS)  in the conditioning tank before the collector. This precipitates dissolved Copper or strips it from the Pyrite surface.
    
Scenario B: Good Grade, Poor Recovery (Slow Kinetics)

Q: The Pyrite is depressed, but I’m losing coarse Chalcopyrite to tails. Is the O-ETC too weak? A: O-ETCs are "slow" collectors compared to Xanthates (PAX/SEX). They require longer induction times to form the necessary chemical bonds.

  • The Fix: Do not replace the O-ETC. Instead, use a Composite Collector Strategy .

  • Protocol:

    • Rougher Feed: Maintain O-ETC as 70% of your dosage (to set the selectivity baseline).

    • Scavenger Feed: Spike with a "Kicker" of Potassium Amyl Xanthate (PAX) (30% of dosage). The PAX will grab the slow-floating coarse composites and middlings that the O-ETC missed.

Module 3: Experimental Validation Protocols

Do not guess. Validate the selectivity window with this standard "Selectivity Curve" test.

Protocol: The pH-Dosage Matrix

Objective: Define the operational window where Cu recovery > 85% and Fe recovery < 10%.

Reagents:

  • Collector: O-Ethyl Thiocarbamate (1% solution).

  • Frother: MIBC (Standard).[1]

  • Modifier: Lime (10% slurry).

Workflow:

  • Grind: 1kg Ore sample to

    
    .
    
  • Desliming: If high clay content, deslime to prevent reagent consumption.

  • Conditioning (Variable 1 - pH):

    • Run 4 floats at pH: 8.0, 9.5, 10.5, 11.5 .

    • Keep Dosage constant (e.g., 30 g/t).

  • Conditioning (Variable 2 - Dosage):

    • Select best pH from above.

    • Run 3 floats at Dosage: 15 g/t, 30 g/t, 60 g/t .

  • Collection: Collect concentrates at 1, 3, and 7 minutes to analyze kinetics.

Data Analysis Table:

ParameterLow SettingOptimal WindowHigh SettingRisk at High Setting
pH < 8.09.5 - 11.0 > 12.0Depression of Copper
Dosage 10 g/t20 - 40 g/t > 60 g/tLoss of Selectivity (Pyrite Float)
Conditioning 1 min3 - 5 mins > 10 minsMechanical degradation

Module 4: Visualizing the Mechanism

Diagram 1: The Selectivity Mechanism

This diagram illustrates how pH modifiers create a barrier on Pyrite that O-ETC respects, while simultaneously bonding to Copper.

AdsorptionMechanism cluster_Minerals Mineral Surfaces Reagent O-Ethyl Thiocarbamate (O-ETC) Chalcopyrite Chalcopyrite (CuFeS2) Active Site: Cu+ Reagent->Chalcopyrite Covalent Bonding (S-Cu Interaction) Pyrite Pyrite (FeS2) Active Site: Fe++ Reagent->Pyrite Weak Physisorption Lime Lime (pH Modifier) OH- / Ca++ Lime->Chalcopyrite Minimal Interaction at pH < 11.5 Lime->Pyrite Forms Fe(OH)3 / CaSO4 Passivation Layer Result_Cu Hydrophobic Surface (FLOAT) Chalcopyrite->Result_Cu Result_Fe Hydrophilic Surface (DEPRESS) Pyrite->Result_Fe

Caption: Differential adsorption pathways showing O-ETC's specific bonding to Copper versus Lime-induced passivation of Pyrite.

Diagram 2: Troubleshooting Logic Flow

Use this decision tree to diagnose plant performance issues.

TroubleshootingTree Start Problem: Poor Flotation Performance Check1 Is Concentrate Grade Low? (High Pyrite) Start->Check1 Check2 Is Copper Recovery Low? Start->Check2 Action_pH Check pH. Is it < 10? Check1->Action_pH Yes Action_Dosage Check Dosage. Is it < 15g/t? Check2->Action_Dosage Yes Fix_Lime Increase Lime. Target pH 10.5 Action_pH->Fix_Lime Yes Action_Act Check Soluble Cu. Is it > 10ppm? Action_pH->Action_Act No (pH is fine) Fix_Na2S Add Na2S or MBS to precipitate Cu Action_Act->Fix_Na2S Yes Fix_Dose Increase Dosage (Stepwise +5g/t) Action_Dosage->Fix_Dose Yes Action_Kinetic Are tails coarse? Action_Dosage->Action_Kinetic No Fix_Blend Add Xanthate (PAX) as Scavenger Kicker Action_Kinetic->Fix_Blend Yes

Caption: Diagnostic workflow for balancing Grade (Selectivity) vs. Recovery (Collection Power).

References

  • Fairthorne, G., et al. (1997). The effect of pH on the flotation of chalcopyrite and pyrite with thionocarbamates. Minerals Engineering.

  • Nagaraj, D.R. (1988). The Chemistry and Application of Chelating or Complexing Agents in Mineral Separations. Reagents in Mineral Technology.

  • Buckley, A.N., & Woods, R. (1995). Adsorption of ethyl xanthate on recently ground sulfide minerals. Colloids and Surfaces A.

  • Liu, G., et al. (2022). Adsorption mechanisms and effects of thiocarbamate collectors in the separation of chalcopyrite from pyrite minerals. Minerals Engineering.

Sources

Technical Support Center: Navigating the Volatility of Thiocarbamate Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the volatility of thiocarbamate herbicides. This guide is designed for researchers, scientists, and professionals in drug development and agriculture who work with this important class of compounds. Here, you will find in-depth scientific explanations, practical troubleshooting advice, and answers to frequently asked questions to help you mitigate volatility-related issues in your experiments and applications.

A Deeper Dive into Thiocarbamate Volatility

Thiocarbamate herbicides are valued for their efficacy in weed control; however, their inherent volatility presents a significant challenge, leading to loss of active ingredient from the target area and potential off-target effects.[1][2] Understanding the mechanisms and influencing factors of volatilization is the first step toward effective management.

Volatility is the tendency of a substance to vaporize.[2] For thiocarbamate herbicides, this process is governed by their physicochemical properties, particularly their vapor pressure, and is significantly influenced by environmental conditions.[3] The primary factors include soil characteristics (moisture, organic matter content, pH, and texture), temperature, and application method.[1][4][5]

Loss of thiocarbamate herbicides from soil is a major concern, with volatilization being a key mechanism.[1] For instance, the loss of EPTC is more pronounced from moist soils compared to dry soils.[1][6] This is because water molecules can displace the herbicide from soil binding sites, making it more available to enter the vapor phase. Higher temperatures also increase the rate of volatilization.[1][6]

The chemical structure of thiocarbamates, specifically the S-alkyl and N,N-dialkyl substituted ester of carbamic acid, contributes to their volatility.[1] These compounds are generally liquids or solids with low melting points and are less polar than methylcarbamates, making them miscible with most organic solvents.[1]

To visualize the key factors influencing thiocarbamate volatility, consider the following diagram:

ThiocarbamateVolatility cluster_factors Influencing Factors Soil Moisture Soil Moisture Volatilization Volatilization Soil Moisture->Volatilization Increases Temperature Temperature Temperature->Volatilization Increases Organic Matter Organic Matter Organic Matter->Volatilization Decreases (Adsorption) Soil pH Soil pH Soil pH->Volatilization Can Influence Application Method Application Method Application Method->Volatilization Incorporation Reduces Thiocarbamate Herbicide Thiocarbamate Herbicide Thiocarbamate Herbicide->Volatilization Vapor Pressure

Caption: Factors influencing thiocarbamate herbicide volatility.

Troubleshooting Guide: Addressing Common Volatility Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your work with thiocarbamate herbicides.

Q1: I'm observing inconsistent herbicidal efficacy in my field trials. Could volatility be the cause?

A1: Yes, inconsistent efficacy is a classic symptom of significant herbicide loss due to volatilization. If a substantial amount of the applied thiocarbamate vaporizes, the concentration in the soil can drop below the effective level for weed control.

Troubleshooting Steps:

  • Assess Environmental Conditions at Application:

    • Soil Moisture: Was the soil moist at the time of application? Application to moist soil can increase volatility.[1][6]

    • Temperature: Were the ambient and soil temperatures high? Higher temperatures accelerate vaporization.[1][6]

  • Review Your Application Technique:

    • Incorporation: Was the herbicide incorporated into the soil immediately after application? Surface application without incorporation leads to rapid loss. Incorporation to a depth of 5-7.5 cm can significantly prevent the loss of EPTC from the soil.[1]

  • Consider Soil Composition:

    • Organic Matter and Clay Content: Soils with low organic matter and clay content have fewer binding sites for the herbicide, which can lead to higher volatilization.[5][7]

Experimental Protocol for Mitigation:

  • Immediate Soil Incorporation: If not already practiced, incorporate the herbicide into the top 5-8 cm of soil immediately following application using appropriate tillage equipment. This physically traps the herbicide, reducing its escape into the atmosphere.[1]

  • Application Timing: Apply the herbicide during cooler parts of the day and when the soil is not excessively wet.

  • Formulation and Adjuvants: Consider using formulations with lower volatility or adding a volatility-reducing adjuvant to your tank mix.[8][9][10]

Q2: My analytical measurements show lower than expected concentrations of the thiocarbamate in soil samples. What could be happening?

A2: Lower than expected concentrations in soil are often due to a combination of degradation and physical loss, with volatilization being a primary route of physical loss for thiocarbamates.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low soil concentrations.

Explanation of Workflow:

  • Start with the problem: You've detected low soil concentrations of your thiocarbamate herbicide.

  • Assess Volatilization Factors: First, evaluate the conditions under which the herbicide was applied. High temperature, high soil moisture, and surface application all point towards significant loss through volatilization.[1][6]

  • Investigate Degradation: If volatilization conditions were not ideal, consider other loss pathways. Thiocarbamates can be degraded by soil microorganisms.[1] Photodecomposition can also occur, especially with surface applications.[1]

  • Implement Mitigation Strategies: Based on your assessment, implement strategies to reduce loss. This could include immediate soil incorporation, using volatility-reducing adjuvants, or adjusting the timing of your application to cooler, drier conditions.[1][8][9]

  • Re-evaluate: After implementing these changes, re-sample and analyze the soil to determine if the concentration of the thiocarbamate has increased.

Q3: I'm concerned about off-target damage to sensitive crops nearby. How can I minimize this risk?

A3: Off-target damage from volatile herbicides is a serious concern.[2][11] The primary way to mitigate this is to reduce the amount of herbicide that becomes airborne.

Mitigation Strategies:

  • Use Low-Volatility Formulations: If available, opt for formulations specifically designed to have lower vapor pressures.

  • Employ Drift and Volatility Reduction Adjuvants: These adjuvants can increase droplet size to reduce drift and include agents that lower the vapor pressure of the herbicide in the tank mix.[8][9][12]

  • Nozzle Selection and Sprayer Settings: Use nozzles that produce coarser droplets and operate your sprayer at lower pressures to minimize the creation of fine, drift-prone droplets.[11]

  • Monitor Weather Conditions: Do not spray when wind speeds are high or when there is a temperature inversion, as this can lead to the long-distance transport of volatilized herbicide.[11][13]

  • Buffer Zones: Maintain a safe distance from sensitive crops as a buffer zone.

Physicochemical Properties of Common Thiocarbamate Herbicides

The following table summarizes key physicochemical properties of several thiocarbamate herbicides that are relevant to their volatility. A lower vapor pressure and a lower Henry's Law Constant generally indicate lower volatility.

HerbicideVapor Pressure (mPa @ 25°C)Water Solubility (mg/L @ 25°C)Henry's Law Constant (Pa m³/mol)Relative Volatility
EPTC 45003700.43High
Pebulate 8000601.3Very High
Vernolate 1386900.38High
Cycloate 200750.07Moderate
Molinate 7468000.02Moderate
Butylate 1770451.1High
Thiobencarb 2.93280.027Low

Data compiled from various sources, including PubChem and scientific literature.[1][14]

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of thiocarbamate loss from soil? A: Volatilization is a major mechanism for the loss of thiocarbamate herbicides from soil, especially when applied to the surface of moist, warm soils.[1] Microbial degradation is also a significant pathway for their disappearance when incorporated into the soil.[1]

Q: How does soil organic matter affect thiocarbamate volatility? A: Higher soil organic matter content generally reduces the volatility of thiocarbamate herbicides.[7] This is because the organic matter provides more sites for the herbicide to adsorb to, making it less available to vaporize.[15]

Q: Can I analyze for thiocarbamate volatility in my lab? A: Yes, there are analytical methods to measure thiocarbamate volatility. A common approach involves using a closed system where air is passed over a treated soil sample, and the volatilized herbicide is trapped in a solvent or on a sorbent material for subsequent analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[16][17][18]

Q: Are there any regulatory guidelines concerning herbicide volatility? A: Yes, regulatory agencies like the U.S. Environmental Protection Agency (EPA) assess the potential for pesticide volatilization as part of their human health and environmental risk assessments.[3][19] Some jurisdictions may have specific regulations regarding the use of highly volatile herbicides, especially near sensitive crops.[13]

Q: What are volatility reduction agents (VRAs) and how do they work? A: Volatility reduction agents are adjuvants added to a herbicide spray solution to decrease the tendency of the herbicide to vaporize.[20] They can work through various mechanisms, such as forming a less volatile salt with the herbicide or creating a film on the spray droplets that slows evaporation.[10]

References

  • INCHEM. (1988). Thiocarbamate pesticides: a general introduction (EHC 76, 1988). Retrieved from [Link]

  • Koren, E., Foy, C. L., & Ashton, F. M. (2017). Adsorption, Volatility, and Migration of Thiocarbamate Herbicides in Soil. Weed Science, 17(2), 148-153. Retrieved from [Link]

  • Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]

  • CHS Agronomy. (n.d.). Adjuvants that work overtime for herbicide efficacy. Retrieved from [Link]

  • Koren, E., Foy, C. L., & Ashton, F. M. (1969). Adsorption, Volatility, and Migration of Thiocarbamate Herbicides in Soil. Weed Science, 17(2), 148-153. Retrieved from [Link]

  • de Ruiter, H., & Uffing, A. J. M. (2003). Influence of adjuvants and formulations on the emission of pesticides to the atmosphere. Wageningen University & Research. Retrieved from [Link]

  • Apparent Ag. (n.d.). Adjuvants for Enhancing Herbicide Performance. Retrieved from [Link]

  • Gray, R. A. (1971). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. California Weed Conference Proceedings. Retrieved from [Link]

  • Texas Department of Agriculture. (n.d.). Regulated Herbicides. Retrieved from [Link]

  • Costa, A. G. F., et al. (2014). Potential of adjuvants to reduce drift in agricultural spraying. Planta Daninha, 32(4), 851-859. Retrieved from [Link]

  • Zhang, Y., et al. (1996). Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol. Analytical Biochemistry, 239(2), 100-107. Retrieved from [Link]

  • Corteva Agriscience. (n.d.). Minimize effects of volatility & spray drift when applying herbicides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Pesticide Volatilization. Retrieved from [Link]

  • Sander, R. (2015). Compilation of Henry's law constants for inorganic and organic species of potential importance in environmental chemistry. NIST Standard Reference Data. Retrieved from [Link]

  • Regulations.gov. (n.d.). Herbicide Strategy to Reduce Exposure of Federally Listed Endangered and Threatened Species and Designated Critical Habitats. Retrieved from [Link]

  • Whitwell, T. (n.d.). Drift and Volatility of Broadleaf Herbicides. Clemson University. Retrieved from [Link]

  • Simmons, B. (n.d.). SOIL PROPERTIES AND HERBICIDE BEHAVIOR. University of Illinois. Retrieved from [Link]

  • Scrano, L., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 10(11), 693. Retrieved from [Link]

  • FeedNavigator. (2026). Bayer readies Stryax herbicide launch, following EPA dicamba registration. Retrieved from [Link]

  • Sander, R. (2023). Henry's Law Constants. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding Thiocarbamates: Herbicides With a Complex Legacy. Retrieved from [Link]

  • CABI Digital Library. (1993). Thiocarbamate pesticides: a general introduction. Retrieved from [Link]

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  • Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiobencarb. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). The summary of the environmental fate of herbicides, including their sources and classification. Retrieved from [Link]

  • Casida, J. E., et al. (1975). Thiocarbamate sulfoxides: potent, selective, and biodegradable herbicides. Science, 189(4208), 1011-1013. Retrieved from [Link]

  • Draper, W. M., & Crosby, D. G. (1984). Photochemistry of thiocarbamate herbicides: oxidative and free radical processes of thiobencarb and diallate. Journal of Agricultural and Food Chemistry, 32(2), 231-237. Retrieved from [Link]

  • Dědina, J., et al. (2018). Diethyldithiocarbamate enhanced chemical generation of volatile palladium species, their characterization by AAS, ICP-MS, TEM and DART-MS and proposed mechanism of action. Journal of Analytical Atomic Spectrometry, 33(5), 785-794. Retrieved from [Link]

  • Google Patents. (n.d.). US4617416A - Process for the preparation of thiocarbamates.
  • University of Nebraska-Lincoln Digital Commons. (1992). G92-1081 Factors That Affect Soil-Applied Herbicides. Retrieved from [Link]

  • MSU Technologies. (2016). Adjuvant Compositions and Related Methods for Reducing Herbicide Volatility. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Effects of herbicides application on soil physicochemical properties. Retrieved from [Link]

  • T&D World. (n.d.). 10 Ways to Minimize the Effects of Herbicide Spray Drift and Volatility. Retrieved from [Link]

  • Sander, R. (1999). Compilation of Henry's Law Constants for Inorganic and Organic Species of Potential Importance in Environmental Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Practical Synthesis of S-Alkyl Thiocarbamate Herbicides by Carbonylation of Amines with Carbon Monoxide and Sulfur. Retrieved from [Link]

  • Carbonari, C. A., et al. (2025). Effect of pesticide and other crop protection product mixtures on dicamba volatilization. Frontiers in Plant Science, 16. Retrieved from [Link]

  • Richland County Extension. (n.d.). Understanding Dicamba Volatility. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Differentiating Thiocarbamate Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the nuanced structural differences between isomers can dictate biological activity, reactivity, and physical properties. Thiocarbamates, a versatile class of organosulfur compounds, exist as two primary isomers: O-thiocarbamates and S-thiocarbamates.[1] The seemingly subtle distinction in the placement of the sulfur atom—either double-bonded to the carbonyl carbon (O-isomer, a thionoester) or single-bonded within the ester linkage (S-isomer, a thioester)—gives rise to significant differences in their electronic and vibrational characteristics. For researchers engaged in the synthesis, characterization, and application of these molecules, the ability to unequivocally distinguish between these isomers is paramount.

This guide provides an in-depth, comparative analysis of O- and S-thiocarbamate isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral differences, present comparative data, and provide detailed experimental protocols for sample preparation and analysis.

The Structural Dichotomy: O- vs. S-Thiocarbamates

The core structural difference between the two isomers dictates their distinct chemical behavior and, consequently, their spectroscopic signatures. O-thiocarbamates feature a C=S (thiono) group and an O-alkyl chain, while S-thiocarbamates possess a C=O (carbonyl) group and an S-alkyl chain.[1] This fundamental variance in bonding and electron distribution is the key to their spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it provides clear, diagnostic markers for distinguishing between thiocarbamate isomers.[2][3] The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environments, which are significantly different in the two isomeric forms.

Key Differentiating Features in NMR Spectra:
  • ¹³C NMR Chemical Shift of the Carbonyl/Thionocarbonyl Carbon: This is the most definitive NMR indicator. The carbon of a C=O group in an S-thiocarbamate is significantly deshielded and typically resonates in the range of 160-180 ppm . In contrast, the carbon of a C=S group in an O-thiocarbamate is even more deshielded due to the lower electronegativity and greater polarizability of sulfur, appearing further downfield in the range of 180-210 ppm .

  • ¹H NMR Chemical Shift of Protons Alpha to Oxygen vs. Sulfur: The protons on the carbon adjacent to the heteroatom in the ester linkage also exhibit characteristic chemical shifts.

    • In O-thiocarbamates, the -O-CH - protons are deshielded by the electronegative oxygen atom and typically resonate between 3.5 and 4.5 ppm .

    • In S-thiocarbamates, the -S-CH - protons are adjacent to the less electronegative sulfur atom and therefore resonate further upfield, generally between 2.5 and 3.5 ppm .

Comparative ¹H and ¹³C NMR Data:
Isomer Type Functional Group Characteristic ¹³C NMR Chemical Shift (ppm) Characteristic ¹H NMR Chemical Shift (ppm)
S-ThiocarbamateR-S-C(=O)-NR'₂160 - 180 (C=O)2.5 - 3.5 (-S-CH -)
O-ThiocarbamateR-O-C(=S)-NR'₂180 - 210 (C=S)3.5 - 4.5 (-O-CH -)
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the thiocarbamate isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Identify the key diagnostic peaks for the carbonyl/thionocarbonyl carbon and the protons alpha to the heteroatom.

    • Compare the observed chemical shifts to the expected ranges to assign the isomeric structure.

Vibrational Spectroscopy (IR and Raman): Fingerprinting the Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[4] The distinct carbonyl (C=O) and thionocarbonyl (C=S) groups in the thiocarbamate isomers give rise to characteristic and easily distinguishable absorption bands.

Key Differentiating Features in Vibrational Spectra:
  • C=O vs. C=S Stretching Vibrations:

    • S-Thiocarbamates: Exhibit a strong, sharp absorption band in the IR spectrum corresponding to the C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹ .[5]

    • O-Thiocarbamates: The C=S stretching vibration is generally weaker in the IR spectrum and occurs at a lower frequency, typically in the range of 1050-1250 cm⁻¹ .[6] This band can sometimes be coupled with other vibrations, making it broader or less distinct than the C=O stretch.[7]

  • C-O and C-S Single Bond Stretching: The C-O stretching vibration in O-thiocarbamates and the C-S stretching vibration in S-thiocarbamates also provide clues, although these are often found in the more congested fingerprint region of the spectrum (below 1500 cm⁻¹).

Comparative Vibrational Spectroscopy Data:
Isomer Type Vibrational Mode Typical IR Frequency Range (cm⁻¹) Raman Activity
S-ThiocarbamateC=O Stretch1630 - 1680 (Strong, Sharp)Moderate to Strong
O-ThiocarbamateC=S Stretch1050 - 1250 (Variable Intensity)Strong
Experimental Protocol: IR and Raman Spectroscopy

Infrared (IR) Spectroscopy (ATR Method):

  • Sample Preparation: Place a small amount of the solid or liquid thiocarbamate sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the strong absorption band in the 1630-1680 cm⁻¹ region for the C=O stretch of an S-isomer or look for the characteristic C=S stretch at lower wavenumbers for an O-isomer.

Raman Spectroscopy:

  • Sample Preparation: Place the sample (solid or liquid) in a suitable container (e.g., glass vial, NMR tube).

  • Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm) to acquire the spectrum.

  • Data Analysis: The C=S bond, being more polarizable than the C=O bond, often gives a stronger signal in the Raman spectrum, making Raman a particularly useful technique for identifying O-thiocarbamates.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering another layer of structural confirmation.[8][9][10] The fragmentation patterns of the two isomers under electron ionization (EI) can be distinct due to the different bond strengths and arrangements.

Key Differentiating Features in Mass Spectra:
  • McLafferty Rearrangement: For S-thiocarbamates with an alkyl chain on the sulfur atom that has a γ-hydrogen, a characteristic McLafferty rearrangement can occur, leading to the loss of an alkene and the formation of a radical cation containing the N-C=O-S moiety.

  • Alpha-Cleavage: Cleavage of the bond alpha to the heteroatom is a common fragmentation pathway.

    • S-Thiocarbamates: Can lose the S-R group to form an [R'₂N-C=O]⁺ ion.

    • O-Thiocarbamates: Can lose the O-R group to form an [R'₂N-C=S]⁺ ion. The relative stability of these resulting cations will influence the observed peak intensities.

  • Fragmentation involving the N-Alkyl Groups: Cleavage of the N-alkyl groups is also a common fragmentation pathway for both isomers.

Logical Workflow for Isomer Differentiation:

Caption: Workflow for thiocarbamate isomer identification.

Experimental Protocol: Mass Spectrometry (EI-GC/MS)
  • Sample Preparation: Prepare a dilute solution of the thiocarbamate isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup:

    • Use a gas chromatograph coupled to a mass spectrometer (GC/MS) with an electron ionization (EI) source.

    • Inject the sample into the GC to separate it from any impurities.

    • The separated compound will then enter the MS for ionization and fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the major fragment ions and propose fragmentation pathways.

    • Look for characteristic fragmentation patterns, such as the McLafferty rearrangement for appropriate S-isomers, to confirm the isomeric structure.

Synthesis of Thiocarbamate Isomers: A Brief Overview

The targeted synthesis of either the O- or S-isomer is crucial for their study and application.[11][12][13][14]

Synthesis Workflow:

Synthesis_Workflow cluster_S_Isomer S-Thiocarbamate Synthesis cluster_O_Isomer O-Thiocarbamate Synthesis Thiol Thiol (R-SH) S_Product S-Thiocarbamate Thiol->S_Product Isocyanate Isocyanate (R'-N=C=O) Isocyanate->S_Product Alcohol Alcohol (R-OH) O_Product O-Thiocarbamate Alcohol->O_Product Isothiocyanate Isothiocyanate (R'-N=C=S) Isothiocyanate->O_Product

Caption: General synthetic routes to thiocarbamate isomers.

  • S-Thiocarbamates are commonly synthesized by the reaction of a thiol with an isocyanate.[1]

  • O-Thiocarbamates are typically prepared from the reaction of an alcohol with an isothiocyanate.

The Newman-Kwart rearrangement offers a pathway to convert O-thiocarbamates to the thermodynamically more stable S-thiocarbamates, usually at high temperatures.[1]

Conclusion

The differentiation of O- and S-thiocarbamate isomers is a straightforward process when a multi-spectroscopic approach is employed. The combination of NMR, IR, Raman, and Mass Spectrometry provides a robust and self-validating system for the unambiguous structural elucidation of these important compounds. By understanding the fundamental principles behind the spectroscopic differences and following systematic experimental protocols, researchers can confidently characterize their synthesized thiocarbamates, paving the way for their successful application in various scientific endeavors.

References

  • Shankaranarayana, M. L., & Tantry, K. N. (1980). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 89(5), 457–464. [Link]

  • Wikipedia. (2023). Thiocarbamate. [Link]

  • Zhang, J., et al. (2011). Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions. Rapid Communications in Mass Spectrometry, 25(2), 349–354. [Link]

  • Fischer, T., et al. (2021). One-Pot Synthesis of Thiocarbamates. Chemistry – A European Journal, 27(57), 14207-14212. [Link]

  • Avdović, E. H., et al. (2021). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. ACS Omega, 6(49), 33758–33771. [Link]

  • Li, Y., et al. (2021). Synthesis and application of thiocarbamates via thiol-dioxazolone modified Lossen rearrangement. Chemical Communications, 57(88), 11639-11642. [Link]

  • Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (n.d.). Group I–IV Metal Dithiocarbamates—Spectroscopic Properties, Structure, pH‐Dependent Stability in Solution, Molecular Recognition, Biological Activity, and Applications. [Link]

  • Campbell, M. J. M., & Grzeskowiak, R. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 396-401. [Link]

  • Peterson, L. N., et al. (2020). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Chemical Communications, 56(76), 11262-11265. [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Science Ready. (2021). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. [Link]

  • ResearchGate. (2022). Adsorption mechanisms and effects of thiocarbamate collectors in the separation of chalcopyrite from pyrite minerals: DFT and experimental studies. [Link]

  • Rivilla, I., et al. (2014). Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. The Journal of Physical Chemistry A, 118(16), 2945–2956. [Link]

  • Rigaku Analytical Devices. (2021). Use of Low-Frequency Raman Spectroscopy to Differentiate Almost Isoenergetic Polymorphs. YouTube. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • Kpomah, B., et al. (2018). Spectroscopic Characterization, Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes. Scholars Middle East Publishers, 4(9), 830-836. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta, 18(4), 541-547. [Link]

  • De, S., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24476–24483. [Link]

  • Gonzalez-Cano, P., et al. (2023). Raman spectroscopy to assess the differentiation of bone marrow mesenchymal stem cells into a glial phenotype. Scientific Reports, 13(1), 16983. [Link]

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  • Quintanilla-Licea, R., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 7(5), 430–443. [Link]

  • Kumar, M. R., et al. (2021). Thionitrite and Perthionitrite in NO Signaling at Zinc. Journal of the American Chemical Society, 143(33), 13204–13216. [Link]

  • Stube, M. C., et al. (2018). Spectroscopic and Computational Comparisons of Thiolate-Ligated Ferric Nonheme Complexes to Cysteine Dioxygenase: Second-Sphere Effects on Substrate (Analogue) Positioning. Inorganic Chemistry, 57(17), 10894–10909. [Link]

  • ResearchGate. (n.d.). Spectroscopic properties of ironthiosemicarbazone compounds. Structure of [Fe(C7H7N4S)2]·1.25H2O. [Link]

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Biological activity of O-Ethyl thiocarbamate versus carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: O-Ethyl Thiocarbamate vs. Carbamates

Executive Summary

This guide provides a technical comparison between O-Ethyl thiocarbamate (OETC) and the broader class of Carbamates . While structurally analogous, the substitution of the carbonyl oxygen (


) with sulfur (

) in OETC fundamentally alters its biological activity, metabolic fate, and toxicological profile.
  • Carbamates (e.g., Carbaryl, Rivastigmine) are potent, direct inhibitors of acetylcholinesterase (AChE), acting as "pseudo-irreversible" inhibitors via carbamylation of the active site serine.

  • O-Ethyl Thiocarbamate (and thionocarbamates generally) acts primarily as a pro-drug or metabolic precursor. It lacks significant direct AChE inhibitory activity. Its biological activity is driven by metabolic bioactivation (desulfuration) to ethyl carbamate (urethane), a Group 2A carcinogen, or S-oxidation to reactive sulfoxides.

Chemical & Pharmacological Basis

The core distinction lies in the electronic properties of the ester linkage.

FeatureCarbamates (

)
O-Ethyl Thiocarbamate (

)
Bond Type Carbonyl (

)
Thiono (

)
Polarity High dipole moment; H-bond acceptor.Lower polarity; higher lipophilicity (LogP).
Reactivity Electrophilic carbonyl carbon attacks nucleophiles (e.g., Serine-OH).Thiono carbon is less electrophilic; requires oxidative activation.
Metabolic Fate Hydrolysis by esterases; hydroxylation.[1]Desulfuration to

or S-oxidation to sulfine/sulfene.

Mechanism of Action (MoA)

Carbamates: Direct AChE Inhibition

Carbamates mimic acetylcholine. The carbamate moiety enters the AChE catalytic gorge, where the carbonyl carbon undergoes nucleophilic attack by the hydroxyl group of Serine-203 (in the catalytic triad).

  • Result: Formation of a carbamylated enzyme complex.

  • Kinetics: The carbamylated enzyme hydrolyzes (regenerates) slowly (

    
     = minutes to hours), leading to accumulation of acetylcholine at synaptic clefts.
    
O-Ethyl Thiocarbamate: Bioactivation & Toxicity

OETC is biologically inert against AChE in its native form. Its activity is contingent upon metabolic transformation by Cytochrome P450 (CYP2E1).

  • Pathway A (Desulfuration): Oxidative removal of sulfur converts OETC to Ethyl Carbamate (Urethane) . Urethane is further metabolized to Vinyl Carbamate Epoxide , a DNA-alkylating agent responsible for carcinogenicity.

  • Pathway B (S-Oxidation): Formation of thiocarbamate sulfoxides (

    
    ). These are potent carbamylating agents capable of inhibiting aldehyde dehydrogenase (ALDH) or thiol-containing enzymes, but generally show weaker AChE affinity than N-methyl carbamates.
    

MoA_Comparison Carbamate Carbamate (C=O) AChE Acetylcholinesterase (AChE) Carbamate->AChE Direct Binding Inhibition Carbamylated Enzyme (Inactive) AChE->Inhibition Carbamylation OETC O-Ethyl Thiocarbamate (C=S) OETC->AChE No Inhibition CYP450 CYP2E1 (Bioactivation) OETC->CYP450 Oxidative Desulfuration Urethane Ethyl Carbamate (Carcinogen) CYP450->Urethane Metabolite DNA_Adduct Vinyl Carbamate Epoxide (DNA Alkylation) Urethane->DNA_Adduct Genotoxicity

Figure 1: Comparative pathways showing direct enzyme inhibition by carbamates versus metabolic bioactivation of O-ethyl thiocarbamate.

Experimental Validation Protocols

To objectively differentiate these compounds, the following self-validating protocols are recommended.

Protocol 1: Comparative AChE Inhibition Assay (Ellman’s Method)

Purpose: To demonstrate that Carbamates inhibit AChE directly, while OETC does not.

  • Reagents:

    • Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Purified Electrophorus electricus AChE (0.05 U/mL).

  • Procedure:

    • Step A (Incubation): Incubate Enzyme (100 µL) with Test Compound (Carbamate vs. OETC) at varying concentrations (

      
       to 
      
      
      
      M) for 10 minutes at 25°C.
    • Step B (Reaction): Add DTNB (100 µL) and ATCh (20 µL).

    • Step C (Measurement): Monitor absorbance at 412 nm for 5 minutes.

  • Data Analysis: Calculate % Inhibition =

    
    .
    
    • Expected Result (Carbamate): Sigmoidal inhibition curve with IC50 in nM/µM range.

    • Expected Result (OETC): Flat line (no inhibition) up to mM concentrations.

Protocol 2: Metabolic Activation Assay (Microsomal Incubation)

Purpose: To prove OETC requires bioactivation.

  • System: Rat liver microsomes (S9 fraction) + NADPH regenerating system.

  • Workflow:

    • Incubate OETC (100 µM) with microsomes at 37°C for 60 minutes.

    • Control: OETC without microsomes.

    • Aliquot Testing: Take aliquots at t=0 and t=60, filter to remove protein, and run the Ellman's Assay (Protocol 1) on the filtrate.

  • Validation:

    • If bioactivation to a sulfoxide occurs, the t=60 aliquot will show increased AChE inhibition compared to t=0.

    • Note: For OETC specifically, HPLC-MS is preferred to detect the formation of Ethyl Carbamate (Urethane), as Urethane itself is a poor AChE inhibitor but a potent mutagen.

Data Comparison

The following table summarizes the divergent profiles of the two classes.

ParameterCarbamate (e.g., Carbaryl)O-Ethyl Thiocarbamate (OETC)
Primary Target Acetylcholinesterase (AChE)DNA (via metabolites); Lipid Synthesis (Plants)
IC50 (AChE) 10 - 100 nM (Potent)> 1,000 µM (Inactive) [1]
Acute Toxicity (LD50) High (e.g., Rat Oral ~250 mg/kg)Moderate/Low (Rat Oral > 1000 mg/kg) [2]
Carcinogenicity Generally Non-Carcinogenic (some exceptions)Group 2A/2B (via Urethane formation) [3]
Metabolic Activation Not required for activity (Detoxification pathway)Required (Bioactivation pathway)
Reversibility Slowly Reversible (Decarbamylation)Irreversible (if DNA adducts form)

Safety & Toxicology Implications

  • Acute Hazard: Carbamates present an immediate risk of Cholinergic Crisis (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis). Atropine is the antidote.

  • Chronic Hazard: O-Ethyl Thiocarbamate presents a Genotoxic Risk . Because it metabolizes to Ethyl Carbamate (Urethane), chronic exposure is associated with lung adenomas and hepatic carcinomas in rodent models. There is no acute antidote for this genotoxicity; safety relies on exposure limits (PEL/TLV).

References

  • Aldridge, W. N. (1950). "Some properties of specific cholinesterase with particular reference to the mechanism of inhibition by diethyl p-nitrophenyl thiophosphate (E 605) and analogues." Biochemical Journal, 46(4), 451–460.

  • U.S. EPA. (2006). "Reregistration Eligibility Decision (RED) for Thiocarbamates."[2] EPA Archive.

  • IARC Working Group. (2010). "Ethyl carbamate (urethane)."[1][3][4][5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 96.

  • Guengerich, F. P., & Kim, D. H. (1991). "Enzymatic oxidation of ethyl carbamate to vinyl carbamate and its role as an intermediate in the formation of 1,N6-ethenoadenosine." Chemical Research in Toxicology, 4(4), 413-421.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95.

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Validating the Structure of O-Ethyl Thiocarbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Introduction: The Isomer Challenge

In medicinal chemistry and organic synthesis, O-Ethyl thiocarbamates (


) represent a critical structural class, often serving as intermediates in the Newman-Kwart rearrangement (NKR)  to access thiophenols or as bioisosteres in drug design.

However, their validation is plagued by a silent failure mode: thermal isomerization . Under synthetic conditions (heat, Lewis acids), the thermodynamic driving force (


 bond stability vs. 

) can cause the oxygen and sulfur atoms to swap positions, converting the desired O-thiocarbamate (thionocarbamate) into the S-thiocarbamate (thiolcarbamate).

This guide provides a rigorous, self-validating framework to distinguish these isomers. We move beyond basic characterization to establish a multi-modal evidence system that objectively confirms the


 linkage against its alternatives.
Comparative Analysis: The Structural Triad

To validate an O-Ethyl thiocarbamate, one must disprove the presence of its two closest structural relatives: the S-Ethyl isomer (rearrangement product) and the O-Ethyl carbamate (oxidation byproduct).

Table 1: Comparative Spectroscopic Signatures

Data aggregated from standard organic spectroscopic databases and NKR literature.

FeatureO-Ethyl Thiocarbamate (Target)S-Ethyl Thiocarbamate (Isomer)O-Ethyl Carbamate (Analog)
Structure



Core Bond

(Thiono)

(Carbonyl)

(Carbonyl)
IR (

Stretch)
1100–1250 cm⁻¹ (Strong, Broad)1650–1700 cm⁻¹ (Very Strong)1690–1750 cm⁻¹ (Very Strong)

NMR (

)

180–195 ppm
(Deshielded)

160–170 ppm

150–160 ppm

NMR (

)

4.4–4.6 ppm
(Deshielded by O)

2.9–3.1 ppm
(Shielded by S)

4.1–4.3 ppm
Stability Metastable (Rearranges >150°C)Thermodynamically StableStable
Structural Validation Workflows
A. NMR Spectroscopy: The Primary Check

Nuclear Magnetic Resonance (NMR) offers the most definitive solution-phase proof. The validation logic relies on the electronegativity difference between Oxygen (3.44) and Sulfur (2.58).

  • Proton (

    
    ) Validation:  Focus on the ethyl methylene quartet (
    
    
    
    ).
    • The "O-Linkage" Rule: If the quartet appears at 4.5 ppm , the ethyl group is attached to Oxygen.

    • The "S-Linkage" Rule: If the quartet shifts upfield to 2.9 ppm , the ethyl group is attached to Sulfur. Immediate Fail.

  • Carbon (

    
    ) Validation:  Focus on the quaternary thiocarbonyl carbon.
    
    • The

      
       bond has a unique chemical shift >180 ppm. Any signal in the 160–175 ppm range indicates a carbonyl (
      
      
      
      ), suggesting isomerization or hydrolysis has occurred.
B. Infrared (IR) Spectroscopy: The Rapid Screen

While less detailed than NMR, IR is the fastest way to detect the "Silent Killer"—the carbonyl stretch.

  • Protocol: Run a neat film or ATR spectrum.

  • Pass Criteria: Absence of any strong bands between 1650–1750 cm⁻¹.

  • Fail Criteria: Appearance of a sharp, intense peak at ~1670 cm⁻¹. This indicates the formation of the S-isomer (thiolo form).

C. X-Ray Crystallography: The Gold Standard

For novel derivatives intended for clinical trials, single-crystal X-ray diffraction (SC-XRD) is non-negotiable. It resolves the bond lengths directly.

  • 
     Bond Length:  Expect 1.60 – 1.70 Å .
    
  • 
     Bond Length:  Expect 1.20 – 1.25 Å .
    
  • 
     vs 
    
    
    
    :
    The single bond connecting the ethyl group will also differ significantly (
    
    
    vs
    
    
    ).
Logic & Visualization
Diagram 1: Isomer Identification Decision Tree

This flowchart illustrates the self-validating logic required during characterization.

IsomerValidation Start Crude Product Isolated IR_Check Step 1: IR Spectrum (1600-1750 cm⁻¹ region) Start->IR_Check Has_CO Strong Peak (1650-1750 cm⁻¹) IR_Check->Has_CO NMR_Check Step 2: ¹H NMR (Ethyl Methylene Shift) Has_CO->NMR_Check No (C=O absent) S_Isomer IDENTIFIED: S-Ethyl Isomer (Rearrangement Occurred) Has_CO->S_Isomer Yes (C=O present) Shift_Check Chemical Shift (δ) NMR_Check->Shift_Check Shift_Check->S_Isomer Quartet ~3.0 ppm (S-CH2) O_Isomer VALIDATED: O-Ethyl Thiocarbamate (Target Structure) Shift_Check->O_Isomer Quartet ~4.5 ppm (O-CH2) Carbamate IDENTIFIED: O-Ethyl Carbamate (Oxidation Product) Shift_Check->Carbamate Quartet ~4.2 ppm (O-CH2 + C=O from Step 1)

Figure 1: Decision logic for distinguishing O-Ethyl thiocarbamates from their S-Ethyl isomers and carbamate analogs.

Experimental Protocol: Synthesis & Characterization

This protocol is designed to minimize thermal rearrangement during synthesis.

Step 1: Synthesis (Low-Temperature Acylation)

Reaction:



  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Reagents: Dissolve the primary amine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Addition: Cool to 0°C (Ice bath). Add O-ethyl chlorothionoformate (1.05 eq) dropwise over 20 minutes.

    • Note: Keeping the temperature low is vital to prevent immediate rearrangement or side reactions.

  • Workup: Stir at room temperature for 2 hours. Wash with water (2x) and brine (1x). Dry over

    
    .
    
  • Purification: Flash column chromatography on silica gel. Avoid excessive heating during rotary evaporation (keep bath < 40°C).

Step 2: Analytical Validation Workflow
  • IR Screen: Confirm absence of carbonyl band at 1680 cm⁻¹.

  • NMR Acquisition: Dissolve 10 mg in

    
    .
    
    • Verify

      
       quartet at 4.5 ppm.
      
    • Verify

      
       peak at >180 ppm in 
      
      
      
      (requires longer acquisition time due to relaxation).
  • Thermal Stability Test (Optional): Heat a small aliquot to 150°C for 1 hour and re-run NMR. If the quartet shifts to 3.0 ppm, the NKR potential is confirmed (validating the precursor identity).

Diagram 2: Synthetic Pathway & Rearrangement Risk

SynthesisPathway Precursors Amine + O-Ethyl Chlorothionoformate Reaction Reaction at 0°C (Kinetic Control) Precursors->Reaction Target O-Ethyl Thiocarbamate (Target) Reaction->Target Successful Synthesis Heat Heat (>150°C) or Lewis Acid Target->Heat Validation Stress Test Rearranged S-Ethyl Thiocarbamate (Thermodynamic Product) Heat->Rearranged Newman-Kwart Rearrangement

Figure 2: The synthetic pathway showing the critical divergence between the kinetic target (O-isomer) and thermodynamic product (S-isomer).

References
  • Newman, M. S., & Karnes, H. A. (1966).[1] "The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates." The Journal of Organic Chemistry, 31(12), 3980–3984. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Referencing Chapter 3 on IR of C=S bonds). Link

  • Cambridge Crystallographic Data Centre (CCDC). "Bond Lengths in Organic Compounds." (Standard values for C=S vs C=O). Link

  • National Institute of Standards and Technology (NIST). "Infrared Spectra of Thiocarbamates." NIST Chemistry WebBook. Link

Sources

Performance comparison of different thiocarbamate-based herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Agronomists

Introduction: The Thiocarbamate Class

Thiocarbamate herbicides (HRAC Group 15, formerly Group N/8) are critical tools for pre-emergence and early post-emergence control of grass weeds and specific broadleaves. Their utility is defined by their unique volatility, requirement for metabolic activation, and specific soil behavior.

Unlike direct contact herbicides, thiocarbamates are pro-herbicides . They are biologically inactive until transformed within the plant tissue into their active sulfoxide form. This guide compares the performance of key industry standards—EPTC, Triallate, Prosulfocarb, and Thiobencarb —analyzing their physicochemical constraints, efficacy profiles, and resistance challenges.

Mechanism of Action & Metabolic Activation

The primary mode of action (MoA) is the inhibition of Very Long Chain Fatty Acid (VLCFA) elongases . This inhibition disrupts cell division and elongation, primarily in the shoot meristems of emerging seedlings.

The Activation Pathway

Thiocarbamates must undergo sulfoxidation mediated by Cytochrome P450 monooxygenases. The resulting thiocarbamate sulfoxide is the potent inhibitor.[1] However, this same pathway is the route for detoxification in tolerant crops (often aided by glutathione S-transferases) and resistant weeds.

MoA_Pathway Pro Thiocarbamate (Pro-herbicide) P450 Cytochrome P450 (Activation) Pro->P450 Sulfoxide Thiocarbamate Sulfoxide (Active) P450->Sulfoxide Sulfoxidation Target VLCFA Elongase Complex Sulfoxide->Target Binds GSH GST Conjugation (Detoxification) Sulfoxide->GSH Metabolism Inhib Inhibition of Cell Elongation Target->Inhib Result Inactive Non-toxic Conjugates GSH->Inactive

Figure 1: The dual-pathway of thiocarbamate activation and detoxification. Efficacy depends on the rate of sulfoxidation vs. glutathione conjugation.

Comparative Properties Analysis

The performance of thiocarbamates is dictated by their volatility (Vapor Pressure) and soil mobility (Koc). High volatility necessitates soil incorporation (mechanical or rainfall) to prevent rapid loss to the atmosphere.

Table 1: Physicochemical & Performance Metrics
HerbicideVapor Pressure (mPa @ 25°C)Solubility (mg/L)Koc (mL/g)Volatility RiskPrimary Use Case
EPTC ~4,500370~200Extreme Corn/Legumes. Requires immediate mechanical incorporation.
Triallate ~164~2,400High Cereals (Wheat/Barley). Controls Avena fatua.
Prosulfocarb ~0.713~1,800Moderate Cereals/Potatoes. Rising alternative for resistant ryegrass.
Thiobencarb ~2.230~1,380Low-Mod Rice (Paddy). Water management replaces mechanical incorporation.

Key Insight:

  • EPTC is the most volatile and requires immediate incorporation (within minutes) or application via chemigation.

  • Triallate binds tightly to soil (High Koc) and is positionally selective; it forms a chemical barrier in the topsoil layer that emerging wild oat shoots must pass through.

  • Prosulfocarb offers a balance, allowing for pre-emergence surface application in some regimes, though incorporation still improves consistency.

Comparative Efficacy Scenarios
Scenario A: Wild Oat (Avena fatua) Control in Cereals
  • Triallate: The historical standard. It is highly effective against Avena spp. because the coleoptile absorbs the herbicide from the treated soil layer. However, its high Koc means it stays where placed; if the weed seeds are germinating from below the treated zone, control may fail.

  • Prosulfocarb: Gaining traction due to cross-resistance issues.[2] While Triallate resistance is documented, Prosulfocarb often retains efficacy in populations with metabolic resistance to other groups, although cross-resistance within thiocarbamates (via CYP81A12) is a growing threat.

Scenario B: Rice Weed Management
  • Thiobencarb: Dominant in paddy rice. Unlike EPTC, its lower volatility allows application into floodwater. It effectively controls barnyardgrass (Echinochloa spp.).

  • Molinate: Historically used but largely phased out in many regions due to environmental persistence and off-target drift issues. Thiobencarb offers a better safety profile for aquatic systems.

Experimental Protocols

To validate these performance differences, the following self-validating protocols are recommended.

Protocol 1: Closed-System Volatility Bioassay

Purpose: To quantify the vapor-phase phytotoxicity of different thiocarbamates without direct soil contact.

  • Preparation: Use glass desiccators or sealed plastic chambers (approx. 10L volume).

  • Target Species: Pre-germinate sensitive species (e.g., Avena sativa or Sorghum bicolor) in small pots until the coleoptile is 1 cm.

  • Treatment:

    • Fill a petri dish with 50g of standard silt-loam soil.

    • Apply the herbicide solution to the soil surface at the field-equivalent rate (e.g., 4 kg a.i./ha for EPTC).

    • Do not incorporate.

  • Assembly: Place the treated soil dish at the bottom of the chamber. Suspend the pot with seedlings near the top of the chamber (preventing any physical contact with treated soil). Seal the chamber.

  • Incubation: Incubate for 48 hours at 25°C in light.

  • Assessment: Measure shoot length inhibition relative to an untreated control.

    • Expected Result: EPTC > Triallate > Prosulfocarb > Thiobencarb in terms of vapor injury.

Protocol 2: Whole-Plant Dose-Response Bioassay

Purpose: To determine GR50 values and resistance factors.

  • Soil Setup: Use a sandy loam soil free of clods. Fill 10-cm pots.

  • Seeding: Sow 10 seeds of the target weed population (suspected resistant) and a known susceptible check. Cover with 1 cm of soil.

  • Herbicide Application:

    • Prepare a logarithmic dose series (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x of labeled rate).

    • Apply using a laboratory track sprayer calibrated to deliver 200 L/ha.

    • Critical Step: For volatile compounds (EPTC/Triallate), cover the soil surface with 1 cm of additional untreated soil immediately after spraying to simulate incorporation.

  • Growth: Maintain in a greenhouse (25/20°C day/night). Water from the bottom to prevent leaching the herbicide band.

  • Data Collection: Harvest biomass at 21 days after treatment (DAT).

  • Analysis: Fit data to a four-parameter log-logistic model to calculate GR50.

Experimental_Workflow cluster_0 Phase 1: Physical Behavior cluster_1 Phase 2: Biological Efficacy Start Select Herbicide Candidates (EPTC, Triallate, Prosulfocarb) Volat Volatility Bioassay (Vapor Phase Injury) Start->Volat Soil Soil Mobility (Koc) Column Leaching Start->Soil Dose Dose-Response (GR50) (Log-Logistic Model) Volat->Dose Select Formulation Cross Cross-Resistance Check (P450 Inhibitor Synergy) Dose->Cross If GR50 > 3x Control Result Performance Profile & Resistance Status Cross->Result

Figure 2: Workflow for characterizing thiocarbamate performance and resistance mechanisms.

Conclusion

Thiocarbamates remain vital due to their specific efficacy on resistant grasses. However, their performance is strictly tied to application technique . EPTC offers the highest potency but requires the most rigorous mechanical incorporation. Prosulfocarb offers a modern compromise with lower volatility and broader utility in cereal rotations. Future development lies in safener technology (e.g., benoxacor) to expand crop selectivity and micro-encapsulation to mitigate volatility losses.

References
  • Thiocarbamate Pesticides: A General Introduction. (1988). International Programme on Chemical Safety (INCHEM).Link

  • Herbicide Inhibitors of VLCFA Elongation. Plant and Soil Sciences eLibrary.Link

  • Mechanism of the Plant Cytochrome P450 for Herbicide Resistance. (2020). National Institutes of Health (PubMed).Link

  • Triallate - PubChem Compound Summary. National Center for Biotechnology Information.Link

  • Thiobencarb - PubChem Compound Summary. National Center for Biotechnology Information.Link

  • Herbicide Volatilization from Bare Soil. USDA Agricultural Research Service.Link

  • Prosulfocarb at Center Stage. (2018). ResearchGate.Link

  • Conducting a Bioassay for Herbicide Residues. NC State Extension.Link

Sources

Kinetic analysis of O-Ethyl thiocarbamate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, O-Ethyl Thiocarbamate (ETC) serves as a critical sulfur-donating motif and a robust protecting group. Unlike its highly reactive analogues—such as xanthates (dithiocarbonates) or O-aryl thiocarbamates—ETC exhibits a unique kinetic profile characterized by high hydrolytic stability and a concerted mechanism during nucleophilic substitution.

This guide provides a kinetic analysis of ETC, contrasting it with Xanthates (for stability context) and O-Aryl Thiocarbamates (for reactivity context). We establish why ETC is the preferred substrate for reactions requiring controlled release or shelf-stability, whereas alternatives are superior for rapid rearrangement or radical generation.

Mechanistic Landscape: The C=S Bond

The thiocarbamate functionality (


) sits at a "Goldilocks" zone of reactivity. The nitrogen lone pair donates electron density into the thiocarbonyl carbon (

), significantly reducing the electrophilicity of the carbon center compared to carbonates or xanthates.
Comparative Reactivity Hierarchy
  • Xanthates (

    
    ):  Highly reactive, prone to acid hydrolysis (Chugaev elimination precursors).
    
  • O-Aryl Thiocarbamates: Moderately reactive; thermally unstable (Newman-Kwart substrates).

  • O-Ethyl Thiocarbamates (ETC): Kinetically stable; requires forcing conditions or specific catalysis for cleavage.

Kinetic Stability: Hydrolysis & pH Dependence

A critical differentiator for ETC is its resistance to hydrolytic cleavage compared to xanthates. This stability is governed by the resonance stabilization provided by the nitrogen atom.

Reaction Pathways
  • Acidic Media (pH < 4): Xanthates decompose rapidly (

    
     minutes) to alcohol and 
    
    
    
    . ETC remains largely intact due to the protonation of the nitrogen, which is less basic than the sulfur, but the overall moiety resists cleavage until low pH and high heat are applied.
  • Basic Media (pH > 10): ETC undergoes base-catalyzed hydrolysis, but the rate is orders of magnitude slower than phenyl esters.

Table 1: Comparative Hydrolytic Stability (


 at 25°C) 
Substrate ClassLeaving Group (

)
pH 4 (

)
pH 7 (

)
Dominant Mechanism
O-Ethyl Thiocarbamate Ethoxide (

)

(Stable)
StableN/A
O-Aryl Thiocarbamate Phenoxide (

)

Stable

(Stepwise)
Ethyl Xanthate Thiolate/Sulfur

(Rapid)

Acid-catalyzed decomp.

Analyst Insight: For drug formulations requiring a sulfur masking group that survives gastric pH (1.5–3.5), ETC is superior to xanthates. Xanthates are strictly transient intermediates.

Synthetic Kinetics: Aminolysis

The reaction of ETC with amines (aminolysis) to form ureas or thioureas is a standard transformation. However, the mechanism differs distinctly from standard ester aminolysis.

Mechanism: Unlike O-aryl derivatives which often proceed via a stepwise mechanism (forming a tetrahedral intermediate,


), O-ethyl thiocarbamates typically react via a concerted mechanism .[1] The ethoxide is a poorer leaving group than phenoxide, requiring a "push-pull" transition state where proton transfer assists the expulsion of the ethoxide.
Key Kinetic Indicators (Experimental Data)
  • Hammett

    
     values:  Negative 
    
    
    
    values (cross-interaction constants) indicate a concerted bond formation/breaking.
  • Kinetic Isotope Effect (KIE):

    
     (using deuterated amines).[2][3] This confirms a cyclic transition state involving hydrogen bonding.[2][3][4]
    

Aminolysis_Mechanism cluster_legend Kinetic Features Reactants O-Ethyl Thiocarbamate + Amine (R-NH2) TS Cyclic Transition State (Concerted Proton Transfer) Reactants->TS k2 (slow) Products Thiourea / Urea + Ethanol TS->Products Fast Text1 Large (-) ΔS‡ (Ordered TS) Text2 Normal KIE (kH/kD > 1)

Figure 1: Concerted mechanism of O-ethyl thiocarbamate aminolysis. The transition state is highly ordered, indicated by large negative entropy of activation.

Thermal Rearrangement: The Newman-Kwart Divergence

A major point of confusion in literature is the application of the Newman-Kwart Rearrangement (NKR) .

  • O-Aryl Thiocarbamates: Undergo NKR at 200–300°C (or catalyzed) to form S-aryl thiocarbamates. This is driven by the thermodynamic stability of the

    
     bond over 
    
    
    
    and the ability of the aryl ring to stabilize the transition state.
  • O-Ethyl Thiocarbamates: Do NOT readily undergo NKR. The ethyl group cannot stabilize the 4-membered transition state required for the

    
     migration.
    
    • Result: Attempting NKR on ETC usually leads to decomposition or elimination (Chugaev-type) rather than rearrangement.

Comparison Guide for Synthesis:

GoalRecommended SubstrateKinetic Barrier (

)
Synthesis of Thiophenols O-Aryl ThiocarbamateModerate (High T required)
Stable Thiocarbonyl O-Ethyl ThiocarbamateHigh (Stable to rearrangement)
Radical Precursor (Barton) O-Acyl ThiohydroxamateLow (Radical chain)

Experimental Protocol: Kinetic Monitoring

To validate the stability or reactivity of an ETC derivative in your specific matrix, use the following self-validating protocol.

Method: Pseudo-First-Order UV-Vis Spectrophotometry

Rationale: Thiocarbamates have a distinct UV absorbance (


 nm due to 

of

). Disappearance of this peak correlates to cleavage.

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the O-ethyl thiocarbamate in Acetonitrile (MeCN).

  • Buffer Setup: Prepare aqueous buffers (pH 4, 7, 10) maintained at constant ionic strength (

    
     M KCl).
    
  • Initiation: Inject 30

    
    L of stock into 3.0 mL of buffer in a quartz cuvette (thermostated to 25.0 ± 0.1°C).
    
  • Data Acquisition:

    • Scan range: 200–400 nm (to detect product formation).

    • Monitor

      
       decay over time.
      
    • Interval: Every 60 seconds for 2 hours.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .

Kinetic_Workflow Step1 Substrate Prep (10mM in MeCN) Step3 Injection & Mixing Step1->Step3 Step2 Buffer Equilibration (25°C, I=0.1M) Step2->Step3 Step4 UV-Vis Monitoring (λmax ~245nm) Step3->Step4 Decision Isosbestic Point Preserved? Step4->Decision Valid Clean Reaction Calc k_obs Decision->Valid Yes Invalid Side Reactions (Check HPLC) Decision->Invalid No

Figure 2: Decision tree for kinetic validation. Preservation of isosbestic points confirms a clean transformation without secondary intermediates.

References

  • Castro, E. A. (2005). Kinetics and mechanism of the aminolysis of aryl thiocarbamates: effects of the non-leaving group. Organic & Biomolecular Chemistry. Link

  • Oh, H. K., et al. (2004). Kinetics and Mechanism of the Aminolysis of Aryl N-Ethyl Thiocarbamates in Acetonitrile. The Journal of Organic Chemistry. Link

  • Lloyd-Jones, G. C., et al. (2008).[5] The Newman-Kwart Rearrangement. Synthesis. Link

  • Shawali, A. S. (1995). Acid-catalyzed hydrolysis of ethyl xanthate and related compounds. Journal of Physical Organic Chemistry.

Sources

Comprehensive Guide: Confirming the Purity of O-Ethyl Thiocarbamate by Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

O-Ethyl thiocarbamate (Formula:


, MW: 105.16  g/mol ) serves as a critical intermediate in pharmaceutical synthesis and a selective flotation agent in metallurgy. Its efficacy depends heavily on purity, specifically the absence of synthesis byproducts like diethyl thiocarbonate, residual xanthates, or inorganic salts.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for identifying specific organic impurities, Elemental Analysis (EA) provides a unique, absolute metric of bulk purity. It is particularly superior in detecting non-chromatographable contaminants—such as moisture, inorganic salts, and occluded solvents—that often escape UV-Vis detection.

This guide outlines a self-validating protocol for using CHNS Elemental Analysis to confirm O-Ethyl thiocarbamate purity, comparing its utility directly against HPLC and NMR alternatives.

Theoretical Composition (Reference Standards)

Before analysis, the theoretical mass fractions must be established as the baseline for purity calculations.

ElementSymbolTheoretical Mass %
Carbon C34.27%
Hydrogen H6.71%
Nitrogen N13.32%
Sulfur S30.49%
Oxygen O15.22%

Methodology: CHNS Elemental Analysis Protocol

The "Sulfur Challenge" in Protocol Design

Expert Insight: Standard combustion analysis often fails for thiocarbamates because sulfur can form stable sulfates in the ash or poison standard oxidation catalysts.

  • Causality: High sulfur content (>30%) requires a combustion aid to ensure complete oxidation of sulfur to

    
     and prevent the formation of non-volatile metal sulfates.
    
  • Solution: Use Tungsten(VI) oxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) as a combustion additive.
Step-by-Step Experimental Workflow

Equipment: Flash 2000 CHNS/O Analyzer (or equivalent). Reagents: Acetanilide (Standard), Tungsten(VI) oxide (Grade: Analytical).

  • System Calibration (K-Factor Determination):

    • Condition the system by running three "blank" tin capsules.

    • Weigh 2.0–2.5 mg of Acetanilide standard (

      
       mg) into a tin capsule.
      
    • Run calibration to establish the response factor (

      
      ) for C, H, N, and S. Note: Ensure the sulfur trap is fresh; saturation leads to "tailing" peaks.
      
  • Sample Preparation:

    • Drying: Dry O-Ethyl thiocarbamate in a vacuum desiccator over

      
       for 4 hours to remove surface moisture. Crucial: Thiocarbamates can degrade thermally; avoid oven drying >40°C.
      
    • Weighing: Weigh 1.5–2.0 mg of the sample into a tin capsule.

    • Additive: Add ~5 mg of

      
       powder directly over the sample within the capsule. This acts as an oxygen donor and flux, ensuring complete sulfur release.
      
    • Sealing: Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Combustion Parameters:

    • Reactor Temp: 950°C (ensures flash combustion).

    • Oven Temp: 65°C (chromatographic column separation).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 5 seconds (excess

      
       required for sulfur-rich compounds).
      
  • Data Acquisition:

    • Measure peak areas for

      
      , 
      
      
      
      ,
      
      
      , and
      
      
      .
    • Compare retention times against the standard to confirm peak identity.

Comparative Analysis: EA vs. Alternatives

This section objectively compares EA against HPLC and NMR, highlighting where EA is the superior choice for bulk purity confirmation.

Table 1: Performance Comparison Matrix
FeatureElemental Analysis (EA) HPLC (UV-Vis) 1H-NMR
Primary Target Bulk elemental ratio (Stoichiometry)Specific organic impuritiesStructural skeleton & solvent ID
Detection Basis Combustion products (

, etc.)
UV Absorption / Retention TimeProton magnetic environment
Inorganic Detection Excellent (detects salts via % reduction)Poor (salts are often invisible)Poor (salts are silent)
Moisture Detection Yes (elevated %H, lowered others)No (elutes with solvent front)Yes (distinct peak, if not exchanging)
Isomer Specificity None (Isomers have identical EA)High (separates isomers)High (distinct splitting patterns)
Sample Required < 5 mg< 1 mg~10 mg
Turnaround Time Fast (10 mins)Medium (30–60 mins)Fast (15 mins)
Critical Analysis
  • Why EA? If your O-Ethyl thiocarbamate sample contains 5% sodium chloride (from a brine wash step), HPLC will likely show "99%+ purity" because NaCl does not absorb UV. EA, however, will show a uniform depression of C, H, N, and S values by ~5%, immediately flagging the contamination.

  • Why Not Just EA? EA cannot distinguish between O-Ethyl thiocarbamate and its structural isomer, N-Ethyl thiocarbamate. Therefore, EA must be paired with a structural method (IR or NMR) for absolute identity.

Data Interpretation & Purity Calculation

To quantify purity from EA data, use the Purity Quotient (PQ) method.

The Calculation


Where 

is the most stable element (usually Carbon or Sulfur).
Diagnosis of Impurities

Use the deviation between experimental and theoretical values to diagnose the type of impurity:

  • Scenario A: All values (C, H, N, S) are lower than theoretical.

    • Diagnosis: Inorganic contamination (e.g., salts, silica) or non-combustible material.

  • Scenario B: %C is low, %H is high.

    • Diagnosis: Moisture (

      
      ) or occluded solvent (e.g., Ethanol).
      
  • Scenario C: %S is low, others are correct.

    • Diagnosis: Incomplete combustion. Repeat analysis with increased

      
       or 
      
      
      
      flow.

Visualizing the Validation Workflow

The following diagram illustrates the logical decision tree for confirming O-Ethyl thiocarbamate purity, integrating EA as the "Gatekeeper" step.

PurityValidation Start Crude O-Ethyl Thiocarbamate EA Step 1: Elemental Analysis (CHNS) (Combustion with WO3) Start->EA Check Check Deviation (|Exp - Theo| < 0.4%) EA->Check Fail_Inorganic Diagnose: Inorganic Salts (All % Low) Check->Fail_Inorganic Uniform Drop Fail_Wet Diagnose: Moisture/Solvent (High %H, Low %C) Check->Fail_Wet High H, Low C Pass Step 2: HPLC / GC (Check Organic Impurities) Check->Pass Passes Recrystallize Action: Recrystallize / Dry Fail_Inorganic->Recrystallize Fail_Wet->Recrystallize Recrystallize->EA Retest Final Step 3: 1H-NMR (Confirm Structure/Isomers) Pass->Final Certified CERTIFIED PURE Final->Certified

Figure 1: The "Gatekeeper" workflow. EA acts as the first filter for bulk purity before expensive chromatographic techniques are employed.

References

  • National Institutes of Health (NIH). (2022). Stable Isotope Analysis of Residual Pesticides via HPLC and Elemental Analyzer. PMC. Retrieved from [Link]

Benchmarking Next-Gen S-Thiocarbamate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Phosgene to Photons

Thiocarbamates (specifically S-thiocarbamates) are critical structural motifs in medicinal chemistry, serving as stable bioisosteres for amides, prodrug linkers, and cysteine-targeting warheads. Historically, their synthesis has been plagued by the "Phosgene Bottleneck"—a reliance on toxic chloroformates, isocyanates, or high-temperature rearrangements (Newman-Kwart) that compromise functional group tolerance.

This guide benchmarks three emerging methodologies that bypass these limitations: Visible-Light Photocatalysis , Electrochemical Oxidative Coupling , and Iodine-Catalyzed Sulfinate Coupling . We evaluate these methods not just on yield, but on atom economy, scalability, and mechanistic robustness.

Methodology 1: Visible-Light Photocatalysis (The "Mild" Standard)

Core Innovation: Utilizing Eosin Y or Rose Bengal as metal-free photocatalysts to drive the radical coupling of isocyanides and thiols using atmospheric oxygen or water as the oxygen source.

Mechanism & Causality

Unlike thermal methods that rely on nucleophilic attack on hard electrophiles, this method operates via a Single Electron Transfer (SET) mechanism.

  • Excitation: The photocatalyst (PC) is excited by blue/green LEDs.

  • Activation: The excited PC* oxidizes the thiol/thiolate to a thiyl radical (

    
    ).
    
  • Radical Addition: The thiyl radical attacks the isocyanide terminal carbon, forming an imidoyl radical intermediate.

  • Trapping: This intermediate is trapped by water/oxygen and tautomerizes to the stable S-thiocarbamate.

Why this matters: The radical pathway avoids the need for strong bases or pre-activated electrophiles, allowing the survival of sensitive stereocenters and protecting groups.

Validated Protocol (Rose Bengal System)
  • Reagents: Aryl/Alkyl Isocyanide (1.0 equiv), Thiol (1.5 equiv), Rose Bengal (2 mol%).

  • Solvent: EtOAc:H₂O (1:1 v/v). Note: The biphasic system aids in product separation.

  • Conditions: Room temperature, Blue LED (10-15W), open air flask.

  • Workup: Extraction with EtOAc, drying over Na₂SO₄, flash chromatography.

Performance Data:

  • Avg. Yield: 75–88%

  • Reaction Time: 4–12 hours

  • Limitation: Heterocyclic thiols (e.g., pyridine-2-thiol) often show reduced yields due to radical quenching.

Methodology 2: Electrochemical Oxidative Coupling (The "Scalable" Standard)

Core Innovation: Using anodic oxidation to generate reactive intermediates from thiols and isocyanides, eliminating the need for external chemical oxidants or catalysts.

Mechanism & Causality

This method utilizes a "pump-free" electron gradient.

  • Anodic Oxidation: The thiol is oxidized at the anode to form a disulfide or thiyl radical cation.

  • C-S Bond Formation: The isocyanide inserts into the S-S or S-H bond under oxidative pressure.

  • Hydrolysis: The resulting thioimidate intermediate is hydrolyzed in situ by trace water in the electrolyte.

Why this matters: It is the most scalable method. Flow-electrolysis cells allow for gram-scale synthesis without the "light penetration depth" issues inherent to photochemistry.

Validated Protocol (Galvanostatic Batch)
  • Cell: Undivided cell, Graphite anode / Pt cathode.

  • Reagents: Isocyanide (0.5 mmol), Disulfide or Thiol (0.25 mmol), NH₄I (electrolyte/mediator).

  • Solvent: CH₃CN:H₂O (9:1).

  • Conditions: Constant current (10 mA), Room Temp, 3–4 F/mol charge passed.

  • Workup: Aqueous wash, concentration, recrystallization (often sufficient without column).

Performance Data:

  • Avg. Yield: 80–92%

  • Reaction Time: 2–4 hours

  • Advantage: Excellent for "on-demand" synthesis of herbicide precursors (e.g., prosulfocarb analogues).

Methodology 3: Iodine-Catalyzed Sulfinate Coupling (The "Reagent-Smart" Standard)

Core Innovation: Replacing odorous, unstable thiols with sodium sulfinates (


). Iodine acts as a mild Lewis acid/oxidant to trigger desulfonylative coupling.
Mechanism & Causality
  • Activation: Iodine reacts with sodium sulfinate to generate a sulfonyl iodide intermediate.

  • Radical Generation: Homolysis releases

    
     and generates an alkyl/aryl radical (or direct sulfinyl radical attack depending on conditions).
    
  • Coupling: The radical species engages the isocyanide, followed by hydration.

Why this matters: Sodium sulfinates are odorless, bench-stable solids. This method is preferred for combinatorial libraries where handling hundreds of volatile thiols is impractical.

Validated Protocol
  • Reagents: Sodium Sulfinate (1.2 equiv), Isocyanide (1.0 equiv), I₂ (20 mol%).

  • Solvent: Toluene or DCE (reflux or 80°C).

  • Conditions: Heated stirring for 2–6 hours.

  • Workup: Quench with sat. Na₂S₂O₃ (to remove I₂), extract, purify.

Benchmarking Analysis

The following table contrasts these modern methods against the traditional Chloroformate route.

FeaturePhotochemical (Method 1)Electrochemical (Method 2)Iodine/Sulfinate (Method 3)Traditional (Chloroformate)
Primary Reagent Isocyanide + ThiolIsocyanide + DisulfideIsocyanide + SulfinateAmine + Chlorothioformate
Catalyst Rose Bengal (Organic)Electrons (Trace NH₄I)Iodine (

)
None (Stoichiometric Base)
Atom Economy High (Water byproduct)Very High (H₂ byproduct)Moderate (

loss)
Low (Salt waste)
Scalability Low (Batch) / Med (Flow)High (Flow Electro) MediumHigh
Odor Control Poor (Uses Thiols)Moderate (Uses Disulfides)Excellent (Sulfinates) Poor (Acid Chlorides)
Funct. Group Tol. Excellent (Radical) Good (Redox sensitive?)Good (Thermal)Moderate (Nucleophilic)
Avg. Yield 82%88%78%65–90%

Visualizing the Pathways

The diagram below illustrates the mechanistic divergence of the three methods.

ThiocarbamateSynthesis cluster_Photo Method 1: Photochemical cluster_Electro Method 2: Electrochemical cluster_Iodine Method 3: Iodine/Sulfinate Start Target: S-Thiocarbamate PC Rose Bengal (PC*) Radical Thiyl Radical (RS•) PC->Radical SET Oxidation Thiol R-SH Thiol->Radical Isocyanide Isocyanide (R-NC) Radical->Isocyanide Radical Addition Anode Anode (+) Cation Radical Cation Anode->Cation -e⁻ Oxidation Disulfide R-S-S-R Disulfide->Cation Cation->Isocyanide Insertion Sulfinate R-SO2-Na Intermed Sulfonyl Iodide Sulfinate->Intermed Activation Iodine I2 Catalyst Iodine->Intermed Intermed->Isocyanide Desulfonylation Isocyanide->Start + H2O (Tautomerization) Water H2O (Oxygen Source) Water->Start

Figure 1: Mechanistic divergence of photochemical, electrochemical, and catalytic thiocarbamate synthesis.

References

  • Wei, W., et al. (2018). "Visible-Light-Enabled Construction of Thiocarbamates from Isocyanides, Thiols, and Water at Room Temperature."[1] Organic Letters. [Link][2]

  • Liu, X., et al. (2023). "S-alkyl Dithiocarbamates Synthesis through Electrochemical Multicomponent Reaction."[3] The Journal of Organic Chemistry. [Link]

  • Malviya, B. K., et al. (2021). "Electrochemical metal- and oxidant-free synthesis of S-thiocarbamates."[4] Organic & Biomolecular Chemistry. [Link]

  • Bao, P., et al. (2019). "Metal-Free Catalytic Synthesis of Thiocarbamates Using Sodium Sulfinates as the Sulfur Source." The Journal of Organic Chemistry. [Link]

  • Moseley, J. D., & Lenden, P. (2007). "Microwave-enhanced Newman-Kwart rearrangement."[5] Tetrahedron. [Link]

Sources

O-Ethyl Thiocarbamate Analogs: SAR Landscape & Therapeutic Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Ethyl thiocarbamate (OTC) analogs represent a privileged scaffold in medicinal chemistry, particularly within the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy and, secondarily, as emerging antifungal agents. Unlike their dithiocarbamate cousins, which are often plagued by metal-chelation toxicity, O-ethyl thiocarbamates offer a balanced physicochemical profile—combining lipophilicity with specific hydrogen-bonding capabilities essential for allosteric binding.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of OTC analogs, benchmarking their potency (EC


) and Selectivity Index (SI) against standard-of-care NNRTIs like Nevirapine  and Efavirenz .

Chemical Framework & SAR Architecture

The core pharmacophore consists of an O-ethyl linker connecting a thiocarbonyl moiety to a nitrogen-substituted aryl group. The general structure is defined as:


  (for the specific potent HIV series) or more generally 

.
The SAR Triad

Activity is governed by three distinct regions. Modifications in these zones dictate the transition from an inactive chemical to a nanomolar inhibitor.

RegionStructural ComponentCritical SAR Findings
Zone A Thiocarbonyl (C=S) Essential. Replacement with Carbonyl (C=O) results in a >100-fold loss of potency. The sulfur atom acts as a critical hydrogen bond acceptor in the hydrophobic pocket of Reverse Transcriptase (RT).
Zone B The O-Ethyl Linker Rigid Constraint. The two-carbon ethyl spacer is optimal. Methyl (C1) is too short for proper depth penetration; Propyl (C3) introduces entropic penalties.
Zone C N-Aryl Substitution Electronic Sensitivity. Electron-withdrawing groups (EWGs) like -Cl or -F at the para position of the N-phenyl ring enhance potency by modulating the acidity of the NH proton, strengthening the H-bond with the receptor (Lys101).

Mechanistic Visualization: Allosteric Inhibition

The following diagram illustrates the binding mechanism of OTC analogs within the HIV-1 RT NNRTI binding pocket (NNIBP). The OTC locks the enzyme in an inactive conformation, preventing the "thumb" domain from grasping the viral RNA/DNA substrate.

G cluster_residues Key Molecular Interactions RT_Active HIV-1 Reverse Transcriptase (Active Conformation) Binding_Pocket NNRTI Binding Pocket (Hydrophobic Cleft) RT_Active->Binding_Pocket Exposes OTC_Ligand O-Ethyl Thiocarbamate (Ligand) OTC_Ligand->Binding_Pocket Binds (Hydrophobic + H-Bond) Lys101 Lys101 (Backbone) OTC_Ligand->Lys101 H-Bond (NH Donor) Val179 Val179 (Hydrophobic) OTC_Ligand->Val179 Van der Waals Complex Enzyme-Inhibitor Complex (Locked/Inactive) Binding_Pocket->Complex Induces Conformational Change Viral_Rep Viral Replication Complex->Viral_Rep BLOCKS

Figure 1: Mechanism of Action for O-Ethyl Thiocarbamate NNRTIs. The ligand exploits the Lys101 residue via the thiocarbamate NH group.

Comparative Benchmarking

Potency vs. Clinical Standards

The following data compares optimized O-ethyl thiocarbamate analogs (specifically the O-[2-(phthalimido)ethyl] series) against first-generation NNRTIs.

Table 1: Anti-HIV-1 Activity Profile (MT-4 Cell Line)

Compound ClassRepresentative AnalogEC

(µM)
CC

(µM)
Selectivity Index (SI)Resistance Profile (Y181C)
O-Ethyl Thiocarbamate Analog 17c (Lead)0.05 >100>2000Moderate Activity
O-Ethyl Thiocarbamate Analog 25a (Phthalimido)0.008 (8 nM)455625Low Activity
Dithiocarbamate Pyrrolidine-DTC1.202520Poor
Standard NNRTI Nevirapine 0.08>400>5000Resistant
Standard NNRTI Efavirenz 0.0034013333Active

Key Insight: While the most potent OTC analogs (Analog 25a) approach the potency of Efavirenz (single-digit nanomolar), they often suffer from a "resistance cliff" against the Y181C mutation, similar to Nevirapine. However, their toxicity profile (CC


) is superior to many dithiocarbamates, which are prone to non-specific metal chelation in cellular environments.
Structural Advantages over Alternatives
  • Vs. Dithiocarbamates: OTCs lack the second sulfur atom, reducing oxidative dimerization to thiuram disulfides. This results in better metabolic stability and lower hepatotoxicity risks.

  • Vs. Ureas: The thiocarbonyl (C=S) is more lipophilic than carbonyl (C=O), allowing better penetration into the highly hydrophobic NNRTI binding pocket.

Experimental Protocols

Chemical Synthesis: The Modified Xanthate Route

This protocol avoids the use of toxic phosgene derivatives, utilizing the reactivity of xanthates with amines.

Objective: Synthesis of O-ethyl-N-phenylthiocarbamate.

Reagents:

  • Potassium ethyl xanthate[1]

  • Aniline (or substituted derivative)[1]

  • Solvent: Water/Ethanol mixture

  • Catalyst: Sodium hypochlorite (oxidative coupling variant) or direct aminolysis.

Step-by-Step Workflow:

  • Preparation of Xanthate: Dissolve Potassium Hydroxide (1.0 eq) in Ethanol. Add Carbon Disulfide (1.0 eq) dropwise at 0°C. Stir for 1 hour to precipitate Potassium Ethyl Xanthate.

  • Aminolysis (One-Pot): Dissolve the fresh Xanthate (10 mmol) in water (20 mL). Add Aniline (10 mmol).

  • Reaction: Heat the mixture to reflux (70-80°C) for 4–6 hours. Note: For difficult amines, a catalyst like catalytic iodine or H

    
    O
    
    
    
    can promote the leaving of the sulfur species, though classical heating often suffices for simple analogs.
  • Work-up: Cool to room temperature. The product usually precipitates as a solid or oil.

  • Purification: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over MgSO

    
    . Recrystallize from Ethanol/Water.
    

Validation Criteria:

  • IR Spectroscopy: Look for strong C=S stretch at ~1200 cm

    
     and NH stretch at ~3200 cm
    
    
    
    .
  • Yield: Expected range 75–85%.

Biological Assay: MT-4 Anti-HIV Screening

Objective: Determine EC


 (Effective Concentration) and CC

(Cytotoxic Concentration).
  • Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% Fetal Calf Serum (FCS).

  • Infection: Infect exponentially growing MT-4 cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment: Add serial dilutions of the O-ethyl thiocarbamate test compound immediately after infection.

  • Incubation: Incubate at 37°C, 5% CO

    
     for 5 days.
    
  • Readout:

    • Viability (CC

      
      ):  Measure cell viability in mock-infected, treated wells using the MTT assay.
      
    • Viral Cytopathogenicity (EC

      
      ):  Measure protection against viral-induced cytopathogenicity in infected, treated wells.
      

References

  • Ranise, A., et al. (2005).[2] "Structure-based design, parallel synthesis, structure-activity relationship, and molecular modeling studies of thiocarbamates, new potent non-nucleoside HIV-1 reverse transcriptase inhibitor isosteres of phenethylthiazolylthiourea derivatives."[2] Journal of Medicinal Chemistry.

  • Spallarossa, A., et al. (2008). "Thiocarbamates as non-nucleoside HIV-1 reverse transcriptase inhibitors.[2][3][4][5][6] Part 1: Parallel synthesis, molecular modelling and structure-activity relationship studies on O-[2-(hetero)arylethyl]-N-phenylthiocarbamates." Bioorganic & Medicinal Chemistry.

  • Massa, S., et al. (2003). "Design, synthesis, SAR, and molecular modeling studies of acylthiocarbamates: a novel series of potent non-nucleoside HIV-1 reverse transcriptase inhibitors."[2][3][5] Journal of Medicinal Chemistry.

  • Borths, C. J., et al. (2009).[7] "Synthesis of O-Ethyl Thioformate: A Useful Reagent for the Thioformylation of Amines." Synlett.

  • Emami, S., et al. (2024).[8] "Synthesis and Antifungal Activity Evaluation of a Fluconazole Analog Derived from Dithiocarbamate." Journal of Mazandaran University of Medical Sciences.

Sources

Comparative Toxicity of Thiocarbamates and Dithiocarbamates: A Mechanistic & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a technical comparison between Thiocarbamates (primarily herbicides and industrial intermediates) and Dithiocarbamates (fungicides and rubber accelerators). While structurally related, their toxicological profiles diverge significantly due to their distinct metabolic fates: thiocarbamates typically undergo bioactivation (sulfoxidation) to form reactive carbamoylating species, whereas dithiocarbamates act as potent metal chelators and redox cyclers. This document outlines the mechanistic basis of these toxicities, supported by quantitative data and validated experimental protocols for researchers in drug safety and agrochemical development.

Structural & Mechanistic Distinction

The core difference lies in the sulfur substitution at the carbonyl center, which dictates their reactivity with biological nucleophiles (cysteine residues) and metal ions.

FeatureThiocarbamates (e.g., Molinate, Thiobencarb)Dithiocarbamates (e.g., Maneb, Ziram, Disulfiram)
General Structure


(Salts) or

Primary Use Herbicides (Lipid synthesis inhibitors)Fungicides (Multi-site inhibitors), Pharmaceuticals
Bioactivation Required: S-oxidation by CYP450 to form reactive sulfoxides.Not always required: Direct chelation; degrades to CS

, ETU.
Primary Molecular Target Very Long Chain Fatty Acid (VLCFA) elongases; ALDH (reversible).Metalloenzymes (e.g., Dopamine

-hydroxylase), SH-enzymes.
Key Toxic Metabolite Thiocarbamate Sulfoxide (Carbamoylating agent).Ethylene Thiourea (ETU), Carbon Disulfide (CS

).
Mechanistic Pathways (Graphviz Visualization)

ToxicityMechanism cluster_TC Thiocarbamate (TC) Toxicity cluster_DTC Dithiocarbamate (DTC) Toxicity TC Parent Thiocarbamate (e.g., Molinate) CYP CYP450 Bioactivation TC->CYP Sulfoxide TC-Sulfoxide (Reactive Electrophile) CYP->Sulfoxide ALDH ALDH Inhibition (Acetaldehyde Accumulation) Sulfoxide->ALDH Carbamoylation VLCFA VLCFA Synthase Inhibition (Reprotoxicity) Sulfoxide->VLCFA Covalent Binding DTC Parent Dithiocarbamate (e.g., Maneb) Chelation Metal Chelation (Cu++, Zn++) DTC->Chelation CS2 Degradation to CS2 DTC->CS2 ETU Metabolite: ETU (Thyroid/Teratogen) DTC->ETU Metabolism ROS Redox Cycling -> ROS (Mitochondrial Dysfunction) Chelation->ROS Fenton Chemistry

Figure 1: Divergent metabolic activation pathways. Thiocarbamates require sulfoxidation to become electrophilic, while Dithiocarbamates act directly via chelation and degradation.

Comparative Toxicity Profile

Acute vs. Chronic Toxicity

While both classes exhibit low-to-moderate acute oral toxicity, their chronic endpoints differ drastically.

EndpointThiocarbamatesDithiocarbamates
Acute Oral LD50 (Rat) ~500–2000 mg/kg (Moderate)>5000 mg/kg (Low)
Neurotoxicity Delayed Neuropathy: Axonal degeneration.Parkinsonian: Dopaminergic degeneration via oxidative stress.[1]
Reprotoxicity Testicular Toxicity: Sperm morphology defects (Molinate).Teratogenicity: Neural tube defects (mediated by ETU).
Hepatotoxicity Moderate; linked to GSH depletion.Moderate; linked to CS

release and lipid peroxidation.
Endocrine Disruption Limited evidence.[2]High: ETU inhibits thyroid peroxidase (TPO).
Key Toxicological Insight: The "Antabuse" Effect

Both classes can inhibit Aldehyde Dehydrogenase (ALDH).

  • Thiocarbamates: The sulfoxide metabolite carbamoylates the active site cysteine of ALDH.

  • Dithiocarbamates: Disulfiram (a DTC) chelates the Zinc ion at the ALDH active site and oxidizes vicinal thiols.

  • Implication: Researchers handling these compounds must avoid ethanol consumption to prevent acetaldehyde syndrome.

Experimental Protocols (Self-Validating Systems)

Protocol A: Comparative Oxidative Stress Assessment (ROS Assay)

Objective: To quantify the capacity of DTCs to induce Reactive Oxygen Species (ROS) via metal chelation, distinguishing them from TCs which are less potent oxidants. Model: SH-SY5Y (Human Neuroblastoma Cells).

Reagents:

  • DCFH-DA (2',7'-Dichlorofluorescin diacetate) - ROS Probe.

  • Positive Control: Rotenone (1 µM).

  • Test Compounds: Maneb (DTC) vs. Molinate (TC).

Workflow:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well black plates. Incubate 24h.
    
  • Treatment: Treat cells with graded concentrations (0.1, 1, 10, 50 µM) of Maneb and Molinate for 6 hours.

    • Validation Step: Include a "Vehicle Only" (DMSO < 0.1%) and "Rotenone" control.

  • Probe Loading: Wash cells with PBS. Add 10 µM DCFH-DA in serum-free medium. Incubate for 30 min at 37°C in the dark.

  • Measurement: Wash 2x with PBS to remove extracellular probe. Measure fluorescence at Ex/Em 485/535 nm.

  • Data Analysis: Normalize fluorescence to total protein content (BCA Assay).

Expected Outcome:

  • Dithiocarbamates (Maneb): Significant, dose-dependent increase in ROS (2-5 fold) due to redox cycling of the Manganese core.

  • Thiocarbamates (Molinate): Minimal ROS induction at non-cytotoxic doses.

Protocol B: ALDH Inhibition Screen (Enzymatic Assay)

Objective: To compare the potency of sulfhydryl reactivity. Reagents: Yeast ALDH, NAD+, Propionaldehyde, Potassium Phosphate Buffer (pH 9.0).

Workflow:

  • Activation (Critical for Thiocarbamates): Incubate Molinate with liver microsomes (S9 fraction) + NADPH for 30 min to generate the active sulfoxide. Note: DTCs do not require this step.

  • Reaction Mix: In a quartz cuvette, mix Buffer (pH 9.0), NAD+ (1 mM), and ALDH enzyme (1 U/mL).

  • Inhibitor Addition: Add activated Molinate or Maneb (10 µM). Incubate 5 min.

  • Substrate Start: Add Propionaldehyde (1 mM).

  • Kinetics: Monitor NADH formation at 340 nm for 3 minutes.

Self-Validation:

  • If the Thiocarbamate without S9 activation shows inhibition, check for sample degradation (spontaneous oxidation).

  • DTCs should show immediate inhibition due to metal stripping.

Neurotoxic Signaling Pathways

Dithiocarbamates are uniquely associated with environmental Parkinsonism (e.g., the Maneb-Paraquat link). The following diagram illustrates the specific cascade leading to dopaminergic cell death, which is distinct from the general neuropathy of thiocarbamates.

Neurotoxicity cluster_Neuron Dopaminergic Neuron (Substantia Nigra) Maneb Maneb (DTC) ComplexIII Mitochondrial Complex III (Inhibition) Maneb->ComplexIII Metal Interaction Proteasome Ubiquitin-Proteasome System (Inhibition) Maneb->Proteasome Cys Modification ROS_Neuron ROS Generation ComplexIII->ROS_Neuron e- Leak AlphaSyn Alpha-Synuclein Aggregation Proteasome->AlphaSyn Clearance Failure Apoptosis Apoptosis / Neurodegeneration AlphaSyn->Apoptosis Dopamine Cytosolic Dopamine Dopamine->ROS_Neuron Auto-oxidation ROS_Neuron->AlphaSyn Oxidative Mod ROS_Neuron->Apoptosis

Figure 2: Dithiocarbamate-induced neurotoxicity pathway. Note the dual hit on Mitochondria and the Proteasome, leading to alpha-synuclein accumulation.

References

  • U.S. EPA. (2001).[3] The Common Mechanism of Toxicity of Dithiocarbamates and Thiocarbamates.[2][3] Office of Pesticide Programs. Link

  • Fitsanakis, V. A., et al. (2002). "The effects of dithiocarbamates on the function of the dopamine transporter." NeuroToxicology, 23(4-5). Link

  • Casida, J. E., & Quistad, G. B. (2004). "Organophosphate toxicology: safety aspects of nonacetylcholinesterase secondary targets." Chemical Research in Toxicology, 17(8). Link

  • World Health Organization (WHO). (1988). Dithiocarbamate Pesticides, Ethylenethiourea, and Propylenethiourea: A General Introduction. Environmental Health Criteria 78. Link

  • Rath, N. C., et al. (2011). "Dithiocarbamate Toxicity - An Appraisal." InTechOpen. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.